molecular formula C7H8ClNS B1607254 3-Chloro-4-(methylthio)aniline CAS No. 5211-01-8

3-Chloro-4-(methylthio)aniline

Cat. No.: B1607254
CAS No.: 5211-01-8
M. Wt: 173.66 g/mol
InChI Key: AIUFATMGALKMOI-UHFFFAOYSA-N
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Description

3-Chloro-4-(methylthio)aniline ( 5211-01-8) is a chemical compound with the molecular formula C 7 H 8 ClNS and a molecular weight of 173.66 g/mol . This aniline derivative is characterized by the presence of both chlorine and methylthio functional groups on the benzene ring, which can significantly alter its electronic properties and reactivity compared to simpler anilines. This structure makes it a valuable intermediate for researchers working across multiple fields. In scientific research, this compound serves as a versatile building block, particularly in synthetic and medicinal chemistry. Its structure suggests potential applications in the development of new pharmaceutical agents and advanced materials. The compound is offered in high purity to ensure consistent and reliable results in research settings. As a standard practice, researchers should consult the product specifications for detailed purity information. Handling and Safety: Always refer to the Safety Data Sheet (SDS) before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methylsulfanylaniline
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InChI

InChI=1S/C7H8ClNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AIUFATMGALKMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50200119
Record name 3-Chloro-4-(methylthio)aniline
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Molecular Weight

173.66 g/mol
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CAS No.

5211-01-8
Record name 3-Chloro-4-(methylthio)benzenamine
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Record name 4-Amino-2-chlorothioanisole
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Record name 3-Chloro-4-(methylthio)aniline
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Record name 3-chloro-4-(methylthio)aniline
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Record name 4-AMINO-2-CHLOROTHIOANISOLE
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Foundational & Exploratory

The Strategic Utility of 3-Chloro-4-(methylthio)aniline in Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 2, 2026 – In the intricate landscape of modern drug discovery and agrochemical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and effective compounds. Among these crucial intermediates, 3-Chloro-4-(methylthio)aniline has emerged as a versatile scaffold, offering a unique combination of reactive sites and modulatory substituents. This technical guide provides an in-depth analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will explore its chemical properties, synthesis, and, most importantly, its application as a key intermediate in the synthesis of potentially bioactive molecules.

Executive Summary

This compound is a substituted aniline that serves as a valuable precursor in organic synthesis. Its structural features—a nucleophilic amino group, a strategically positioned chlorine atom, and a modifiable methylthio group—make it an attractive starting material for the construction of complex molecular architectures. While not as widely publicized as some other aniline derivatives, its structural analogy to key intermediates in blockbuster drugs suggests a significant, under-explored potential in medicinal chemistry, particularly in the development of kinase inhibitors. This guide will illuminate the practical applications and synthetic methodologies associated with this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 5211-01-8[1]
Molecular Formula C₇H₈ClNS[1]
Molecular Weight 173.66 g/mol [2]
Melting Point 73-75 °C[3]
Boiling Point 297.3±25.0 °C (Predicted)[2]
Density 1.28±0.1 g/cm³ (Predicted)[3]
Appearance Not explicitly stated, but anilines are typically liquids or crystalline solids.
Solubility Soluble in various organic solvents.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through various routes, with one notable method being the alkylation of a thiocyanatoaniline precursor. This approach, detailed in U.S. Patent 3,406,202, provides a reliable pathway to this and other aniline thioethers[4].

Experimental Protocol: Synthesis from a Thiocyanatoaniline Precursor

This protocol is adapted from the general methodology for the preparation of aniline thioethers.

Objective: To synthesize this compound from a suitable thiocyanatoaniline precursor.

Materials:

  • 2-Chloro-4-thiocyanatoaniline (or a similarly substituted precursor)

  • Methyl iodide (or another methylating agent)

  • Potassium hydroxide

  • Methanol

  • Water

  • Ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for reflux, extraction, and purification.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of potassium hydroxide in water. To this, add methanol to create a methanolic potassium hydroxide solution.

  • Addition of Reactants: To the stirred solution, add the 2-chloro-4-thiocyanatoaniline precursor and methyl iodide.

  • Reaction: The reaction mixture is typically stirred at room temperature for several hours to allow for the complete conversion of the thiocyanate to the methyl thioether. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: a. Upon completion of the reaction, the methanol is removed under reduced pressure. b. The resulting residue is taken up in water. c. The aqueous mixture is extracted several times with ether. d. The combined ether extracts are washed with a saturated sodium chloride solution and then dried over anhydrous sodium sulfate.

  • Purification: The ether is removed by evaporation, and the crude product can be further purified by recrystallization or chromatography to yield pure this compound.

Synthesis Precursor 2-Chloro-4-thiocyanatoaniline Intermediate Reaction Mixture Precursor->Intermediate Alkylation Reagents CH₃I, KOH, Methanol Reagents->Intermediate Workup Aqueous Workup & Extraction Intermediate->Workup Product This compound Purification Purification Workup->Purification Purification->Product

Caption: Synthetic pathway for this compound.

Core Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a scaffold for the synthesis of bioactive molecules. The aniline functional group is a common motif in pharmaceuticals, and the chloro and methylthio substituents offer opportunities for fine-tuning the steric and electronic properties of the final compound.

A Building Block for Kinase Inhibitors

The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase, with a substituted aniline moiety providing additional interactions and influencing the pharmacokinetic properties of the drug. The amino group of this compound can be readily functionalized to introduce this heterocyclic core, while the chloro and methylthio groups can occupy specific pockets within the enzyme's active site, potentially enhancing potency and selectivity.

KinaseInhibitor Aniline This compound KinaseInhibitor Potential Kinase Inhibitor Aniline->KinaseInhibitor Amide bond formation or Nucleophilic aromatic substitution Heterocycle Heterocyclic Core Heterocycle->KinaseInhibitor

Caption: General synthetic strategy for kinase inhibitors.

Potential in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound also holds promise as an intermediate in the agrochemical industry. Many herbicides and pesticides are aniline derivatives. For example, 2-Chloro-4-methylaniline is a precursor to the herbicide chlorotoluron[5]. The structural features of this compound could be leveraged to develop new crop protection agents with improved efficacy and environmental profiles.

Reactions and Synthetic Utility

The chemical reactivity of this compound is dominated by the nucleophilic amino group and the aromatic ring, which can undergo electrophilic substitution.

Reactions of the Amino Group

The primary amine functionality is a versatile handle for a wide range of chemical transformations, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

  • Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases). A recent study demonstrated the synthesis of thiocarbamide derivatives from 3-chloroaniline, showcasing a relevant transformation pathway[5].

Electrophilic Aromatic Substitution

The aromatic ring of this compound can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The directing effects of the amino, chloro, and methylthio groups will influence the position of substitution.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. Based on safety data for similar chloroanilines, this compound should be considered toxic if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction and is suspected of causing cancer. It is very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a chemical intermediate with significant, yet perhaps underutilized, potential in the fields of drug discovery and agrochemical synthesis. Its unique substitution pattern provides a versatile platform for the creation of novel, complex molecules. While its direct incorporation into blockbuster products is not yet widely documented, the strong structural parallels to key intermediates of established bioactive compounds underscore its importance for future research and development. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for any scientist looking to leverage the synthetic advantages offered by this valuable building block.

References

Introduction: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-(methylthio)aniline

This compound is a substituted aromatic amine that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique trifunctional nature—featuring an aniline core, a halogen substituent, and a sulfur-containing moiety—renders it a highly versatile building block for the synthesis of complex molecular architectures. The interplay between the electron-donating amino and methylthio groups and the electron-withdrawing chloro group creates a distinct electronic profile on the benzene ring, enabling regioselective chemical transformations.

Primarily utilized as a key intermediate, this compound serves as a foundational scaffold for the development of pharmacologically active agents, particularly in the domain of kinase inhibitors for targeted cancer therapy.[1] Its structural motifs are integral to molecules designed to interact with specific biological pathways. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate solubility, reactivity, and appropriate handling procedures.

Physicochemical and Spectroscopic Data

The essential identifiers and properties of this compound are summarized below. This data is critical for laboratory use, from reaction setup to purification and characterization.

Identifier/PropertyValueSource(s)
IUPAC Name 3-Chloro-4-(methylthio)benzenamine[2]
CAS Number 5211-01-8[2][3]
Molecular Formula C₇H₈ClNS[2][3]
Molecular Weight 173.66 g/mol [2][3]
Melting Point 73-75 °C[3][4][5]
Boiling Point 297.3 ± 25.0 °C (Predicted)[3][5]
Density 1.28 ± 0.1 g/cm³ (Predicted)[3][4]
pKa 3.30 ± 0.10 (Predicted)[3][5]
LogP 173.0 (XLogP3-AA)[2]

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. While detailed spectra are proprietary to specific suppliers, the compound is typically characterized by standard analytical techniques including ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[2]

PART 2: Synthesis and Reactivity

The synthesis of this compound is typically achieved through multi-step sequences starting from readily available precursors. The reactivity of the final compound is dominated by the nucleophilic character of the amino group and the substitution patterns on the aromatic ring.

Synthetic Workflow

A common and industrially scalable approach involves the reduction of a corresponding nitroaromatic precursor. This method is favored due to the availability of starting materials and the efficiency of nitro group reduction. While multiple specific pathways exist, a representative synthesis is outlined below.[6][7]

G cluster_0 Synthesis Workflow A 2-Chloro-4-nitrotoluene B Intermediate Nitro Thioether (Not Isolated) A->B Nucleophilic Aromatic Substitution (e.g., Sodium thiomethoxide) C This compound B->C Reduction of Nitro Group (e.g., Fe/HCl or Catalytic Hydrogenation)

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Reduction of a Nitro Precursor

This protocol describes a general method for the reduction of a substituted nitrobenzene to the corresponding aniline using iron powder in an acidic medium, a classic and robust method known as the Béchamp reduction.[6]

Objective: To synthesize this compound from its nitro precursor.

Materials:

  • 1-(Methylthio)-2-chloro-4-nitrobenzene (1 equivalent)

  • Iron powder (Fe), fine grade (3-5 equivalents)

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid (catalytic amount)

  • Ethanol (EtOH) or a mixture of EtOH/Water

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitro precursor, ethanol, and water.

  • Initiation: Add the iron powder to the mixture, followed by the dropwise addition of concentrated HCl or acetic acid while stirring. The reaction is exothermic and may require initial gentle heating to initiate, after which the heat may be removed.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully add a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide to neutralize the acid and precipitate iron salts. Caution: Foaming may occur.

  • Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate to ensure all product is collected.

  • Extraction: Combine the filtrate and washes. If a biphasic mixture is present, separate the layers. Extract the aqueous layer 2-3 times with ethyl acetate or DCM. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[8]

PART 3: Applications in Drug Discovery

The true value of this compound lies in its role as a key building block for high-value molecules, especially in the pharmaceutical industry. Substituted anilines are a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors.

Role as a Kinase Inhibitor Intermediate

Many modern cancer therapies target specific protein kinases that are overactive in tumor cells.[1] Compounds like Lapatinib and Gefitinib, which are used to treat certain forms of breast and lung cancer, are tyrosine kinase inhibitors.[1][9] The synthesis of these complex drugs often relies on intermediates with specific substitution patterns that allow for the construction of the final pharmacophore. This compound and its analogues provide a chemically tractable platform for building molecules that can fit into the ATP-binding pocket of kinases, such as the Epidermal Growth Factor Receptor (EGFR).[9]

G cluster_1 Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation RAS RAS/RAF/MEK/ERK Pathway P->RAS Activates Drug Kinase Inhibitor (Derived from Intermediate) Drug->EGFR Blocks ATP Binding Site Proliferation Cell Proliferation, Survival, Growth RAS->Proliferation

Caption: Inhibition of the EGFR pathway by a targeted kinase inhibitor.

The aniline nitrogen of an intermediate like this compound is typically used as a nucleophilic handle to connect to other parts of the drug molecule. The chloro and methylthio groups help to correctly position the molecule within the kinase's binding site and can be crucial for establishing potent and selective interactions.

PART 4: Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound. The available safety data indicates that this compound is hazardous.

Hazard ClassStatement
Acute Toxicity H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
Skin Sensitization H317: May cause an allergic skin reaction.
Carcinogenicity H350: May cause cancer.
Environmental Hazard H410: Very toxic to aquatic life with long lasting effects.

Handling and Storage:

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles or a face shield.

  • Handling: Avoid breathing dust and prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant strategic importance. Its well-defined physical properties and predictable reactivity make it a valuable tool for synthetic chemists. Its primary application as a precursor for sophisticated pharmaceutical agents, particularly in the development of kinase inhibitors, underscores its relevance in the ongoing search for novel therapeutics. The protocols and data presented in this guide provide a foundational framework for researchers to safely and effectively incorporate this versatile building block into their synthetic programs.

References

An In-Depth Technical Guide to the Structure Elucidation of 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Anilines in Modern Drug Discovery

Substituted anilines are a cornerstone of medicinal chemistry, serving as versatile scaffolds in the synthesis of a vast array of pharmaceutical agents. Their inherent chemical properties allow for facile modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. The strategic introduction of specific substituents, such as halogens and thioethers, can significantly modulate a molecule's biological activity, metabolic stability, and target-binding affinity.

This technical guide provides a comprehensive overview of the structure elucidation of a key substituted aniline, 3-Chloro-4-(methylthio)aniline . This compound incorporates a chloro group and a methylthio group, functionalities known to influence the electronic and steric properties of the aniline ring system. An in-depth understanding of its structure and spectroscopic characteristics is paramount for its effective utilization in drug design and development. We will explore the synthesis, purification, and detailed spectroscopic analysis of this compound, providing researchers, scientists, and drug development professionals with a practical and scientifically rigorous guide. The methodologies and interpretations presented herein are grounded in established analytical principles and supported by data from analogous chemical structures.

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be approached through several routes. A common strategy involves the reduction of a corresponding nitroaromatic precursor. The following is a representative protocol based on established chemical transformations.

Representative Synthesis Workflow

cluster_0 Synthesis cluster_1 Purification & Analysis A 2-Chloro-4-nitrotoluene B Chlorination A->B e.g., NCS or SO₂Cl₂ C Catalytic Hydrogenation B->C e.g., H₂, Pd/C D This compound (Crude) C->D E Column Chromatography D->E F Purified Product E->F G Spectroscopic Characterization F->G

Caption: A representative workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

Materials:

  • 2-Chloro-4-nitrotoluene

  • N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) or a hydrogen source (e.g., ammonium formate)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Chlorination of the Methyl Group (Illustrative): To a solution of 2-chloro-4-nitrotoluene in a suitable solvent (e.g., carbon tetrachloride), add a chlorinating agent such as N-chlorosuccinimide and a radical initiator (e.g., AIBN). Reflux the mixture until the starting material is consumed (monitored by TLC). Cool the reaction, filter, and concentrate the filtrate to obtain the crude chlorinated intermediate.

  • Thioether Formation: The crude chlorinated intermediate is then reacted with sodium thiomethoxide (NaSMe) in a polar aprotic solvent like DMF or THF at room temperature to yield 2-chloro-4-nitro-1-(methylthiomethyl)benzene.

  • Reduction of the Nitro Group: The nitro-containing intermediate is dissolved in a suitable solvent such as methanol or ethyl acetate. A catalytic amount of 10% Pd/C is added. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a transfer hydrogenation reagent like ammonium formate. The reaction is monitored by TLC until the starting material is fully consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Fractions containing the pure product are combined and concentrated to afford the purified this compound as a solid.

Chromatographic Analysis: Purity and Identity Confirmation

Chromatographic techniques are essential for assessing the purity of the synthesized this compound and for its quantification.

Analytical Workflow

A Purified Sample B HPLC Analysis A->B C GC-MS Analysis A->C D Purity Assessment (>95%) B->D E Identity Confirmation (Mass-to-Charge Ratio) C->E

Caption: Workflow for the analytical characterization of this compound.

Exemplary High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Expected Outcome: A single major peak, indicating the purity of the compound. The retention time can be used for identification in subsequent analyses.

Exemplary Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Expected Outcome: A single chromatographic peak corresponding to the mass spectrum of this compound. The mass spectrum will provide the molecular weight and characteristic fragmentation pattern for identity confirmation.

Spectroscopic Analysis and Structure Elucidation

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the known effects of the substituents on the aniline scaffold.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number and chemical environment of the protons in a molecule. For this compound, we expect to see signals for the aromatic protons, the amine protons, and the methylthio protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.15d~8.41HH-5
~6.80d~2.41HH-2
~6.60dd~8.4, ~2.41HH-6
~3.80br s-2H-NH₂
~2.45s-3H-SCH₃

Interpretation:

  • The aromatic region will display an ABC spin system. The proton at position 5 (H-5), being ortho to the electron-donating methylthio group, is expected to be the most downfield of the aromatic protons.

  • The proton at position 2 (H-2), being ortho to the amino group and meta to the methylthio group, will appear as a doublet with a small meta-coupling.

  • The proton at position 6 (H-6), being ortho to the chloro group and meta to the amino group, will appear as a doublet of doublets.

  • The amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift can vary depending on the concentration and solvent.

  • The methylthio protons (-SCH₃) will appear as a sharp singlet, typically in the range of δ 2.4-2.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~145.0C-4
~134.0C-1
~130.0C-3
~128.0C-5
~116.0C-2
~114.0C-6
~18.0-SCH₃

Interpretation:

  • The carbon attached to the amino group (C-1) and the carbon attached to the methylthio group (C-4) will be the most downfield of the aromatic carbons due to the deshielding effects of the heteroatoms.

  • The carbon bearing the chloro group (C-3) will also be downfield.

  • The remaining aromatic carbons will appear in the typical aromatic region.

  • The methyl carbon of the methylthio group will appear significantly upfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric)
3050-3000Weak to MediumAromatic C-H stretching
2950-2850WeakAliphatic C-H stretching (-SCH₃)
~1620StrongN-H bending (scissoring)
1600-1450Medium to StrongAromatic C=C stretching
~1300MediumC-N stretching
~1100StrongC-Cl stretching
~700MediumC-S stretching

Interpretation:

  • The presence of a primary amine is confirmed by the characteristic doublet in the 3450-3300 cm⁻¹ region.

  • Aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.

  • The C-Cl and C-S stretching vibrations provide evidence for the chloro and methylthio substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we expect to see a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Mass Spectrum Data (EI):

  • Molecular Ion (M⁺): A prominent peak at m/z 173 (for ³⁵Cl) and a smaller peak at m/z 175 (for ³⁷Cl) in a ~3:1 ratio, confirming the presence of one chlorine atom.

  • Key Fragments:

    • [M - CH₃]⁺ (m/z 158/160): Loss of a methyl radical from the methylthio group.

    • [M - SCH₃]⁺ (m/z 126/128): Loss of the entire methylthio group.

    • [M - Cl]⁺ (m/z 138): Loss of a chlorine atom.

Proposed Fragmentation Pathway:

A [M]⁺˙ m/z 173/175 B [M - CH₃]⁺ m/z 158/160 A->B - •CH₃ C [M - SCH₃]⁺ m/z 126/128 A->C - •SCH₃ D [M - Cl]⁺ m/z 138 A->D - •Cl

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Safety and Handling

Substituted anilines, as a class of compounds, should be handled with care due to their potential toxicity.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. This guide has provided a comprehensive framework for its synthesis, purification, and detailed spectroscopic characterization. By understanding the expected outcomes of each analytical method, researchers can confidently confirm the structure and purity of this important building block. The insights and protocols detailed herein are intended to empower scientists in their pursuit of novel therapeutics by providing a solid foundation for the chemical manipulation and analysis of this versatile aniline derivative.

References

An In-depth Technical Guide to 3-Chloro-4-(methylthio)aniline (CAS 5211-01-8): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Complex Therapeutics

In the intricate world of medicinal chemistry, the final, complex architecture of a life-saving drug often begins with unassuming, yet pivotal, building blocks. 3-Chloro-4-(methylthio)aniline, identified by the CAS number 5211-01-8, is one such foundational molecule. While not a therapeutic agent in itself, its unique structural features—a chlorinated aniline core functionalized with a methylthio group—render it an invaluable intermediate in the synthesis of a diverse range of biologically active compounds. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its strategic applications in the development of cutting-edge pharmaceuticals, particularly in the realm of kinase inhibitors for cancer therapy. As a senior application scientist, the narrative that follows is designed to not only present data but to also provide insights into the causality behind its utility in contemporary drug discovery.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for its effective utilization in multi-step organic synthesis.

Key Identifiers and Structural Information
  • CAS Number: 5211-01-8

  • Chemical Name: this compound

  • Synonyms: 3-Chloro-4-(methylthio)benzenamine, 3-Chloro-4-methylsulfanylaniline, 4-Amino-2-chlorothioanisole[1]

  • Molecular Formula: C₇H₈ClNS[1]

  • Molecular Weight: 173.66 g/mol [2]

  • Canonical SMILES: CSC1=CC=C(C=C1N)Cl[1]

  • InChI Key: AIUFATMGALKMOI-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are critical for determining appropriate reaction conditions, solvent systems, and purification methods.

PropertyValueSource
Appearance Solid[3]
Melting Point 73-75 °C[2]
Boiling Point 297.3 °C at 760 mmHg[2]
Density 1.28 g/cm³[2]
Solubility Information not widely available, but likely soluble in common organic solvents.
pKa 3.30 (Predicted)[2]

Part 2: Synthesis and Reactivity: A Versatile Synthetic Handle

The synthetic utility of this compound lies in the reactivity of its primary aromatic amine and the potential for modification of its methylthio group. The aniline moiety serves as a nucleophile, readily undergoing reactions such as acylation, alkylation, and diazotization, which are fundamental transformations in the construction of complex molecular scaffolds.

General Reactivity Profile

The presence of a chlorine atom and a methylthio group on the aniline ring influences its reactivity. The chloro group is electron-withdrawing, which can decrease the nucleophilicity of the amine, while the methylthio group can be either electron-donating or -withdrawing depending on the reaction conditions. This electronic interplay allows for regioselective reactions and provides a handle for further functionalization.

Key Synthetic Transformations

The acylation of the aniline nitrogen is a common first step in many synthetic sequences. This reaction not only protects the amine but also introduces a carbonyl group that can participate in further reactions or serve as a key pharmacophoric element.

Experimental Protocol: General N-Acylation of a Halogenated Aniline

This protocol is a generalized procedure adaptable for the N-acylation of this compound.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

  • Acylating Agent Addition: Cool the reaction mixture in an ice bath and slowly add the acylating agent (e.g., an acyl chloride or anhydride) (1.0-1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aniline This compound ReactionVessel Reaction Mixture (Stirring at 0°C to RT) Aniline->ReactionVessel AcylatingAgent Acyl Chloride / Anhydride AcylatingAgent->ReactionVessel Base Base (e.g., TEA, DIPEA) Base->ReactionVessel Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->ReactionVessel Quench Quenching (H₂O or NaHCO₃) ReactionVessel->Quench Reaction Completion (TLC) Extract Extraction Quench->Extract Purify Purification (Recrystallization or Chromatography) Extract->Purify Product N-Acylated Product Purify->Product

Caption: Workflow for the N-acylation of this compound.

Part 3: Applications in Drug Development: A Scaffold for Kinase Inhibitors

The true value of this compound in the pharmaceutical industry lies in its application as a key intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The Anilino-Quinazoline/Pyrimidine Core: A Privileged Scaffold

Many successful kinase inhibitors, such as Gefitinib and Lapatinib, feature an anilino-quinazoline or anilino-pyrimidine core. The aniline portion of the molecule often forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The substituents on the aniline ring play a vital role in modulating the potency, selectivity, and pharmacokinetic properties of the inhibitor.

Kinase_Inhibitor_Scaffold Scaffold Quinazoline/Pyrimidine Core Hinge-Binding Motif Kinase Kinase ATP Binding Pocket Hinge Region Scaffold:f1->Kinase:f1 Forms Hydrogen Bonds Aniline This compound Potency & Selectivity Modulation Aniline:f0->Scaffold:f0 Forms the Anilino-Quinazoline/Pyrimidine Core

Caption: The role of the aniline moiety in kinase inhibitor binding.

Potential Synthetic Applications in Cancer Therapy

Derivatives of this compound have shown promise in preclinical cancer research. For example, compounds incorporating a 2-alkylthio-4-chloro-5-methylbenzenesulfonyl moiety have demonstrated pro-apoptotic activity against various cancer cell lines, including breast, cervical, and colon cancer.[4] This suggests that the chloro and methylthio substituted benzene ring is a valuable pharmacophore in the design of novel anticancer agents.

Part 4: Safety, Handling, and Toxicology

As with any chemical intermediate, a thorough understanding of the potential hazards and proper handling procedures is essential for ensuring laboratory safety.

Hazard Identification

While a comprehensive toxicological profile for this compound is not extensively documented, data from structurally related compounds, such as other chlorinated anilines, suggest the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][5]

  • Skin and Eye Irritation: May cause skin and eye irritation.[3]

  • Sensitization: May cause an allergic skin reaction.[3]

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[3]

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Conclusion: A Versatile and Indispensable Tool in the Medicinal Chemist's Arsenal

This compound (CAS 5211-01-8) exemplifies the critical role of well-designed chemical intermediates in the journey of drug discovery and development. Its strategic combination of a reactive aniline functionality with modulating chloro and methylthio substituents provides a versatile platform for the synthesis of complex, biologically active molecules. For researchers and scientists in the pharmaceutical industry, a deep understanding of the properties and reactivity of this compound opens doors to the creation of novel therapeutics, particularly in the ever-evolving landscape of targeted cancer therapy. As the quest for more effective and safer medicines continues, the importance of foundational building blocks like this compound will undoubtedly endure.

References

A Technical Guide to 3-Chloro-4-(methylthio)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(methylthio)aniline, a substituted aromatic amine, represents a class of chemical intermediates that are fundamental to modern synthetic chemistry. Its unique structural arrangement, featuring a chloro group and a methylthio moiety on an aniline scaffold, makes it a versatile building block for creating more complex molecules. While not a final drug product itself, its true value lies in its utility as a precursor in the synthesis of pharmacologically active agents and advanced materials.

This guide provides a comprehensive technical overview of this compound, designed for the practicing scientist. We will delve into its core physicochemical properties, present a detailed and rationalized synthesis protocol, explore its applications within the drug discovery landscape, outline robust analytical methodologies for its characterization, and provide essential safety and handling guidelines. The information herein is synthesized from established chemical literature and supplier data to ensure accuracy and practical relevance.

Core Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and chemical properties is the foundation of its effective use in research and development. The key identifiers and characteristics of this compound are summarized below.

Identifier / PropertyValueSource(s)
IUPAC Name 3-Chloro-4-(methylthio)benzenamine[1][2]
Synonyms 4-Amino-2-chlorothioanisole, 3-Chloro-4-methylsulfanylaniline[1][2]
CAS Number 5211-01-8[1][3][4]
Molecular Formula C₇H₈ClNS[1][3][4]
Molecular Weight 173.66 g/mol [3][4]
Appearance Solid[5]
Melting Point 73-75 °C[2][6]
Boiling Point 297.3 °C at 760 mmHg[2]
Density 1.28 g/cm³[2]
Flash Point 133.6 °C[2]
InChI Key AIUFATMGALKMOI-UHFFFAOYSA-N[1]
SMILES CSC1=C(C=C(C=C1)N)Cl[4]

Synthesis Protocol

The synthesis of this compound can be achieved through established organosulfur chemistry, often starting from a corresponding thiocyanato precursor. The following protocol is adapted from methodologies described in the patent literature, providing a reliable route to the target compound.[5]

Synthetic Workflow Overview

The process involves the reductive methylation of an appropriate thiocyanatoaniline. This transformation is a robust method for converting the thiocyanate group (-SCN) into the desired methylthio group (-SCH₃).

G start 2-Chloro-4-thiocyanatoaniline (Precursor) reagents Methylating Agent (e.g., Methyl Iodide) + Reducing Conditions / Base start->reagents Reaction product This compound (Crude Product) reagents->product workup Aqueous Workup & Organic Extraction product->workup Isolation purification Recrystallization or Distillation workup->purification Purification final Purified Product purification->final

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of the starting material, 2-chloro-4-thiocyanatoaniline, in a suitable alcohol solvent such as methanol or ethanol.[5]

  • Reagent Addition: To this solution, add a methylating agent, such as methyl iodide. Subsequently, introduce a base, like potassium hydroxide dissolved in a minimal amount of water, in a slow, controlled stream.[5] The addition of a strong base is crucial as it facilitates the reaction pathway away from undesired side products.

  • Reaction Execution: Allow the mixture to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Take up the resulting residue in water. This step is designed to dissolve the inorganic salts formed during the reaction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the organic product using a water-immiscible solvent like diethyl ether.[5] Perform the extraction three times to ensure maximum recovery of the product. The choice of diethyl ether is based on its high affinity for the organic product and its low boiling point, which facilitates later removal.

  • Washing and Drying: Combine the organic extracts and wash them with a saturated sodium chloride solution (brine). This wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous sodium sulfate to remove all traces of water, which is critical for obtaining a pure, solid product.

  • Final Isolation: Filter off the drying agent and evaporate the solvent to yield the crude solid residue.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as methylcyclohexane or a mixture of diethyl ether and ligroine, to obtain the final, high-purity this compound.[2][5]

Applications in Research and Drug Development

The utility of this compound is primarily as a molecular scaffold. Its functional groups—the amine, the chloro group, and the methylthio ether—serve as strategic handles for synthetic elaboration.

Role as a Key Building Block in Medicinal Chemistry

Substituted anilines are privileged structures in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[7] The aniline moiety can participate in hydrogen bonding or be readily converted into other functional groups, making it a cornerstone for library synthesis. For instance, structurally related chloro-anilines are key intermediates in the synthesis of potent tyrosine kinase inhibitors (TKIs).[7] The presence of chlorine in drug candidates can significantly enhance membrane permeability and metabolic stability, and it is a feature of over 250 FDA-approved drugs.[8][9]

G cluster_0 Discovery Phase cluster_1 Optimization Phase scaffold This compound (Starting Scaffold) library Combinatorial Library (Diverse Analogs) scaffold->library Derivatization screening High-Throughput Screening (HTS) library->screening hit Hit Compound (Biological Activity) screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of a scaffold molecule in a typical drug discovery workflow.

Strategic Value of Functional Groups
  • Amine Group (-NH₂): Provides a nucleophilic site for reactions such as amidation, sulfonylation, or reductive amination, allowing for the attachment of diverse side chains.

  • Chloro Group (-Cl): Acts as a directing group in further electrophilic aromatic substitution and can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds. Its lipophilic nature is often beneficial for pharmacokinetic properties.

  • Methylthio Group (-SCH₃): This group is metabolically more stable than a simple thiol. The sulfur atom can be selectively oxidized to a sulfoxide or sulfone, which dramatically alters the electronic and solubility properties of the molecule, providing a powerful tool for fine-tuning a drug candidate's profile.

Analytical Methodologies

Ensuring the purity and identity of a chemical intermediate is paramount. Gas chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds like substituted anilines.

Recommended GC Protocol

The following protocol is based on the principles outlined in established environmental analysis methods for aniline derivatives, such as EPA Method 8131.[10]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable high-purity solvent (e.g., toluene).

  • Instrument Setup:

    • Gas Chromatograph: An instrument equipped with a capillary column inlet system.

    • Column: A fused silica capillary column, such as an SE-54 or equivalent, provides good resolution for aniline derivatives.[10]

    • Detector: A nitrogen-phosphorus detector (NPD) is highly selective and sensitive for nitrogen-containing compounds like anilines. A mass spectrometer (MS) can be used for definitive identification.[10]

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized for the specific instrument and column).

    • Detector Temperature: 300 °C

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The identity of the compound is confirmed by its retention time compared to a pure analytical standard. Purity is determined by the relative area of the main peak.

G sample Material Sample dissolve Dissolution in Toluene sample->dissolve inject GC Injection dissolve->inject separate Chromatographic Separation (Column) inject->separate detect Detection (NPD/MS) separate->detect analyze Data Analysis (Purity & Identity) detect->analyze

Caption: Workflow for the quality control analysis of an aniline intermediate via GC.

Safety, Handling, and Storage

As a substituted aniline, this compound must be handled with appropriate care, assuming it possesses hazards typical of its chemical class. Aromatic amines can be toxic and may cause skin irritation or allergic reactions.[11]

Safety AspectGuidelineSource(s)
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]
Handling Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
First Aid (Skin Contact) Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[12][13]
First Aid (Eye Contact) Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12][13]
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]
Disposal Dispose of contents and container in accordance with all local, regional, national, and international regulations.[12]

Conclusion

This compound is a chemical intermediate of significant value to the research and development community. Its well-defined physicochemical properties, accessible synthetic route, and strategically placed functional groups make it an attractive starting material for the synthesis of novel compounds. For professionals in drug discovery, its structural motifs are highly relevant to the construction of modern therapeutics. By adhering to the robust analytical and safety protocols outlined in this guide, researchers can effectively and safely leverage this versatile molecule to advance their scientific objectives.

References

IUPAC name and synonyms for 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-(methylthio)aniline for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Substituted anilines, in particular, represent a privileged class of intermediates due to their versatile reactivity and prevalence in biologically active molecules. This technical guide focuses on This compound (CAS No: 5211-01-8), a trifunctional aromatic compound offering a unique combination of chloro, methylthio, and amino groups. This distinct substitution pattern provides chemists with multiple reactive handles for molecular elaboration, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This document serves as a comprehensive resource for researchers, providing in-depth information on its chemical identity, physicochemical properties, synthesis, analytical characterization, potential applications, and essential safety considerations.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is fundamental to reproducible and safe research. This section details the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

However, in literature, patents, and commercial catalogs, it is frequently referred to by a variety of synonyms. Understanding these is crucial for comprehensive literature searches and procurement.

  • Systematic Synonyms:

    • 3-Chloro-4-(methylthio)benzenamine[1]

    • 3-Chloro-4-(methylsulfanyl)aniline[1]

    • Benzenamine, 3-chloro-4-(methylthio)-[1]

  • Common/Trivial Synonyms:

    • 4-Amino-2-chlorothioanisole[1]

    • 2-Chloro-4-aminothioanisole[1]

The term "thioanisole" is a common name for methylthiobenzene, hence its appearance in some synonyms where the aniline is treated as a substituted thioanisole.

Key Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are essential:

IdentifierValue
CAS Number 5211-01-8[1][2]
Molecular Formula C₇H₈ClNS[1][2]
Molecular Weight 173.66 g/mol [2]
EINECS Number 226-007-0[1]
InChI InChI=1S/C7H8ClNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3[1]
Canonical SMILES CSC1=C(C=C(C=C1)N)Cl[1]

Physicochemical and Predicted Properties

A thorough understanding of a compound's physical and chemical properties is paramount for designing experiments, developing purification strategies, and ensuring safe handling.

PropertyValueSource
Appearance Not explicitly stated, but related anilines are often off-white to brown solids.General Knowledge
Melting Point 73-75 °C[2]
Boiling Point 297.3 ± 25.0 °C (Predicted)[2]
Density 1.28 ± 0.1 g/cm³ (Predicted)[2]
pKa 3.30 ± 0.10 (Predicted, for the conjugate acid)[2]
LogP 3.225 (Predicted)

Note: Predicted values are computationally derived and should be used as estimates until experimentally verified.

The melting point of 73-75 °C indicates that this compound is a solid at room temperature, which simplifies handling and storage compared to liquid anilines. The predicted pKa suggests it is a weak base, typical for anilines with electron-withdrawing groups on the aromatic ring.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yield and purity. A documented method involves the transformation of 3-chloro-4-(thiocyanato)aniline.

Synthetic Workflow

The following workflow is based on a method described in U.S. Patent 3,406,202. The key transformation is the conversion of a thiocyanate group to a methylthio ether in the presence of a base.

G start 3-Chloro-4-(thiocyanato)aniline reagents Sodium Hydroxide (NaOH) in Ethanol start->reagents Add to slurry reaction Reflux reagents->reaction workup Evaporation of Ethanol, Aqueous Workup, Ether Extraction reaction->workup Post-reaction drying Dry with Sodium Sulfate workup->drying purification Evaporation of Ether, Distillation of Residue drying->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a literature source and should be performed by qualified personnel with appropriate safety precautions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a slurry of powdered sodium hydroxide (2 molar equivalents) in absolute ethanol.

  • Addition of Starting Material: Separately, prepare a slurry of 3-chloro-4-(thiocyanato)aniline (1 molar equivalent) in ethanol. Add this slurry to the sodium hydroxide slurry over a period of 10 minutes.

  • Reaction: Heat the combined reaction mixture to reflux and maintain for two hours. The thiocyanate group is hydrolyzed by the base, and the resulting thiolate is methylated. Note: The patent implies the methyl source is inherent or a side product, though typically an external methylating agent like methyl iodide would be used after thiolate formation. For a more robust synthesis, quenching the reaction and then adding a methylating agent would be a logical modification.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol by rotary evaporation.

  • Extraction: To the resulting residue, add water to dissolve the inorganic salts. Extract the aqueous mixture with diethyl ether (3 portions). The organic product will partition into the ether layer.

  • Drying and Purification: Combine the ether extracts and wash with a saturated sodium chloride solution (brine). Dry the ether layer over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific spectral data for this exact compound is not widely published. The following are expert predictions based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

    • -SCH₃ Signal: A sharp singlet at approximately 2.4-2.5 ppm, corresponding to the three protons of the methyl group.

    • -NH₂ Signal: A broad singlet, typically in the range of 3.5-4.5 ppm, for the two amine protons. The chemical shift can vary depending on the solvent and concentration.

    • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (approx. 6.5-7.5 ppm). Due to their substitution pattern, they will likely present as a complex set of multiplets or as a doublet, a singlet (or narrow doublet), and a doublet of doublets.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

    • -SCH₃ Signal: A signal around 15-20 ppm for the methyl carbon.

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 110-150 ppm), corresponding to the six carbons of the benzene ring. The carbon atoms attached to the chlorine, sulfur, and nitrogen atoms will have characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum will exhibit a characteristic molecular ion region due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

    • A peak at m/z 173 corresponding to the [M]⁺ ion with the ³⁵Cl isotope.

    • A peak at m/z 175 corresponding to the [M+2]⁺ ion with the ³⁷Cl isotope.

    • The relative intensity of the m/z 173 to m/z 175 peaks will be approximately 3:1 , which is a clear indicator of the presence of one chlorine atom.

G parent [C₇H₈ClNS]⁺˙ m/z = 173/175 frag1 Loss of •CH₃ [C₆H₅ClNS]⁺ m/z = 158/160 parent->frag1 frag2 Loss of •Cl [C₇H₈NS]⁺ m/z = 138 parent->frag2 frag3 Loss of CH₃S• [C₆H₅ClN]⁺ m/z = 126/128 parent->frag3

Caption: Proposed key fragmentations of this compound in EI-MS.

Infrared (IR) Spectroscopy

FTIR spectroscopy can identify the key functional groups present in the molecule.

  • N-H Stretching: A pair of medium intensity peaks in the region of 3300-3500 cm⁻¹ is characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will show multiple peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

  • C-Cl Stretching: A peak in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile starting material for the synthesis of more complex molecules with useful biological or material properties.

A Scaffold for Medicinal Chemistry

The aniline scaffold is a cornerstone of drug discovery, present in numerous FDA-approved drugs. The specific substitution pattern of this compound offers several strategic advantages:

  • The Amino Group: Provides a primary nucleophilic site for a wide range of reactions, including acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse side chains and functional groups.

  • The Chloro Group: Serves as a key substituent that can modulate the electronic properties and lipophilicity of the molecule. It can also act as a leaving group in certain cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

  • The Methylthio Group: This group can increase lipophilicity and engage in specific interactions with biological targets. Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, providing a route to further analogs with different electronic and solubility properties. This oxidation can be a key step in modulating a compound's metabolic stability and pharmacological profile.

While specific drugs derived directly from this compound are not prominent in the public domain, numerous pharmaceuticals contain related chloroaniline or thioanisole moieties, highlighting the therapeutic potential of this structural class. For example, substituted anilines are core components of many kinase inhibitors used in oncology.

Potential Therapeutic Areas

Compounds containing chloro and methylthio functional groups have been explored for a variety of biological activities. Research on derivatives of this scaffold could potentially lead to new agents in areas such as:

  • Oncology: As building blocks for kinase inhibitors or other anti-proliferative agents.

  • Infectious Diseases: As precursors to novel antibacterial or antifungal compounds.

  • Inflammation and Immunology: For the development of modulators of inflammatory pathways.

Safety, Handling, and Toxicology

Hazard Assessment Based on Analogs

Given the lack of specific data, a conservative approach to safety requires examining the known hazards of structurally related compounds, such as 3-chloroaniline .

  • 3-Chloroaniline (CAS: 108-42-9): This compound is classified as highly toxic.

    • GHS Classification: Acute Toxicity (Oral, Dermal, Inhalation), Category 3; Specific Target Organ Toxicity (Repeated Exposure), Category 2; Hazardous to the Aquatic Environment, Acute and Chronic, Category 1.

    • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects[3][4].

    • Primary Effects: Can cause methemoglobinemia, leading to cyanosis (bluish discoloration of the skin).

It is reasonable to assume that this compound may exhibit similar toxic properties. The presence of the methylthio group could potentially alter its metabolic profile and specific toxicity, but the underlying hazards of a chloroaniline should be the guiding principle for safe handling.

Recommended Handling Procedures

All work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Check glove compatibility charts.

    • Body Protection: A lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.

  • Engineering Controls: Use a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its potential toxicity and environmental hazards (based on analogs), it should be treated as hazardous waste.

Conclusion

This compound is a chemical intermediate with significant potential for researchers and drug development professionals. Its unique trifunctional nature provides a versatile platform for the synthesis of novel and complex molecules. While its full potential in medicinal chemistry is still being explored, the established importance of the substituted aniline scaffold suggests that it is a valuable addition to the synthetic chemist's toolbox. However, the lack of specific safety data necessitates a highly cautious approach to its handling, with procedures guided by the known hazards of closely related toxic anilines. This guide provides the foundational knowledge required to work with this compound effectively and safely, paving the way for future innovation.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(methylthio)aniline: Precursor Selection and Strategic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 3-Chloro-4-(methylthio)aniline, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of precursor selection, reaction mechanisms, and detailed experimental protocols. We will explore multiple synthetic strategies, elucidating the rationale behind experimental choices and providing a framework for robust and scalable synthesis.

Introduction: The Significance of this compound

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom and a methylthio group on the aniline core, makes it a versatile building block for introducing specific functionalities into larger molecules. The presence of the chloro and methylthio moieties allows for further chemical modifications, enabling the synthesis of a diverse range of compounds with potential biological activity.

This guide will focus on the practical synthesis of this molecule, emphasizing the selection of appropriate precursors and the optimization of reaction conditions to achieve high yields and purity. We will delve into the chemical principles that govern each synthetic route, providing a solid foundation for both laboratory-scale synthesis and potential industrial scale-up.

Strategic Synthetic Pathways and Precursor Analysis

The synthesis of this compound can be approached from several distinct retrosynthetic pathways. The choice of the optimal route is often dictated by the availability and cost of starting materials, as well as considerations of reaction efficiency, safety, and environmental impact. We will discuss three primary strategies, each starting from a different key precursor.

Route A: Electrophilic Chlorination of 4-(Methylthio)aniline

This is arguably the most direct approach, starting from the readily available precursor, 4-(methylthio)aniline.[1][2][3] The core of this strategy lies in the selective electrophilic chlorination of the aniline ring.

The amino group of 4-(methylthio)aniline is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the methylthio group, chlorination is expected to occur at the positions ortho to the amino group. The methylthio group is also an ortho, para-director, further reinforcing the activation of these positions. The challenge in this approach is to achieve mono-chlorination at the desired position (position 3) and to avoid over-chlorination.

A detailed protocol for this transformation would involve the careful addition of a chlorinating agent to a solution of 4-(methylthio)aniline in a suitable solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-(methylthio)aniline in a suitable solvent such as dichloromethane or chloroform.

  • Cooling: Cool the solution to 0-5 °C in an ice bath to control the exothermicity of the reaction and enhance selectivity.

  • Chlorination: Slowly add a solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), to the cooled solution. The slow addition is crucial to prevent the formation of di- and tri-chlorinated byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution, such as sodium bicarbonate, to neutralize any acidic byproducts.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

Route B: Nitration, Chlorination, and Reduction of Thioanisole

This pathway involves a sequence of standard aromatic transformations:

  • Nitration: The methylthio group is an ortho, para-director, so nitration of thioanisole will predominantly yield 4-(methylthio)nitrobenzene.[4]

  • Chlorination: The nitro group is a meta-director. Therefore, electrophilic chlorination of 4-(methylthio)nitrobenzene will direct the chlorine atom to the position meta to the nitro group and ortho to the methylthio group, yielding 3-chloro-4-(methylthio)nitrobenzene.

  • Reduction: The final step involves the reduction of the nitro group to an amino group. This is a common and high-yielding transformation that can be achieved using various reducing agents.[5][6]

Step 1: Synthesis of 4-(Methylthio)nitrobenzene

  • Nitration: Add thioanisole dropwise to a cooled mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10 °C.

  • Work-up: Pour the reaction mixture onto ice and extract the product with an organic solvent. Wash the organic layer until neutral, dry, and concentrate to obtain 4-(methylthio)nitrobenzene.

Step 2: Synthesis of 3-Chloro-4-(methylthio)nitrobenzene

  • Chlorination: Dissolve 4-(methylthio)nitrobenzene in a suitable solvent and add a chlorinating agent in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).

  • Work-up and Purification: After the reaction is complete, follow a similar work-up procedure as in Step 1. Purify the product by chromatography or recrystallization.

Step 3: Synthesis of this compound

  • Reduction: Dissolve 3-chloro-4-(methylthio)nitrobenzene in a solvent like ethanol or ethyl acetate. Add a reducing agent such as iron powder in the presence of an acid (e.g., HCl or acetic acid), or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[7][8][9]

  • Work-up and Purification: After the reduction is complete, filter off the catalyst or inorganic salts. Neutralize the solution and extract the product. Purify by standard methods to obtain the final product.

Route C: From 3-Chloro-4-fluoroaniline via Nucleophilic Aromatic Substitution

This approach utilizes a nucleophilic aromatic substitution (SNAr) reaction, starting from 3-chloro-4-fluoroaniline.

The fluorine atom in 3-chloro-4-fluoroaniline is activated towards nucleophilic substitution by the electron-withdrawing nature of the chloro and (protonated) amino groups. Sodium thiomethoxide (NaSMe) can act as a potent nucleophile, displacing the fluoride ion to form the desired product.

  • Reaction Setup: In a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), dissolve 3-chloro-4-fluoroaniline.

  • Nucleophilic Substitution: Add sodium thiomethoxide to the solution. The reaction may require heating to proceed at a reasonable rate.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent. Wash the organic layer to remove the solvent and any remaining starting materials. Purify the crude product by column chromatography or recrystallization.

Data Presentation and Comparison of Routes

Synthetic Route Key Precursor Number of Steps Potential Advantages Potential Challenges
Route A 4-(Methylthio)aniline1Direct, high atom economyControl of regioselectivity, potential for over-chlorination
Route B Thioanisole3Readily available starting materialMulti-step, use of strong acids and potentially hazardous reagents
Route C 3-Chloro-4-fluoroaniline1Potentially high yieldingAvailability and cost of the starting material, harsh reaction conditions may be required

Visualizing the Synthetic Workflows

To better illustrate the synthetic strategies, the following diagrams outline the reaction pathways.

G cluster_A Route A cluster_B Route B cluster_C Route C A1 4-(Methylthio)aniline A2 This compound A1->A2 + Cl₂ or NCS B1 Thioanisole B2 4-(Methylthio)nitrobenzene B1->B2 + HNO₃/H₂SO₄ B3 3-Chloro-4-(methylthio)nitrobenzene B2->B3 + Cl₂/FeCl₃ B4 This compound B3->B4 Reduction (e.g., Fe/HCl) C1 3-Chloro-4-fluoroaniline C2 This compound C1->C2 + NaSMe

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound can be successfully achieved through several strategic routes, each with its own set of advantages and considerations. The direct chlorination of 4-(methylthio)aniline offers the most straightforward approach, while the multi-step synthesis from thioanisole provides a viable alternative using common bulk chemicals. The nucleophilic substitution route from 3-chloro-4-fluoroaniline presents another potential option depending on precursor availability.

The selection of the most appropriate synthetic strategy will depend on a careful evaluation of factors such as precursor cost, scalability, safety, and environmental impact. The detailed protocols and chemical rationale provided in this guide are intended to empower researchers and drug development professionals to make informed decisions and to successfully synthesize this valuable chemical intermediate for their specific applications.

References

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide focuses on a key intermediate, 3-Chloro-4-(methylthio)aniline (CAS No. 5211-01-8), a compound of interest in the synthesis of various pharmaceutical agents. The determination of its fundamental physical properties, such as melting and boiling points, is not merely a routine characterization step; it is a critical component of purity assessment, process control, and formulation development.[1][2][3] This document provides a detailed exploration of these properties, the methodologies for their determination, and the scientific rationale that underpins these experimental choices.

Core Physical Properties of this compound

The physical state and thermal transition points of a compound are dictated by its molecular structure and the intermolecular forces at play. For this compound, these properties are crucial indicators of its identity and purity.

Physical PropertyValueSource(s)
Melting Point 73-75 °C[4][5][6]
Boiling Point 297.3 °C at 760 mmHg[6]

These values serve as a baseline for the identity and specification of this compound. Any significant deviation from this melting point range, particularly a depression and broadening, would suggest the presence of impurities.

The Science Behind the Numbers: Experimental Determination of Physical Properties

The precise measurement of melting and boiling points is a cornerstone of organic chemistry laboratory practice. The choice of method is guided by the nature of the compound and the desired accuracy.

Melting Point Determination: A Gateway to Purity Assessment

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range, a phenomenon known as freezing-point depression.[7][8][9]

The most common and reliable method for determining the melting point of a crystalline solid is the capillary method.

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor. The capillary is positioned adjacent to the temperature sensor to ensure accurate temperature reading of the sample.

  • Heating Rate: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as it approaches the expected melting point. A rapid heating rate can lead to an erroneously high and broad melting range.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This provides the melting point range.

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A slow and controlled heating rate allows for thermal equilibrium to be established between the sample, the heating medium, and the thermometer, leading to an accurate determination of the transition temperature.

Boiling Point Determination: Characterizing the Liquid Phase Transition

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure, non-volatile compound, the boiling point is a characteristic physical constant.

For a compound with a relatively high boiling point like this compound, the distillation method is a suitable technique for its determination.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a calibrated thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Sample and Boiling Chips: The flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises, and when it reaches the thermometer, the temperature reading will stabilize.

  • Recording the Boiling Point: The temperature at which the vapor is continuously condensing and dripping into the condenser is recorded as the boiling point. It is also crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Causality Behind Experimental Choices:

  • Thermometer Placement: The correct placement of the thermometer is critical. If it is too high, the recorded temperature will be lower than the actual boiling point. If it is too low, it may come into contact with the superheated liquid, leading to an inaccurate reading.

  • Boiling Chips: These are added to prevent "bumping" or violent boiling, which can lead to inaccurate temperature readings and potential hazards.

Visualizing the Process: A Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining and interpreting the physical properties of a crystalline solid like this compound.

G cluster_0 Physical Property Determination Workflow cluster_1 Melting Point Determination (Capillary Method) cluster_2 Boiling Point Determination (Distillation Method) start Start: Crystalline Sample of this compound prep Sample Preparation: Dry and finely powder the sample start->prep mp_pack Pack capillary tube prep->mp_pack bp_setup Set up distillation apparatus prep->bp_setup mp_heat Heat slowly in melting point apparatus mp_pack->mp_heat mp_observe Observe and record melting range mp_heat->mp_observe analysis Data Analysis and Interpretation mp_observe->analysis bp_heat Heat sample with boiling chips bp_setup->bp_heat bp_observe Record stable vapor temperature and pressure bp_heat->bp_observe bp_observe->analysis purity_check Purity Assessment: Compare with literature values. Narrow melting range indicates high purity. analysis->purity_check identity Identity Confirmation: Agreement with known physical constants. analysis->identity end End: Characterized Compound purity_check->end identity->end

Caption: Workflow for the determination and interpretation of the physical properties of this compound.

Conclusion

The melting and boiling points of this compound are fundamental physical constants that are indispensable for its identification and purity assessment in a drug development setting. A sharp melting point range of 73-75 °C is a strong indicator of a high-purity sample. The methodologies described in this guide, when executed with precision, provide reliable data that is crucial for ensuring the quality and consistency of this important pharmaceutical intermediate. For researchers and scientists, a thorough understanding and application of these classical techniques remain a vital part of robust chemical science.

References

Solubility of 3-Chloro-4-(methylthio)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Chloro-4-(methylthio)aniline in Organic Solvents

Abstract

This technical guide provides a detailed examination of the solubility characteristics of this compound, a key intermediate in various chemical and pharmaceutical syntheses. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document synthesizes foundational chemical principles to predict its solubility profile across a range of common organic solvents. We present a robust, step-by-step experimental protocol for the empirical determination of solubility using an isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework for understanding the molecule's behavior and a practical methodology for generating precise solubility data essential for process development, formulation, and purification.

Introduction

This compound is a substituted aromatic amine whose utility in organic synthesis is significant. As with any chemical process, understanding the solubility of starting materials and intermediates is a cornerstone of reaction design, optimization, and product purification. Inefficient dissolution can lead to poor reaction kinetics, while a well-characterized solubility profile is critical for developing effective crystallization, extraction, and chromatographic purification methods.

For drug development professionals, solubility is a paramount physicochemical property that influences a molecule's journey from a laboratory curiosity to a viable therapeutic agent. It directly impacts formulation strategies, bioavailability, and the choice of solvents for creating stable and effective dosage forms. This guide explains the causality behind the expected solubility of this compound by dissecting its molecular structure and provides the necessary tools for its precise experimental measurement.

Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key to predicting the behavior of this compound lies in analyzing its constituent functional groups and overall molecular characteristics.

PropertyValueSource
Chemical Name This compound-
CAS Number 5211-01-8[1][2][3]
Molecular Formula C₇H₈ClNS[1][2]
Molecular Weight 173.66 g/mol [1][3]
Melting Point 73-75 °C[2]
Boiling Point 297.3 °C at 760 mmHg[2]
Density 1.28 g/cm³[2]
XLogP3 3.2[2]

Structural Contributions to Solubility:

  • Aniline Moiety (-NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor (via N-H) and acceptor (via the nitrogen lone pair). This feature promotes favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone).

  • Aromatic Ring: The benzene ring is nonpolar and hydrophobic, contributing to solubility in aromatic solvents (e.g., toluene) through π-π stacking interactions.

  • Chloro (-Cl) and Methylthio (-SCH₃) Groups: Both substituents increase the lipophilicity and molecular weight of the compound. The methylthio group, in particular, adds significant nonpolar character. The high XLogP3 value of 3.2 indicates a strong preference for a lipid-like environment over an aqueous one, suggesting good solubility in a wide range of organic solvents.[2]

The interplay of these features suggests that this compound is a moderately polar compound with significant lipophilic character, predicting broad solubility in many organic solvents but poor solubility in water.

cluster_molecule This compound Structure cluster_properties Structural Features & Interactions cluster_solvents Solvent Interactions Molecule C₇H₈ClNS Aniline Aniline Group (-NH₂) Molecule->Aniline Aromatic Aromatic Ring Molecule->Aromatic Substituents Chloro & Methylthio Groups Molecule->Substituents Protic Polar Protic Solvents (e.g., Methanol, Ethanol) Aniline->Protic H-Bonding Aprotic Polar Aprotic Solvents (e.g., Acetone, DCM) Aromatic->Aprotic Dipole-Dipole Nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) Aromatic->Nonpolar π-stacking Substituents->Nonpolar Van der Waals (Lipophilicity)

Caption: Relationship between molecular structure and solvent interactions.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the structural analysis above, a qualitative solubility profile can be predicted.[4] This serves as a valuable starting point for solvent screening in any experimental workflow. Aromatic amines are generally soluble in most common organic solvents.[5][6]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe aniline group can form strong hydrogen bonds with the hydroxyl groups of alcohols.
Polar Aprotic Acetone, AcetonitrileHighGood dipole-dipole interactions. Acetone can also accept hydrogen bonds.
Chlorinated Dichloromethane (DCM)HighFavorable dipole-dipole interactions and dispersion forces.
Ethers Tetrahydrofuran (THF)HighTHF is a polar ether that can accept hydrogen bonds and effectively solvate the molecule.
Esters Ethyl AcetateMedium to HighModerately polar solvent capable of dipole-dipole interactions and hydrogen bond acceptance.
Aromatic TolueneMedium to High"Like dissolves like" principle; π-π stacking between aromatic rings enhances solubility.
Nonpolar Hexane, HeptaneLowThe molecule's polarity, particularly from the amine group, is too high for effective solvation by nonpolar alkanes.

Standardized Protocol for Experimental Solubility Determination

To move beyond prediction, empirical measurement is required. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent. The protocol is designed to be self-validating by ensuring that a true equilibrium state is achieved and accurately measured.

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the solution is saturated. The undissolved solid is then removed by filtration, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as HPLC.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker/incubator

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Autosampler vials

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of this compound (e.g., ~50-100 mg) to a pre-weighed glass vial. The key is to ensure solid remains undissolved at equilibrium.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the slurry for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Trustworthiness Check: To validate the equilibration time, samples can be taken at different time points (e.g., 12, 24, 36, 48 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.

  • Sedimentation: After agitation, allow the vials to rest at the same constant temperature for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

  • Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed vial. This step is critical to remove any microscopic, undissolved particles that could falsely elevate the measured concentration.

  • Dilution: Accurately weigh the collected filtrate. Then, perform a precise gravimetric or volumetric dilution with the same solvent to bring the concentration into the linear range of the analytical method.

  • Analysis: Analyze the diluted sample using the pre-developed HPLC method to determine the concentration.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in units such as mg/mL or g/L.

A 1. Add excess solute to vial B 2. Add known volume of solvent A->B C 3. Equilibrate at constant T (e.g., 24-48h shaking) B->C D 4. Allow excess solid to settle C->D E 5. Withdraw supernatant with syringe D->E F 6. Filter through 0.22µm syringe filter E->F G 7. Accurately dilute the filtrate F->G H 8. Analyze concentration by HPLC G->H I 9. Calculate solubility (mg/mL or g/L) H->I

Caption: Experimental workflow for isothermal shake-flask solubility determination.

Analytical Quantification Method: HPLC

High-Performance Liquid Chromatography is an ideal technique for quantifying the concentration of this compound due to its sensitivity and specificity.[7]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure the aniline is protonated for better peak shape) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., ~254 nm, to be determined by UV scan).

  • Quantification: A multi-point calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

Safety Precautions

As a Senior Application Scientist, safety is paramount. This compound and its related compounds should be handled with care.

  • Hazard Identification: While specific data for this compound is limited, similar chloroanilines are classified as toxic if swallowed, in contact with skin, or if inhaled. They may also cause skin irritation or allergic reactions.

  • Handling: Always handle this chemical in a well-ventilated area or a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid creating dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While quantitative experimental data on the solubility of this compound is not widely published, its molecular structure provides a clear and logical basis for predicting its behavior in various organic solvents. It is expected to be highly soluble in polar protic, polar aprotic, and chlorinated solvents, with limited solubility in nonpolar alkanes. This guide provides a robust, reliable, and self-validating experimental protocol that empowers researchers to generate the precise data required for their work. Adherence to this methodology will ensure the generation of high-quality, reproducible solubility data, facilitating more efficient research and development in the chemical and pharmaceutical sciences.

References

Methodological & Application

Synthesis Protocol for 3-Chloro-4-(methylthio)aniline: An Application Note for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Anilines in Medicinal Chemistry

3-Chloro-4-(methylthio)aniline is a substituted aniline derivative of significant interest to researchers in drug discovery and development. The unique arrangement of a chloro group, a methylthio group, and an amino group on the benzene ring provides a versatile scaffold for the synthesis of a wide range of pharmacologically active molecules. The presence of these functional groups allows for further chemical modifications, making it a valuable building block for creating libraries of compounds for high-throughput screening. The lipophilicity and electronic properties of the chloro and methylthio groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, such as their ability to cross cell membranes and bind to target proteins. This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the rationale behind the experimental choices to ensure reproducibility and scalability.

Chemical Properties and Safety Data

A thorough understanding of the chemical properties and safety profile of the target compound and its precursors is paramount for safe and successful synthesis.

IdentifierValueSource
IUPAC Name 3-Chloro-4-(methylthio)benzenamine[1]
CAS Number 5211-01-8[1]
Molecular Formula C₇H₈ClNS[1]
Molecular Weight 173.66 g/mol [1]
Melting Point 73-75 °C[2]
Appearance Off-white to light brown crystalline solidInferred from typical substituted anilines

Safety Precautions:

Synthetic Approach: Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through the electrophilic aromatic substitution of the starting material, 4-(methylthio)aniline. The amino (-NH₂) and methylthio (-SCH₃) groups are both activating and ortho, para-directing. With the para position already occupied by the methylthio group, chlorination is directed to the positions ortho to the amino group (positions 3 and 5).

To achieve selective monochlorination at the 3-position, N-Chlorosuccinimide (NCS) is employed as the chlorinating agent.[4] NCS is a mild and effective source of electrophilic chlorine, and its use can often provide better regioselectivity compared to harsher chlorinating agents like chlorine gas.[5][6] The choice of solvent and reaction temperature is critical in controlling the reaction rate and minimizing the formation of undesired side products, such as dichlorinated species.

Experimental Workflow

The overall synthetic workflow can be visualized as a two-stage process: the chlorination reaction followed by workup and purification.

G cluster_0 Reaction Stage cluster_1 Workup & Purification A 4-(Methylthio)aniline + Acetonitrile C Reaction Mixture (Stir at 0°C to rt) A->C B N-Chlorosuccinimide (NCS) (portion-wise addition) B->C D Quench with Water C->D E Extract with Ethyl Acetate D->E F Wash with Brine E->F G Dry over Na₂SO₄ F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I J This compound (Final Product) I->J

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-(Methylthio)aniline139.225.0 g35.9
N-Chlorosuccinimide (NCS)133.534.8 g35.9
Acetonitrile41.05100 mL-
Deionized Water18.02100 mL-
Ethyl Acetate88.11150 mL-
Brine (saturated NaCl)-50 mL-
Anhydrous Sodium Sulfate142.04As needed-
Silica Gel (for column chromatography)-As needed-
Hexane/Ethyl Acetate mixture-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (35.9 mmol) of 4-(methylthio)aniline in 100 mL of acetonitrile. Cool the solution to 0 °C in an ice bath.

    • Rationale: Acetonitrile is chosen as the solvent due to its ability to dissolve both the starting material and the reagent, and its relatively inert nature under these reaction conditions. Cooling the reaction mixture helps to control the exothermic nature of the chlorination and improve selectivity.

  • Reagent Addition: To the cooled and stirring solution, add 4.8 g (35.9 mmol) of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes.

    • Rationale: Portion-wise addition of NCS helps to maintain a low concentration of the chlorinating agent at any given time, which minimizes the risk of over-chlorination and other side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system.

    • Rationale: TLC is a crucial technique for monitoring the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.

  • Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding 100 mL of deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Rationale: The addition of water is to dissolve the succinimide byproduct and any remaining water-soluble impurities. Ethyl acetate is an effective solvent for extracting the desired product from the aqueous phase.

  • Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing the polarity) to afford this compound as an off-white to light brown solid.

    • Rationale: The brine wash removes residual water from the organic layer. Anhydrous sodium sulfate is a drying agent. Column chromatography is a standard purification technique to separate the desired product from any unreacted starting material and side products.

Expected Yield: 70-80%

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the chloro substituent.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the compound. The literature melting point is 73-75 °C.[2]

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently synthesize this valuable building block for their drug discovery and development programs. The use of N-Chlorosuccinimide offers a mild and selective method for the chlorination of 4-(methylthio)aniline, and the outlined purification steps ensure the isolation of a high-purity product.

References

Application Notes & Protocols: The Strategic Utility of 3-Chloro-4-(methylthio)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-Chloro-4-(methylthio)aniline, a versatile yet specialized building block for medicinal chemistry. We will dissect its structural attributes, provide validated protocols for its synthesis and derivatization, and rationalize its potential in the discovery of novel therapeutic agents, particularly in the realm of kinase inhibition.

Introduction: A Building Block of Untapped Potential

In the landscape of drug discovery, the selection of starting materials and intermediates is a critical determinant of a program's success. Substituted anilines are a cornerstone of this chemical toolbox, recognized as privileged scaffolds that form the core of numerous FDA-approved drugs.[1] this compound (CAS: 5211-01-8) emerges as a particularly intriguing scaffold. While not a direct precursor to current blockbuster drugs like Sorafenib or Regorafenib, its unique combination of a chloro, a methylthio, and an aniline functional group presents a compelling platform for the design of novel kinase inhibitors and other targeted therapeutics.[2][3]

The strategic value of this molecule lies in the nuanced properties each substituent imparts, offering medicinal chemists precise tools to modulate potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below, providing a baseline for its handling and application in synthesis.

PropertyValueSource
CAS Number 5211-01-8[4]
Molecular Formula C₇H₈ClNS[4]
Molecular Weight 173.66 g/mol [4]
Appearance Solid[5]
Melting Point 73.5-74.5 °C[5]
Canonical SMILES CSC1=C(C=C(C=C1)N)Cl[4]
InChIKey AIUFATMGALKMOI-UHFFFAOYSA-N[4]

Rationale for Use in Kinase Inhibitor Scaffolding

The this compound scaffold is pre-validated for kinase inhibitor design due to the established roles of its constituent parts. Kinase inhibitors often achieve their selectivity and potency by forming key interactions within the ATP-binding pocket of the enzyme.

  • The Aniline Core : The primary amine is a superb hydrogen bond donor and acceptor. This allows it to form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved backbone of amino acids that anchors the inhibitor within the ATP-binding site.[6] This interaction is a hallmark of many Type I and Type II kinase inhibitors.

  • The 3-Chloro Substituent : The placement of a chlorine atom meta to the amine is a common strategy in medicinal chemistry.

    • Electronic Modulation : As an electron-withdrawing group, it lowers the pKa of the aniline nitrogen, which can fine-tune the strength of the hinge-binding interaction.

    • Halogen Bonding : The chlorine atom can act as a halogen bond donor, forming a favorable, non-covalent interaction with backbone carbonyls or other electron-rich pockets in the active site, thereby increasing binding affinity.[1]

    • Metabolic Blocker : It can serve as a "metabolic soft spot" blocker, preventing undesirable oxidative metabolism at that position and improving the compound's pharmacokinetic profile.

  • The 4-Methylthio Group (Thioether) : This is the most distinctive feature of the scaffold and offers unique advantages as a bioisostere for more common ether or alkyl groups.[7]

    • Hydrophobicity and Space-Filling : The thioether can occupy hydrophobic pockets within the kinase active site, contributing to binding affinity. Its geometry differs subtly from an ether linkage, potentially offering a better fit in certain targets.

    • Modulation of Metabolism : Thioethers are susceptible to metabolic oxidation to the corresponding sulfoxide and sulfone.[8] While sometimes viewed as a liability, this can be a powerful tool in drug design. The resulting metabolites have drastically different polarities and electronic properties, which can be exploited to create prodrugs or to fine-tune a compound's solubility and clearance rate.[9] This provides an additional handle for optimizing drug-like properties that a simple ether does not.

Caption: Key structural features of this compound and their contributions to drug design.

Experimental Protocols

The following protocols provide a framework for the synthesis of this compound and its subsequent use in constructing a core kinase inhibitor scaffold.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis via the reduction of a nitrated precursor, a standard and reliable transformation in organic chemistry.

Caption: Plausible synthetic route for this compound.

A. Materials & Equipment

  • Reagents: 4-(Methylthio)nitrobenzene, Sulfuryl chloride (SO₂Cl₂), Glacial acetic acid, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol (EtOH), Deionized water, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating plate, dropping funnel, Buchner funnel, separatory funnel, rotary evaporator.

B. Step-by-Step Procedure

Step 1: Chlorination of 4-(Methylthio)nitrobenzene

  • Charge a round-bottom flask with 4-(methylthio)nitrobenzene (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add sulfuryl chloride (1.1 eq) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Dropwise addition and temperature control are crucial to prevent over-chlorination and manage the exothermic reaction. Acetic acid serves as a polar solvent that is stable to the chlorinating agent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture into ice-water. A precipitate of 2-chloro-1-methylthio-4-nitrobenzene will form.

  • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of the Nitro Group

  • Set up a flask with a reflux condenser. Add the dried 2-chloro-1-methylthio-4-nitrobenzene (1.0 eq), ethanol (7 volumes), and water (3 volumes).

  • Add iron powder (3.0-4.0 eq) and ammonium chloride (0.5 eq) to the mixture.

    • Causality Note: This is a classic Béchamp reduction. Iron acts as the reducing agent in the presence of a mild acid source (formed in situ from NH₄Cl), which is effective and selective for nitro group reduction without affecting the chloro or thioether groups.

  • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once complete, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Add dichloromethane (DCM) to the remaining aqueous residue and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to yield the crude product.

  • Purify by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.[5]

Protocol 2: Exemplary Synthesis of a Diaryl Urea Kinase Inhibitor Scaffold

This protocol demonstrates the primary application of the title compound: its reaction with an isocyanate to form the diaryl urea core common to many kinase inhibitors.[10]

A. Materials & Equipment

  • Reagents: this compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen or argon line for inert atmosphere.

B. Step-by-Step Procedure

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a dry, inert-atmosphere flask.

  • Add 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) to the solution at room temperature.

    • Causality Note: A slight excess of the isocyanate ensures full consumption of the valuable aniline intermediate. The reaction is typically fast and exothermic. Anhydrous solvent is critical as isocyanates react readily with water.

  • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution as it forms.

  • Monitor the reaction by TLC. Upon completion, if a precipitate has formed, collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold DCM or diethyl ether to remove any unreacted isocyanate.

  • Dry the product, a diaryl urea derivative, under vacuum. No further purification is typically needed for this robust reaction.

Potential Signaling Pathway Targets

Derivatives of this compound are prime candidates for targeting protein kinases that drive cancer cell proliferation and angiogenesis (the formation of new blood vessels that feed a tumor). The diaryl urea scaffold is particularly effective at inhibiting kinases in the RAF/MEK/ERK and VEGFR/PDGFR signaling pathways.[3]

  • RAF/MEK/ERK Pathway : This is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression and prevent apoptosis (programmed cell death). In many cancers, components of this pathway, like BRAF, are mutated and constitutively active, leading to uncontrolled cell growth.

  • VEGFR/PDGFR Pathways : Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are key receptor tyrosine kinases that initiate signaling cascades crucial for angiogenesis. Inhibiting these kinases can starve tumors of their blood supply.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors (VEGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) GF->RTK Activates RAS RAS RTK->RAS Angiogenesis Angiogenesis RTK->Angiogenesis RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Derivative of This compound Inhibitor->RTK Inhibits Inhibitor->RAF Inhibits

Caption: Potential kinase pathways targeted by inhibitors derived from the this compound scaffold.

Conclusion

This compound represents a strategic and high-potential building block for modern drug discovery. While structurally simple, its unique combination of functional groups provides a sophisticated platform for developing novel kinase inhibitors. The chloro and aniline moieties offer established anchoring and electronic properties, while the often-overlooked methylthio group provides a unique opportunity for bioisosteric replacement and metabolic fine-tuning. The protocols and rationale presented here serve as a comprehensive guide for researchers and drug development professionals to leverage this scaffold in the pursuit of next-generation targeted therapies.

References

Introduction: The Analytical Imperative for 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 3-Chloro-4-(methylthio)aniline by High-Performance Liquid Chromatography

This compound (CAS No. 5211-01-8) is a substituted aniline derivative with the molecular formula C₇H₈ClNS and a molecular weight of 173.66 g/mol .[1][2][3] As a crucial chemical intermediate, it serves as a building block in the synthesis of various agrochemicals, pharmaceuticals, and dyes, analogous to other chlorinated anilines like 3-chloro-4-methylaniline which are key precursors in manufacturing.[4] The purity and concentration of this starting material directly impact the yield, quality, and safety profile of the final products. Consequently, a robust, accurate, and reliable analytical method is paramount for its quality control in research, development, and manufacturing settings.

High-Performance Liquid Chromatography (HPLC) stands as the preferred analytical technique for non-volatile and semi-volatile organic compounds due to its high resolution, sensitivity, and reproducibility.[5] This application note presents a comprehensive guide to a validated reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound, designed for researchers, scientists, and drug development professionals. The methodology is grounded in established chromatographic principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH).[6][7]

Method Development Rationale: A Mechanistic Approach

The development of an effective HPLC method is predicated on the physicochemical properties of the analyte. The choices for the stationary phase, mobile phase, and detection parameters are not arbitrary but are instead dictated by the chemical nature of this compound.

  • Analyte Polarity and Reverse-Phase Chromatography: this compound has a calculated XLogP3 of approximately 3.2, indicating significant non-polar character.[3] This property makes it an ideal candidate for Reverse-Phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. The analyte will partition between the two phases, with retention being controlled by its hydrophobicity. A C18 (octadecylsilane) column, the workhorse of RP-HPLC, was selected for its strong hydrophobic retention and wide applicability.[8][9]

  • The Role of Mobile Phase pH: The molecule contains a basic aniline functional group. The pKa of the conjugate acid of the similar compound 3-chloro-4-methylaniline is approximately 4.05.[10] This implies that the protonation state of the amino group in this compound is highly dependent on the mobile phase pH. At pH values below its pKa, the amine will exist in its protonated, cationic form (R-NH₃⁺), while at higher pH, it will be in its neutral, more hydrophobic form (R-NH₂). Inconsistent protonation during the chromatographic run can lead to poor peak shapes (tailing) due to interactions with residual silanols on the silica support. To ensure a consistent ionic state and mitigate these interactions, the mobile phase is acidified with 0.1% formic acid. This maintains the pH well below the analyte's pKa, ensuring it is fully protonated, which typically results in sharper, more symmetrical peaks.

  • UV-Vis Detection Strategy: The presence of the benzene ring and its substituents confers strong ultraviolet (UV) absorption properties to the molecule. Aromatic amines are well-known to absorb UV light, making a UV detector a suitable and cost-effective choice.[8] While a preliminary scan of the analyte in the mobile phase solvent is recommended to determine the wavelength of maximum absorbance (λmax), a detection wavelength of 254 nm is chosen for this method as it provides a robust signal for a wide range of aromatic compounds.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis of this compound.

Equipment and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™).

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Chemicals:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (reagent grade).

    • Water (HPLC grade or Milli-Q).

  • Labware: Volumetric flasks, pipettes, analytical balance, 0.45 µm syringe filters, HPLC vials.

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the Standard Stock Solution with the mobile phase (at initial conditions, 60:40 Water:Acetonitrile).

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in methanol, and dilute as necessary to bring the final concentration within the linear range of the calibration curve (e.g., to a target of 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Workflow

The logical flow from sample preparation to final result is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Std_Prep Prepare Standard Solutions Cal Calibration Curve (Standards) Std_Prep->Cal Sample_Prep Prepare Sample Solutions Analysis Sample Analysis Sample_Prep->Analysis SST System Suitability Test (SST) SST->Cal Pass Cal->Analysis Integration Peak Integration & Identification Analysis->Integration Quant Quantification Integration->Quant Report Generate Report Quant->Report

Caption: Workflow for HPLC analysis of this compound.

System Suitability and Acceptance Criteria

Before sample analysis, the system's performance must be verified. Inject the 25 µg/mL working standard solution six times and evaluate the following parameters.[11]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Method Validation: Ensuring Trustworthiness

To be suitable for its intended purpose, the analytical method must be validated according to ICH Q2(R2) guidelines.[7] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound.[6][12]

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by showing that there are no interfering peaks at the retention time of the analyte in a blank (diluent) and a placebo sample.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations (e.g., from 1 to 100 µg/mL) are analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), typically by spiking a placebo with a known amount of analyte.[5] The percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by performing six replicate analyses at 100% of the test concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). The %RSD between the datasets should meet a predefined acceptance criterion.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small but deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min in flow rate, ±5% in mobile phase organic content).

Summary of Validation Parameters
Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD)
Repeatability≤ 2.0%
Intermediate≤ 2.0%
LOQ Signal-to-Noise ratio ≥ 10
Robustness System suitability parameters must pass.

Conclusion

The reverse-phase HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of this compound. The methodological choices are justified based on the analyte's chemical properties, ensuring a scientifically sound approach. Adherence to the outlined validation protocol will ensure that the method is fit for its intended purpose in quality control and research environments, providing trustworthy data on the purity and concentration of this important chemical intermediate.

References

Application Notes and Protocols for the Purification of 3-Chloro-4-(methylthio)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 3-Chloro-4-(methylthio)aniline using silica gel column chromatography. Developed for researchers, scientists, and professionals in drug development, this document moves beyond a simple list of steps to explain the scientific rationale behind each procedural choice. By integrating established chromatographic principles with practical insights, this application note serves as a self-validating system for achieving high-purity this compound, a key intermediate in various synthetic pathways.

Introduction: The Rationale for Chromatographic Purification

This compound is a substituted aniline derivative of significant interest in the synthesis of pharmaceuticals and other advanced chemical entities. As with most multi-step organic syntheses, the crude product is often a mixture containing unreacted starting materials, by-products, and other process-related impurities. Column chromatography is a powerful and widely adopted technique for the separation and purification of such mixtures, leveraging the differential partitioning of components between a stationary phase and a mobile phase.[1]

The presence of a halogen (chloro group), a sulfur-containing moiety (methylthio group), and a basic amino group imparts a unique polarity to this compound, necessitating a carefully optimized chromatographic strategy. This guide will detail a robust methodology for the efficient isolation of this target compound.

Physicochemical Properties of this compound

A thorough understanding of the target compound's properties is fundamental to designing an effective purification protocol.

PropertyValueSource
Molecular Formula C₇H₈ClNS[2]
Molecular Weight 173.66 g/mol [2]
Melting Point 73-75 °C[2]
Predicted Boiling Point 297.3 ± 25.0 °C
Predicted pKa 3.30 ± 0.10
Appearance Varies; can be a solid
Solubility Soluble in various organic solvents (e.g., dichloromethane, ethyl acetate, methanol)General chemical knowledge

The Chromatographic System: A Deliberate Selection

The success of the purification hinges on the appropriate selection of the stationary and mobile phases.

Stationary Phase: The Foundation of Separation

For the purification of moderately polar compounds like this compound, silica gel (SiO₂) is the stationary phase of choice. Its slightly acidic nature, however, can lead to undesirable interactions with the basic aniline, causing peak tailing. This can be mitigated by the addition of a base to the mobile phase, as will be discussed.

Mobile Phase: The Eluent's Role in Resolution

A solvent system of hexanes (or petroleum ether) and ethyl acetate is a versatile and effective mobile phase for a wide range of compounds. The non-polar hexane and the more polar ethyl acetate allow for fine-tuning of the eluent's overall polarity. To counteract the acidity of the silica gel and ensure symmetrical peak shapes, the addition of a small amount of triethylamine (TEA) to the mobile phase is crucial.

Pre-Chromatography: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).

TLC Protocol
  • Prepare Eluent Systems: In separate developing chambers, prepare various mixtures of hexanes and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20 v/v), each containing 0.5% triethylamine .

  • Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent such as dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Visualization: Visualize the separated spots under a UV lamp (254 nm). Aromatic compounds like anilines are typically UV-active. Further visualization can be achieved using a potassium permanganate stain, which reacts with the oxidizable amine and sulfide groups.

  • Optimal Rf Value: The ideal mobile phase composition will yield a retention factor (Rf) of 0.2-0.4 for this compound. This ensures that the compound will travel through the column at a reasonable rate, allowing for good separation from both less polar and more polar impurities.

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1-5 grams of crude this compound. Adjustments to the column size and solvent volumes may be necessary for different scales.

Materials and Apparatus
  • Crude this compound

  • Silica gel (flash grade, 230-400 mesh)

  • Hexanes (reagent grade)

  • Ethyl acetate (reagent grade)

  • Triethylamine (TEA)

  • Glass chromatography column with a stopcock

  • Separatory funnel (for solvent addition)

  • Collection vessels (test tubes or flasks)

  • TLC plates, developing chamber, and UV lamp

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Step 1: Column Packing (Wet Slurry Method)

  • Secure the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis (e.g., 95:5 hexanes:ethyl acetate with 0.5% TEA).

  • Pour the slurry into the column, gently tapping the sides to encourage even packing and dislodge any air bubbles.

  • Open the stopcock to drain some of the solvent, allowing the silica gel to settle into a packed bed. Continuously add the slurry until the desired column height is reached (typically 15-20 cm for 1-5 g of crude material).

  • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Step 2: Sample Loading (Dry Loading)

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Gently and evenly add this powder to the top of the packed column.

  • Carefully add another thin layer of sand on top of the sample layer.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase to the column using a separatory funnel.

  • Apply gentle positive pressure (if performing flash chromatography) to achieve a steady flow rate.

  • Begin collecting fractions in appropriately sized test tubes or flasks.

Step 4: Gradient Elution (if necessary)

If the impurities are close in polarity to the product, a gradient elution may be necessary. Start with the initial non-polar mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate in the mixture. A stepwise gradient (e.g., 95:5, then 90:10, then 85:15) is often effective.

Step 5: Fraction Analysis

  • Monitor the collected fractions by TLC to determine their composition.

  • Spot every few fractions onto a single TLC plate, alongside a spot of the original crude mixture and a pure standard if available.

  • Identify the fractions that contain the pure desired product.

Step 6: Product Isolation

  • Combine all fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any residual solvent.

  • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, melting point).

Visualization of the Workflow

Purification_Workflow cluster_prep Pre-Chromatography cluster_column Column Chromatography cluster_post Post-Chromatography TLC_dev TLC Method Development (Hexanes/EtOAc + 0.5% TEA) Rf_opt Identify Optimal Eluent (Rf = 0.2-0.4) TLC_dev->Rf_opt Col_pack Column Packing (Wet Slurry Method) Rf_opt->Col_pack Sample_load Sample Loading (Dry Loading) Col_pack->Sample_load Elution Elution & Fraction Collection (Gradient if needed) Sample_load->Elution Frac_analysis Fraction Analysis by TLC Elution->Frac_analysis Combine Combine Pure Fractions Frac_analysis->Combine Solvent_rem Solvent Removal (Rotary Evaporation) Combine->Solvent_rem Characterization Product Characterization (NMR, MS, MP) Solvent_rem->Characterization

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible CauseSolution
Peak Tailing on TLC/Column Acidic silica interacting with the basic aniline.Ensure 0.5-1% triethylamine is added to the mobile phase.
Compound Not Eluting Mobile phase is not polar enough.Gradually increase the proportion of ethyl acetate in the mobile phase.
Poor Separation Inappropriate mobile phase polarity or overloaded column.Re-optimize the mobile phase using TLC. Ensure the amount of crude material is not more than 5% of the mass of the silica gel.
Cracks in the Silica Bed Improper packing or running the column dry.Ensure the column is packed evenly and the solvent level never drops below the top of the silica bed.

Safety Precautions

  • Substituted anilines can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of this compound using column chromatography. By understanding the principles behind each step, from the selection of the chromatographic system to the final product isolation, researchers can effectively obtain high-purity material essential for their downstream applications.

References

Application Notes & Protocols: Strategic Derivatization of 3-Chloro-4-(methylthio)aniline for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Chloro-4-(methylthio)aniline

This compound, with CAS Number 5211-01-8, is a highly functionalized aromatic building block that offers multiple, distinct reaction sites for chemical modification.[1][2] Its unique substitution pattern—featuring a nucleophilic amine, a reactive aryl chloride, and an oxidizable methylthio group—makes it a versatile precursor in the synthesis of complex molecules. This trifecta of functionality allows for orthogonal chemical strategies, where each site can be addressed selectively under different reaction conditions.

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. For instance, structurally related aniline derivatives are integral to the development of targeted therapies and pharmacologically active agents.[3][4][5] The strategic derivatization of this molecule can modulate key properties such as lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable scaffold in drug discovery programs.

This guide provides a comprehensive overview of key derivatization reactions, offering detailed protocols and the scientific rationale behind methodological choices to empower researchers in their synthetic endeavors.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5211-01-8[1]
Molecular Formula C₇H₈ClNS[1][2]
Molecular Weight 173.66 g/mol [1][2]
Appearance Solid[6]
Synonyms 3-Chloro-4-(methylthio)benzenamine, 4-Amino-2-chlorothioanisole[1]

Critical Safety & Handling Protocols

This compound and related chloroanilines require careful handling due to potential toxicity. While specific data for this exact compound is limited, related structures are known to be toxic if swallowed, in contact with skin, or if inhaled.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Derivatization Reactions & Protocols

The true synthetic power of this compound is unlocked through the selective modification of its functional groups. The following sections detail key transformations at the amine, the aryl chloride, and the methylthio moieties.

Reactions at the Amine (N-Center)

The primary amine is the most nucleophilic site, making it the primary target for acylation, sulfonylation, and diazotization reactions.

Principle: N-acylation converts the primary amine into a more stable and less basic amide. This is a fundamental transformation for building peptide-like structures or modifying the electronic properties of the aromatic ring. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride).

Protocol 3.1.1: Synthesis of N-(3-chloro-4-(methylthio)phenyl)acetamide

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.74 g, 10.0 mmol, 1.0 equiv.).

  • Solvent & Base: Dissolve the starting material in anhydrous Dichloromethane (DCM, 30 mL). Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.) to act as an acid scavenger.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (0.78 mL, 11.0 mmol, 1.1 equiv.) dropwise over 10 minutes. Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Expert Insight: The acid wash removes excess triethylamine, while the base wash removes any remaining acetyl chloride and acetic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final amide.

Principle: Reacting the amine with a sulfonyl chloride in the presence of a base yields a sulfonamide. Sulfonamides are a critical pharmacophore in many drugs. This reaction is analogous to acylation but forms a more robust S-N bond. A patent for the chlorosulfonation of m-chloroaniline suggests a related pathway for creating disulfonyl chloride derivatives.[8]

Protocol 3.1.2: Synthesis of N-(3-chloro-4-(methylthio)phenyl)benzenesulfonamide

  • Preparation: In a 100 mL flask, dissolve this compound (1.74 g, 10.0 mmol, 1.0 equiv.) in anhydrous pyridine (20 mL). Causality Note: Pyridine serves as both the solvent and the base, effectively scavenging the HCl generated during the reaction.

  • Reagent Addition: Cool the solution to 0 °C. Add benzenesulfonyl chloride (1.4 mL, 11.0 mmol, 1.1 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold 2 M HCl. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.

  • Purification: Dry the crude solid under vacuum. Recrystallize from ethanol to afford the pure sulfonamide product.

Principle: Aromatic primary amines can be converted to diazonium salts using nitrous acid (generated in situ from NaNO₂ and a strong acid).[9] These salts are highly versatile intermediates that can be displaced by a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in the presence of a copper(I) catalyst, a transformation known as the Sandmeyer Reaction. This allows for the replacement of the amine group with other functionalities.

Protocol 3.1.3: Synthesis of 1,2-Dichloro-4-(methylthio)benzene

  • Diazotization: Suspend this compound (1.74 g, 10.0 mmol, 1.0 equiv.) in a mixture of concentrated HCl (6 mL) and water (10 mL). Cool the suspension to 0-5 °C in an ice-salt bath. A fine, stirrable slurry should form.

  • Nitrite Addition: Dissolve sodium nitrite (0.76 g, 11.0 mmol, 1.1 equiv.) in 5 mL of cold water. Add this solution dropwise to the aniline suspension, keeping the temperature strictly below 5 °C.[10] Expert Insight: Maintaining a low temperature is critical to prevent the diazonium salt from decomposing prematurely.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 g, 12.0 mmol, 1.2 equiv.) in 10 mL of concentrated HCl. Cool this solution to 0 °C.

  • Coupling: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (N₂ gas) should be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up & Purification: Cool the mixture and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with 2 M NaOH and then brine, dry over MgSO₄, and concentrate. Purify the resulting crude oil by vacuum distillation or column chromatography.

Reactions at the Aryl Chloride (C-Cl Bond)

The C-Cl bond is less reactive than C-Br or C-I bonds, but modern cross-coupling methodologies, particularly those developed by Buchwald and Hartwig (amination) and Suzuki (C-C coupling), have enabled its effective use as a synthetic handle.[11][12]

Principle: This palladium-catalyzed cross-coupling reaction forms a new C-N bond by coupling an aryl halide with an amine.[13] It has revolutionized the synthesis of arylamines.[11] The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, coordination and deprotonation of the amine, and finally, reductive elimination to yield the product and regenerate the catalyst.[14][15] The use of bulky, electron-rich phosphine ligands is essential for activating the strong C-Cl bond.[11][16]

Protocol 3.2.1: Coupling with Morpholine

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol% Pd), the biarylphosphine ligand XPhos (95 mg, 0.2 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (0.67 g, 7.0 mmol, 1.4 equiv.). Causality Note: The choice of a bulky, electron-rich ligand like XPhos is critical for facilitating the oxidative addition to the less reactive aryl chloride.

  • Reagent Addition: Add this compound (0.87 g, 5.0 mmol, 1.0 equiv.) and morpholine (0.52 mL, 6.0 mmol, 1.2 equiv.) to the flask.

  • Solvent & Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add 20 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the desired N-aryl morpholine product.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloroanilines

AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)Reference
n-HexylaminePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene10085[11]
AnilinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.5)Dioxane11078[11]
BenzylaminePd₂(dba)₃ (1.0)SPhos (2.0)K₂CO₃ (2.0)t-BuOH100>90Adapted

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed C-C bond formation between an organohalide and an organoboron compound (e.g., a boronic acid).[17] Like the Buchwald-Hartwig reaction, activating the C-Cl bond requires a specialized catalyst system.[12] The mechanism involves oxidative addition, transmetalation (where the organic group is transferred from boron to palladium), and reductive elimination.[12][17]

Protocol 3.2.2: Coupling with Phenylboronic Acid

  • Inert Atmosphere Setup: To a Schlenk flask, add this compound (0.87 g, 5.0 mmol, 1.0 equiv.), phenylboronic acid (0.73 g, 6.0 mmol, 1.2 equiv.), and finely ground potassium phosphate (K₃PO₄) (2.12 g, 10.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol% Pd) and the phosphine ligand SPhos (164 mg, 0.4 mmol, 8 mol%) and add this to the flask.[12]

  • Solvent & Degassing: Evacuate and backfill the flask with argon three times. Add a degassed solvent mixture of 1,4-dioxane (20 mL) and water (2 mL). Expert Insight: The presence of water and a strong base like K₃PO₄ is crucial for the transmetalation step, forming the active boronate species.

  • Reaction: Heat the mixture to 100 °C for 12-18 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Work-up: Cool to room temperature and dilute with 50 mL of ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Reactions at the Methylthio Group

Principle: The sulfur atom of the methylthio group is in a low oxidation state and can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). This transformation dramatically increases the polarity and hydrogen bonding capacity of this substituent, which can be used to modulate solubility and biological activity.

Protocol 3.3.1: Oxidation to the Sulfoxide

  • Preparation: Dissolve this compound (1.74 g, 10.0 mmol, 1.0 equiv.) in 50 mL of methanol in a 250 mL flask.

  • Reagent Addition: Cool the solution to 0 °C. In a separate container, prepare a solution of sodium periodate (NaIO₄) (2.35 g, 11.0 mmol, 1.1 equiv.) in 25 mL of water. Add the NaIO₄ solution dropwise to the aniline solution over 30 minutes. Causality Note: Using a slight excess of a mild oxidant like NaIO₄ at low temperature favors the formation of the sulfoxide over the sulfone.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. A white precipitate (sodium iodate) will form.

  • Work-up: Remove the precipitate by filtration. Concentrate the filtrate under reduced pressure to remove most of the methanol.

  • Extraction: Add 50 mL of water to the residue and extract with DCM (3 x 40 mL).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent to yield the sulfoxide product, which can be further purified by chromatography if necessary.

Visualized Workflows and Mechanisms

Visualizing the experimental process and catalytic cycles is key to understanding and executing these protocols effectively.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification S1 Weigh Reagents & Catalyst System S2 Add to Schlenk Flask under Inert Gas S1->S2 S3 Add Anhydrous, Degassed Solvent S2->S3 R1 Heat to Target Temperature S3->R1 Proceed R2 Stir for Prescribed Time (12-24h) R1->R2 R3 Monitor Progress (TLC, LC-MS) R2->R3 W1 Cool & Quench Reaction R3->W1 Completion W2 Aqueous Extraction W1->W2 W3 Dry Organic Layer W2->W3 W4 Concentrate Solvent W3->W4 P1 Column Chromatography W4->P1 A1 Characterize Product (NMR, MS) P1->A1 G cluster_reactants Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-Cl(L₂) Pd0->PdII_A Oxidative Addition PdII_B [Ar-Pd(II)-NHR'R'']⁺ (L₂) PdII_A->PdII_B Amine Coordination PdII_C Ar-Pd(II)-NR'R'' (L₂) PdII_B->PdII_C Deprotonation PdII_C->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_C->Product ArCl Ar-Cl ArCl->PdII_A Amine HNR'R'' Amine->PdII_B Base Base Base->PdII_C G cluster_reactants Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-Cl(L₂) Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-R' (L₂) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-R' PdII_B->Product ArCl Ar-Cl ArCl->PdII_A Boronic R'-B(OH)₂ Boronic->PdII_B Base Base Base->PdII_B

References

Application Notes and Protocols for the Safe Laboratory Handling of 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Hazard Assessment

Compound Overview

3-Chloro-4-(methylthio)aniline (CAS No. 5211-01-8) is a substituted aniline derivative with the molecular formula C₇H₈ClNS.[1][2] It is primarily utilized as a chemical intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research.[3][4] Given its structure, which combines a halogenated aromatic amine with a thioether group, it warrants a high degree of caution during laboratory handling.

Critical Safety Notice: A Data-Informed Precautionary Approach
Inferred Hazard Profile

Based on its structural motifs, this compound is presumed to present the following risks:

  • Acute Toxicity: Likely toxic if swallowed, inhaled, or absorbed through the skin.[6][7] Anilines are systemic poisons that are readily absorbed by all routes.[8]

  • Organ Toxicity & Blood Disorders: A primary hazard associated with aniline exposure is methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, leading to symptoms like cyanosis (blue skin), headache, dizziness, and fatigue.[8][9] Prolonged or repeated exposure may cause damage to organs.[10]

  • Skin and Eye Irritation/Sensitization: Expected to be a skin and eye irritant and a potential skin sensitizer, which can cause allergic reactions upon repeated contact.[7]

  • Carcinogenicity and Mutagenicity: Aniline is classified as a suspected carcinogen and mutagen.[6][10] This potential must be assumed for its derivatives until proven otherwise.

  • Aquatic Toxicity: Many chlorinated aromatic compounds are very toxic to aquatic life with long-lasting effects.[7]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

Safe handling is predicated on a multi-layered approach to exposure minimization, beginning with robust engineering controls and followed by meticulous use of PPE.

Primary Engineering Controls

All work involving this compound, from weighing to solution preparation and reaction quenching, must be performed within a properly functioning and certified laboratory chemical fume hood.[6][11] This is the most critical engineering control to prevent the inhalation of dust or vapors. The work area should have readily accessible safety showers and eyewash stations.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical due to the high potential for dermal absorption. Standard laboratory attire (full-length pants, closed-toe shoes) is mandatory at all times.

PPE CategoryItemSpecifications and Rationale
Eye/Face Protection Tightly-fitting Safety GogglesMust be worn to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[12]
Hand Protection Chemical-Resistant GlovesStandard nitrile gloves offer poor protection against aniline and should be avoided for direct or prolonged contact.[11] Recommended: Butyl rubber or Viton gloves. Alternative: Double-gloving with heavy-duty nitrile gloves, with immediate replacement upon any sign of contamination or degradation.[10][12] Always consult the glove manufacturer's compatibility chart.
Body Protection Flame-Retardant Lab CoatA fully-buttoned lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[10]
Respiratory Protection NIOSH-Approved RespiratorNot required if all work is conducted within a certified fume hood. For large spills or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] Personnel must be fit-tested and trained for respirator use.

Section 3: Standard Operating Procedures (SOPs)

Pre-Handling Checklist
  • Verify Fume Hood: Confirm the chemical fume hood has a current certification and the airflow is adequate.

  • Locate Emergency Equipment: Identify the nearest safety shower, eyewash station, fire extinguisher, and spill kit.[10]

  • Prepare Work Area: Decontaminate the fume hood surface. Lay down absorbent, disposable bench paper.

  • Assemble Materials: Bring all necessary chemicals, glassware, and equipment into the fume hood.

  • Prepare Waste Containers: Label dedicated hazardous waste containers for solid and liquid waste.

  • Don PPE: Put on all required PPE as detailed in Table 3 before handling the chemical.

Step-by-Step Handling Protocol

3.2.1. Weighing and Dispensing (Solid Compound)

  • Perform all weighing operations within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

  • Use a spatula to transfer the solid. Avoid creating dust.

  • Close the primary container tightly immediately after dispensing.

  • Carefully clean the spatula and any contaminated surfaces with a suitable solvent (e.g., ethanol), collecting the cleaning materials as solid hazardous waste.

3.2.2. Preparing Solutions

  • Add the weighed solid to the solvent in a flask or beaker inside the fume hood.

  • Add the solvent slowly to avoid splashing.

  • If sonication or heating is required, ensure the vessel is appropriately covered (but not sealed if heating) to minimize vapor release. Use a heating mantle or oil bath with temperature control; avoid open flames.[10]

3.2.3. Post-Experiment Decontamination

  • Quench the reaction safely within the fume hood.

  • Decontaminate all glassware by rinsing with an appropriate solvent. Collect the initial rinsate as hazardous liquid waste.

  • Wipe down the fume hood surfaces with a suitable solvent and dispose of the wipes in the solid hazardous waste container.[11]

  • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Wash hands thoroughly with soap and water after removing all PPE.[6][11]

Storage Requirements

Store this compound in a tightly sealed, properly labeled container.[10] The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[11][13] Store in a designated and secured cabinet for toxic chemicals.

Waste Disposal Protocol
  • Solid Waste: All contaminated disposables (gloves, bench paper, pipette tips, etc.) must be collected in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: Unused solutions and solvent rinsates must be collected in a dedicated, sealed, and properly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

Section 4: Emergency Procedures

Spill Management

Immediate and correct response to a spill is critical to prevent exposure.

Diagram 1: Emergency spill response workflow.

Personnel Exposure Response

In case of any exposure, immediate action is required. Seek medical attention for all routes of exposure.[11]

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove all contaminated clothing while under a safety shower. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek immediate medical attention.[11][14]
Eye Contact Immediately flush eyes with large amounts of water at an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention.[11][15]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained). Seek immediate medical attention.[14][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for aniline or a related compound to the medical personnel.[15]

Section 5: Data Summary

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 5211-01-8 [2]
Molecular Formula C₇H₈ClNS [1][2]
Molecular Weight 173.66 g/mol [2]
Melting Point 73-75 °C [2][16]

| Appearance | Solid |[2][16] |

Table 2: Inferred Hazards and GHS Classifications (Based on Analogs)

Hazard Category GHS Classification (Inferred) Notes
Acute Toxicity, Oral Category 3 or 4 Based on aniline and 3-chloro-4-methylaniline.[7]
Acute Toxicity, Dermal Category 3 Based on aniline and 3-chloro-4-methylaniline.[7]
Acute Toxicity, Inhalation Category 3 Based on aniline.
Skin Corrosion/Irritation Category 2 Based on 3-chloro-4-methylaniline.[7]
Serious Eye Damage/Irritation Category 2 Based on 3-chloro-4-methylaniline.[7]
Skin Sensitization Category 1 Based on 3-chloro-4-methylaniline.[7]
Carcinogenicity/Mutagenicity Suspected Based on aniline.[6][10]

| Aquatic Hazard | Acute & Chronic, Category 1 | Based on aniline and 3-chloro-4-methylaniline.[7] |

Section 6: General Laboratory Workflow

Diagram 2: General laboratory workflow for handling this compound.

Section 7: References

  • Washington State University. (n.d.). Aniline Safety Information. Retrieved from Washington State University Environmental Health & Safety. 11

  • National Oceanic and Atmospheric Administration. (n.d.). ANILINE - CAMEO Chemicals. Retrieved from NOAA. 15

  • Arizona State University. (n.d.). Aniline Standard Operating Procedure. Retrieved from ASU Environmental Health & Safety. 6

  • BenchChem. (2025). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. Retrieved from BenchChem. 10

  • BenchChem. (2025). Personal protective equipment for handling Aniline Mustard. Retrieved from BenchChem. 12

  • Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines. Retrieved from ATSDR - CDC. 8

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from NJ.gov. 9

  • Scribd. (n.d.). Aniline Standard Operating Procedure. Retrieved from Scribd. 14

  • Guidechem. (n.d.). This compound 5211-01-8 wiki. Retrieved from Guidechem. 1

  • Echemi. (n.d.). This compound. Retrieved from Echemi. 5

  • ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook. 2

  • Fisher Scientific. (2025). 3-Chloro-2-methylaniline Safety Data Sheet. Retrieved from Fisher Scientific. 17

  • Aarti Industries. (n.d.). GPS Safety Summary: 3-Chloro-4-Methylaniline. Retrieved from Aarti Industries. 3

  • Fisher Scientific. (2025). 3-Chloro-4-methylaniline Safety Data Sheet. Retrieved from Fisher Scientific. 7

  • Fisher Scientific. (2024). m-Chloroaniline Safety Data Sheet. Retrieved from Fisher Scientific. 18

  • Sigma-Aldrich. (2024). 2-Methyl-3-nitroaniline Safety Data Sheet. Retrieved from Sigma-Aldrich. --INVALID-LINK--

  • PubChem. (2025). 3-chloro-N,N-dimethyl-5-(methylthio)aniline. Retrieved from PubChem. 19

  • PubChem. (2025). 3-Chloro-4-methylaniline. Retrieved from PubChem. 20

  • Santa Cruz Biotechnology. (n.d.). 3-(Methylthio)aniline Safety Data Sheet. Retrieved from Santa Cruz Biotechnology. 21

  • BLD Pharm. (n.d.). This compound. Retrieved from BLD Pharm. 4

  • Google Patents. (1968). US3406202A - Preparation of aniline thioethers. Retrieved from Google Patents. 22

  • ChemicalBook. (2025). 3-Chloro-4-methylaniline Properties. Retrieved from ChemicalBook. 13

  • Echemi. (n.d.). 3-Chloro-4-methylaniline SDS. Retrieved from Echemi. 23

  • Sigma-Aldrich. (n.d.). 3-Chloro-4-(trifluoromethylthio)aniline. Retrieved from Sigma-Aldrich. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 5211-01-8. Retrieved from ChemicalBook. 16

References

Application Note and Protocol: Optimal Storage and Handling of 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-(methylthio)aniline (CAS No. 5211-01-8) is a substituted aniline derivative utilized as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The chemical integrity of this compound is paramount for the reliability and reproducibility of downstream applications. The presence of both an amine (-NH₂) and a thioether (-SCH₃) group on the aromatic ring renders the molecule susceptible to degradation through oxidative and light-induced pathways. This document provides a comprehensive guide to the optimal storage, handling, and stability assessment of this compound to ensure its long-term purity and performance in research and development settings.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for establishing appropriate storage protocols. Key physical and chemical data are summarized below.

PropertyValueSource
CAS Number 5211-01-8[1][2]
Molecular Formula C₇H₈ClNS[1][2]
Molecular Weight 173.66 g/mol [2]
Appearance Solid[3]
Melting Point 73-75 °C[2][4]
Boiling Point 297.3 °C at 760 mmHg (Predicted)[2][4]
Density 1.28 g/cm³ (Predicted)[2][4]

Recommended Storage Conditions: A Multi-Factor Approach

The stability of this compound is contingent on the stringent control of its storage environment. General recommendations to "store in a cool, dry place" are insufficient.[4] A multi-faceted strategy is required to mitigate specific degradation risks.

Core Storage Parameters
ParameterRecommendationRationale
Temperature Refrigerated (2-8°C)Slows the rate of potential oxidative and hydrolytic degradation reactions. Cold-chain transportation is often advised.[3][5]
Atmosphere Inert Gas (Argon or Nitrogen)The aniline and thioether moieties are susceptible to oxidation. An inert atmosphere displaces oxygen, preventing the formation of sulfoxides, sulfones, and nitro derivatives.[3]
Light Protect from Light (Amber Vials)Substituted anilines can be sensitive to prolonged light exposure, which can catalyze polymerization or degradation reactions.[3][6][7]
Container Tightly Sealed Glass VialsPrevents moisture ingress and exposure to atmospheric oxygen. Glass is preferred over plastic for long-term storage of organic compounds.
Incompatible Materials

To prevent hazardous reactions and sample degradation, this compound must be stored segregated from the following classes of chemicals:

  • Strong Oxidizing Agents: Can react vigorously with the amine and thioether groups.[6]

  • Acids and Acid Chlorides: Can form salts with the basic aniline group or catalyze unwanted reactions.[6][7]

  • Acid Anhydrides and Chloroformates: Incompatible with the amine functionality.[6][7]

Figure 1: Decision Workflow for Proper Storage A Receive Compound B Inspect Container Seal and Integrity A->B C Review Supplier SDS for Specific Hazards B->C D Long-Term Storage (>1 month)? C->D E Store in Original Container under Inert Gas D->E No F Aliquot into Smaller, Single-Use Vials D->F Yes K Store in Refrigerated (2-8°C), Dark, Ventilated Cabinet E->K G Select Amber Glass Vials with PTFE-lined Caps F->G H Purge Each Vial with N2 or Argon G->H I Tightly Seal and Wrap with Parafilm H->I J Label with Name, Date, and Lot Number I->J J->K L Segregate from Incompatible Materials K->L

Caption: Decision workflow for receiving and storing this compound.

Protocol for Safe Handling and Aliquoting

Cross-contamination and unnecessary exposure of the bulk material to the atmosphere are significant risks. Aliquoting the compound upon receipt is a critical best practice.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.[8]

  • Lab Coat: Standard laboratory coat.

  • Ventilation: All handling should occur inside a certified chemical fume hood.[4][9]

Step-by-Step Protocol:

  • Preparation: Place the sealed primary container of this compound, amber glass vials, labels, and necessary tools (spatula, funnel) inside a chemical fume hood.

  • Inert Atmosphere: If possible, perform the transfer in a glove box or establish a gentle positive pressure of nitrogen or argon gas over the work area.

  • Equilibration: Allow the primary container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Transfer: Quickly open the primary container and dispense the desired amounts into the pre-labeled amber vials. Minimize the time the stock container is open.

  • Purging: Before sealing each aliquot, gently flush the headspace of the vial with a stream of nitrogen or argon gas.

  • Sealing: Immediately and tightly seal the vial with a PTFE-lined cap. For added security, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the newly created aliquots and the resealed primary container into a designated, clearly labeled, refrigerated (2-8°C) storage location away from light and incompatible materials.[3]

Understanding Stability and Degradation

The storage recommendations are directly derived from the chemical liabilities of the molecule. The primary degradation pathways involve the oxidation of the electron-rich functional groups.

  • Thioether Oxidation: The methylthio group can be oxidized by atmospheric oxygen, first to a sulfoxide and then to a sulfone. This is often the most probable degradation pathway.

  • Aniline Oxidation: The amino group can undergo oxidation, leading to the formation of colored impurities and potential polymerization.[10]

  • Light-Induced Reactions: Aromatic amines can be susceptible to photodecomposition.[7]

Figure 2: Potential Degradation Pathways cluster_oxidation Oxidation (Air/O2) cluster_light Photodegradation (UV Light) parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide nitro N-Oxide/Nitro Derivative parent->nitro polymer Polymeric Impurities parent->polymer sulfone Sulfone Derivative sulfoxide->sulfone

Caption: Potential degradation pathways for this compound.

Protocol: Long-Term Stability Assessment

To ensure the compound's quality over time, especially for critical applications, a periodic stability assessment is recommended.

Objective: To quantify the purity of a stored lot of this compound over an extended period.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method.

Protocol Steps:

  • Time Points: Designate analysis at T=0 (initial), T=6 months, T=12 months, and T=24 months.

  • Sample Preparation (T=0):

    • Prepare a stock solution of a freshly opened aliquot at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Generate a standard calibration curve if quantitative analysis of impurities is required.

    • Analyze the solution by HPLC to obtain the initial purity profile (main peak area %) and identify any minor impurity peaks. Record the chromatogram as the T=0 reference.

  • Storage of Test Samples: Store the remaining aliquots under the recommended conditions (2-8°C, dark, inert atmosphere).

  • Analysis at Subsequent Time Points:

    • At each designated time point, remove one aliquot from storage.

    • Allow it to equilibrate to room temperature.

    • Prepare a solution at the same concentration as the T=0 sample.

    • Analyze using the identical HPLC method (column, mobile phase, flow rate, detection wavelength).

  • Data Analysis:

    • Compare the purity (% area of the main peak) at each time point to the T=0 value.

    • Monitor for the growth of existing impurity peaks or the appearance of new peaks, which would indicate degradation.

    • A decrease in purity of >2% or the appearance of a single new impurity >0.5% may warrant discontinuation of the use of that batch for sensitive applications.

Summary and Key Takeaways

  • Store Refrigerated: Always store this compound at 2-8°C.

  • Use Inert Gas: The use of a nitrogen or argon atmosphere is critical to prevent oxidation.

  • Protect from Light: Use amber vials to avoid photodegradation.

  • Aliquot Upon Receipt: To protect the integrity of the bulk supply, aliquot the material into single-use vials for long-term storage.

  • Segregate: Keep away from incompatible materials, especially strong acids and oxidizing agents.

  • Verify Stability: For long-term projects, implement a stability testing protocol to ensure the compound remains fit for purpose.

References

Application Notes and Protocols: Synthesis of Benzothiophenes from Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Benzothiophene

The benzo[b]thiophene moiety is a cornerstone in medicinal chemistry and materials science.[1][2] As a "privileged scaffold," its rigid, aromatic structure is found in a remarkable array of biologically active compounds and approved pharmaceuticals. Notable examples include the selective estrogen receptor modulator (SERM) Raloxifene , the 5-lipoxygenase inhibitor Zileuton used in asthma treatment, and the antifungal agent Sertaconazole .[3][4] The diverse pharmacological profile of benzothiophene derivatives—spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities—drives the continuous demand for robust and versatile synthetic routes.[4][5]

While numerous methods exist for constructing this bicyclic heterocycle, strategies commencing from simple, abundant, and functionally diverse aniline derivatives are particularly valuable.[6][7] This guide provides an in-depth exploration of key synthetic transformations that utilize anilines as foundational starting materials, offering both classic and modern transition-metal-catalyzed approaches. We will dissect the mechanistic underpinnings of these reactions and provide detailed, field-tested protocols for researchers in drug discovery and organic synthesis.

Strategic Approaches: From Anilines to the Benzothiophene Core

The primary challenge in synthesizing benzothiophenes from anilines is the strategic introduction of the sulfur atom and the formation of the fused thiophene ring. Two principal pathways have been established: the classic Herz reaction, which directly engages the aniline with a sulfur reagent, and modern palladium-catalyzed methods, which typically involve the conversion of the aniline to a thiophenol intermediate followed by cyclization.

Strategy 1: The Herz Reaction Pathway

The Herz reaction is a long-established method for synthesizing o-aminothiophenols, which are pivotal intermediates for benzothiophene synthesis. The reaction involves the treatment of an aniline derivative with sulfur monochloride (S₂Cl₂).

Causality and Mechanism: The reaction proceeds through the formation of a key intermediate, a 1,2,3-benzodithiazol-2-ylium chloride, commonly known as a Herz salt.

  • Electrophilic Attack: Sulfur monochloride acts as an electrophile, reacting with the electron-rich aniline at the position ortho to the amino group.

  • Cyclization and Aromatization: A subsequent intramolecular cyclization, followed by elimination of HCl and another sulfur equivalent, leads to the formation of the stable, aromatic Herz salt.

The Herz salt itself is not a benzothiophene but a versatile precursor. To complete the synthesis, the salt is typically subjected to a three-step sequence:

  • Reductive Ring Opening: The dithiazole ring is cleaved, often using a reducing agent like sodium sulfide or by alkaline hydrolysis, to yield the corresponding o-aminothiophenol.

  • S-Alkylation/Acylation: The highly nucleophilic thiolate is reacted with a suitable two-carbon electrophile, such as an α-halo ketone or α-halo ester. This step builds the atoms required for the new thiophene ring.

  • Intramolecular Cyclization: Finally, an acid- or base-catalyzed condensation reaction closes the ring to form the benzothiophene scaffold.

Herz_Mechanism

While effective, this pathway involves hazardous reagents like S₂Cl₂ and can generate significant waste, making it less ideal for modern green chemistry applications.

Strategy 2: Transition-Metal-Catalyzed Annulation

Modern organic synthesis heavily relies on transition-metal catalysis, particularly palladium, for its efficiency, selectivity, and broad functional group tolerance.[1][8] These methods offer a more modular and often milder route to benzothiophenes from aniline derivatives.

Core Principle: The general strategy involves converting the aniline into a substrate primed for a palladium-catalyzed C-S and/or C-C bond-forming cyclization. A common approach is the transformation of an ortho-haloaniline into an ortho-halothiophenol, which then serves as the key building block.

Workflow and Mechanistic Rationale:

  • Diazotization and Thiolation: An ortho-haloaniline is converted to its corresponding diazonium salt, which is then reacted with a sulfur source (e.g., potassium ethyl xanthate followed by hydrolysis) to generate the ortho-halothiophenol. This initial step transforms the amino group into the required thiol functionality.

  • Palladium-Catalyzed Coupling & Cyclization: The resulting ortho-halothiophenol can be engaged in a variety of palladium-catalyzed reactions. One of the most powerful is a tandem Sonogashira coupling/cyclization with a terminal alkyne.[9]

    • Causality (The Catalytic Cycle): The Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then participates in a transmetalation with the copper acetylide (formed from the terminal alkyne), followed by reductive elimination to form a C-C bond. The tethered thiol then attacks the alkyne in an intramolecular fashion, often promoted by a base or the catalyst itself, to forge the benzothiophene ring.

Palladium_Cycle

This approach is highly adaptable, as the final substitution pattern on the benzothiophene ring can be easily modified by choosing different aniline and alkyne coupling partners.

Experimental Protocols

Safety Note: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sulfur monochloride is corrosive and reacts violently with water; handle with extreme caution.

Protocol 1: Synthesis of 2-Phenylbenzo[b]thiophene via Herz Intermediate

This protocol demonstrates the synthesis of a 2-arylbenzothiophene starting from p-toluidine.

Step A: Synthesis of the Herz Salt (6-Methyl-1,2,3-benzodithiazol-2-ylium chloride)

ReagentM. Wt.AmountMoles
p-Toluidine107.1510.7 g0.10
Sulfur Monochloride (S₂Cl₂)135.0325 mL (32.4 g)0.24
Toluene-150 mL-

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add p-toluidine and toluene.

  • Heat the mixture to 60 °C with stirring.

  • Add sulfur monochloride dropwise over 1 hour, maintaining the temperature between 60-70 °C. An exothermic reaction will occur, and HCl gas will be evolved.

  • After the addition is complete, heat the mixture to reflux for 2 hours. A yellow precipitate of the Herz salt will form.

  • Cool the mixture to room temperature and filter the solid product. Wash the solid with toluene (2 x 30 mL) and then diethyl ether (2 x 30 mL).

  • Dry the yellow solid under vacuum. The product is typically used in the next step without further purification.

Step B & C: Reductive Cleavage and S-Alkylation

ReagentM. Wt.AmountMoles
Herz Salt (from Step A)~205.7~20.6 g~0.10
Sodium Hydroxide (50% aq.)40.0080 mL-
2-Bromoacetophenone199.0519.9 g0.10
Ethanol-100 mL-

Procedure:

  • Suspend the crude Herz salt in 100 mL of water and cool in an ice bath.

  • Slowly add 50% aqueous sodium hydroxide solution until the mixture is strongly alkaline (pH > 12). Stir for 1 hour at room temperature to hydrolyze the salt to the o-aminothiophenolate.

  • In a separate beaker, dissolve 2-bromoacetophenone in 100 mL of ethanol.

  • Add the ethanolic solution of 2-bromoacetophenone dropwise to the aqueous thiophenolate solution. Stir vigorously at room temperature for 3 hours.

  • A solid precipitate will form. Collect the solid by filtration, wash thoroughly with water, and dry. This is the S-alkylated intermediate.

Step D: Cyclization to 6-Methyl-2-phenylbenzo[b]thiophene

ReagentM. Wt.AmountMoles
S-Alkylated Intermediate~255.3~25.5 g~0.10
Polyphosphoric Acid (PPA)-100 g-

Procedure:

  • Place the S-alkylated intermediate in a flask and add polyphosphoric acid.

  • Heat the mixture to 130-140 °C with stirring for 2 hours. The mixture will become a dark, viscous solution.

  • Carefully pour the hot mixture onto 500 g of crushed ice with vigorous stirring.

  • A solid will precipitate. Allow the ice to melt completely, then collect the solid by filtration.

  • Wash the solid with water until the washings are neutral.

  • Recrystallize the crude product from ethanol to afford pure 6-methyl-2-phenylbenzo[b]thiophene.

Protocol 2: Palladium-Catalyzed Synthesis of a 2,3-Disubstituted Benzothiophene

This protocol details a modern approach starting from 2-chloroaniline.

Step A: Synthesis of 2-Chlorothiophenol

This multi-step conversion is often performed via a Sandmeyer-type reaction. A common route involves diazotization of 2-chloroaniline followed by reaction with potassium ethyl xanthate and subsequent hydrolysis. Due to the complexity and hazards, it is often practical to purchase 2-chlorothiophenol if commercially available.

Step B & C: Tandem Sonogashira Coupling and Cyclization

ReagentM. Wt.AmountMoles
2-Chlorothiophenol144.611.45 g10.0
Phenylacetylene102.141.12 g (1.2 mL)11.0
PdCl₂(PPh₃)₂701.90140 mg0.02 (2 mol%)
Copper(I) Iodide (CuI)190.4538 mg0.02 (2 mol%)
Triethylamine (Et₃N)101.1950 mL-

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-chlorothiophenol, PdCl₂(PPh₃)₂, and CuI.

  • Add degassed triethylamine via syringe, followed by phenylacetylene.

  • Causality Note: An inert atmosphere is critical to prevent oxidative side reactions of the thiophenol and to protect the Pd(0) species (formed in situ) from deactivation. Triethylamine acts as both the solvent and the base required for the Sonogashira and subsequent cyclization steps.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with 1M HCl (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzo[b]thiophene.[9]

Conclusion

The synthesis of benzothiophenes from aniline derivatives provides a powerful platform for accessing structurally diverse molecules of high value in drug discovery. The classic Herz reaction offers a direct, albeit harsh, route to key intermediates, while modern palladium-catalyzed methods provide unparalleled flexibility, efficiency, and milder conditions.[1][2][8] The choice of synthetic strategy depends on the desired substitution pattern, scale, and tolerance for specific reagents. The protocols detailed herein serve as a practical guide for researchers to confidently construct this privileged heterocyclic scaffold.

References

Use of 3-Chloro-4-(methylthio)aniline as a chemical building block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Chloro-4-(methylthio)aniline: A Versatile Building Block in Modern Synthetic Chemistry

Introduction: Unlocking Synthetic Potential

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful synthesis of novel and functional molecules. This compound stands out as a particularly valuable chemical building block due to the unique interplay of its three distinct functional groups: a nucleophilic aniline, an electronically and sterically influential chlorine atom, and a modifiable methylthio group. This combination provides a versatile scaffold for constructing complex molecular architectures, especially within the realm of pharmacologically active compounds.[1][2][3]

The aniline moiety serves as a primary handle for a wide array of classical and modern organic transformations, including amide bond formations, diazotization reactions, and cross-coupling chemistries.[4][5] The chlorine substituent not only influences the reactivity of the aromatic ring but also provides a potential site for further functionalization and can participate in critical halogen bonding interactions within biological targets.[1][3] Concurrently, the methylthio group can be retained to occupy hydrophobic pockets or be oxidized to the corresponding sulfoxide or sulfone to fine-tune solubility and electronic properties. This guide provides detailed application notes and protocols for leveraging this compound in key synthetic transformations relevant to researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A thorough understanding of a building block's fundamental properties is the first step in successful experimental design.

IdentifierValueSource
IUPAC Name 3-Chloro-4-(methylthio)benzenamine[6]
CAS Number 5211-01-8[2][6][7]
Molecular Formula C₇H₈ClNS[6][7]
Molecular Weight 173.66 g/mol [6][7]
Melting Point 73-75 °C[7]
Boiling Point 297.3 ± 25.0 °C (Predicted)[7]
pKa 3.30 ± 0.10 (Predicted)[7]

Application I: Core Scaffold for Kinase Inhibitor Synthesis via Urea Formation

Expert Insight: The substituted aniline motif is a cornerstone in the design of small molecule kinase inhibitors, which are pivotal in modern oncology.[8] Bi-aryl ureas, in particular, are a well-established pharmacophore capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases. While drugs like Sorafenib and Regorafenib utilize a trifluoromethyl-substituted chloroaniline, the underlying synthetic strategy of urea formation is directly applicable to this compound.[9][10][11][12] The chloro and methylthio groups on this building block allow for the exploration of new structure-activity relationships (SAR), potentially leading to inhibitors with novel selectivity profiles or improved pharmacokinetic properties.[1]

Workflow for Bi-Aryl Urea Synthesis

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Urea Formation A This compound C Intermediate Phenyl Carbamate A->C Pyridine, Toluene B Phenyl Chloroformate B->C E Final Bi-Aryl Urea Product (Kinase Inhibitor Scaffold) C->E Acetonitrile, Reflux D Second Aryl Amine (e.g., 4-aminophenoxy-N-methylpicolinamide) D->E

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Protocol 1: Synthesis of a 1-(3-Chloro-4-(methylthio)phenyl)-3-arylurea

This protocol details the reaction of this compound with a phenyl carbamate intermediate, a common and effective method for installing the urea functionality.[9][12]

Materials:

  • This compound

  • Phenyl (target-aryl)carbamate (pre-synthesized from the corresponding aryl amine)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Acetonitrile (anhydrous)

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the target phenyl carbamate (1.0 eq) and DABCO (0.25 eq).

  • Add anhydrous acetonitrile to create a solution or suspension (approx. 0.3 M concentration relative to the carbamate).

  • Begin stirring the mixture at room temperature.

  • In a separate vessel, dissolve this compound (1.2 eq) in a minimal amount of acetonitrile.

  • Add the aniline solution dropwise to the stirred reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 82 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), allow the mixture to cool to room temperature. A precipitate of the product may form.

  • Filter the crude material through a Büchner funnel.

  • Wash the collected solid residue thoroughly with hexane to remove unreacted starting materials and soluble impurities.

  • Dry the purified solid product under vacuum to yield the target 1-(3-Chloro-4-(methylthio)phenyl)-3-arylurea.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting aniline spot on TLC and the appearance of a new, typically less polar, product spot. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application II: Amide Bond Formation for Bioactive Molecules

Expert Insight: Amide bonds are one of the most prevalent functional groups in all of chemistry, forming the backbone of peptides and proteins and appearing in a vast number of pharmaceutical agents. The aniline nitrogen of this compound, while less nucleophilic than an aliphatic amine due to delocalization into the aromatic ring, readily participates in acylation reactions. The choice of coupling reagent is critical; modern reagents like HATU or TBTU are highly efficient for coupling anilines, which can be challenging substrates.[4] This reaction allows for the linkage of the aniline core to carboxylic acid-containing fragments, opening avenues to a wide range of potential drugs.

General Mechanism for Amide Coupling

G RCOOH Carboxylic Acid ActiveEster Activated Ester Intermediate RCOOH->ActiveEster Activation CouplingAgent Coupling Reagent (e.g., HATU, EDC) CouplingAgent->ActiveEster Amide Final Amide Product ActiveEster->Amide Nucleophilic Attack Byproduct Coupling Byproducts ActiveEster->Byproduct Aniline This compound Aniline->Amide

Caption: Amide formation via an activated ester intermediate.

Protocol 2: Acylation using HATU as a Coupling Reagent

This protocol describes a reliable method for forming an amide bond between this compound and a generic carboxylic acid.

Materials:

  • Carboxylic acid of interest

  • This compound

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 5-10 minutes. This pre-activation step is crucial for forming the active ester.

  • Add this compound (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, DMF, and the coupling byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the pure amide.

Causality Behind Choices: HATU is chosen for its high efficiency in coupling less nucleophilic anilines. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt without competing in the reaction.[4]

Application III: Functional Group Transformation via Sandmeyer Reaction

Expert Insight: The Sandmeyer reaction is a powerful and classic transformation that converts an aryl amine into an aryl halide or pseudohalide via a diazonium salt intermediate.[13][14] This opens up a completely different avenue of synthetic possibilities for this compound, allowing the amine group—initially a nucleophile—to be replaced with a wide variety of other functionalities (e.g., -Br, -Cl, -CN, -OH).[15] This is particularly useful for introducing groups that are difficult to install via other methods or for setting up subsequent cross-coupling reactions at that position.

The Sandmeyer Reaction Pathway

G Aniline This compound Diazotization Diazotization (NaNO₂, aq. HBr, 0-5 °C) Aniline->Diazotization Diazonium Aryl Diazonium Salt [Ar-N₂]⁺ Br⁻ Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuBr, heat) Diazonium->Sandmeyer Product 3-Bromo-2-chloro-1-(methylthio)benzene Sandmeyer->Product

Caption: Conversion of an aniline to an aryl bromide via diazotization and Sandmeyer reaction.

Protocol 3: Synthesis of 3-Bromo-2-chloro-1-(methylthio)benzene

This protocol provides a method for converting the amine group of the title compound into a bromine atom.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48% aqueous)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a beaker or flask, add this compound (1.0 eq) to 48% HBr (3.0 eq).

    • Cool the mixture in an ice-water bath to 0-5 °C with vigorous stirring.

    • In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold aniline/HBr mixture. CRITICAL: Maintain the temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt. A slight excess of nitrous acid can be tested for with starch-iodide paper.

    • Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15-20 minutes.

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a solution of CuBr (1.2 eq) in 48% HBr (1.5 eq). Heat gently if necessary to dissolve, then cool to room temperature.

    • Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, warm the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the mixture to room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic extracts and wash with water, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation or column chromatography to yield the pure 3-Bromo-2-chloro-1-(methylthio)benzene.

Trustworthiness: The protocol is self-validating. The vigorous bubbling of N₂ gas is a clear indicator that the reaction is proceeding. The temperature control during diazotization is the most critical parameter for ensuring a high yield and preventing the formation of phenol byproducts.[13][15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-(methylthio)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and industrially scalable methods typically involve the reduction of a nitroaromatic precursor. The two primary pathways are:

  • Direct Nitration and Thioalkylation followed by Reduction: This route often starts with a readily available material like 1-chloro-4-nitrobenzene. The synthesis proceeds through the introduction of the methylthio group, followed by the reduction of the nitro group to the desired aniline.

  • Reduction of a Pre-functionalized Nitro Compound: A common precursor is 1-chloro-2-(methylthio)-4-nitrobenzene, which is then reduced to this compound. This precursor can be synthesized via several methods.

The choice of route often depends on the starting material availability, cost, and the desired scale of the reaction.

Q2: What are the critical reaction parameters to control for a high-yield synthesis?

A2: Several parameters are crucial for maximizing the yield and purity of this compound:

  • Temperature: Both the thioalkylation and the reduction steps are sensitive to temperature. Exothermic reactions need careful temperature management to prevent side-product formation.

  • Solvent: The choice of solvent is critical for solubility of reagents and intermediates, and can influence reaction rates and product selectivity.[1] Common solvents include dichloromethane (DCM), ethanol, tetrahydrofuran (THF), and methanol.[2]

  • Catalyst Activity: For catalytic hydrogenation, the activity and loading of the catalyst (e.g., Pd/C) are paramount.[3] Ensuring the catalyst is not poisoned is essential for complete conversion.

  • Reducing Agent Stoichiometry: When using chemical reducing agents like sodium borohydride (NaBH₄) with a nickel salt, the stoichiometry must be carefully controlled to ensure complete reduction without over-reduction or side reactions.[2]

Q3: What are the expected physical properties of this compound?

A3: this compound is typically a solid at room temperature with a melting point in the range of 73-75 °C.[4] It is important to have this baseline data for product characterization and purity assessment.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Issue 1: Low Yield of this compound

Symptoms:

  • The isolated product weight is significantly lower than the theoretical yield.

  • TLC or HPLC analysis of the crude product shows a large amount of starting material or unidentified byproducts.

Potential Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Incomplete Reduction of the Nitro Group - Increase reaction time: Monitor the reaction by TLC or HPLC until the starting nitro compound is fully consumed. - Increase reducing agent stoichiometry: If using a chemical reductant like NaBH₄, a slight excess may be required. - Check catalyst activity: For catalytic hydrogenation, use fresh, high-quality catalyst (e.g., 10% Pd/C).[2] Ensure the reaction is adequately stirred to maximize catalyst contact.The reduction of a nitro group to an amine is a multi-step process. Insufficient reaction time, a depleted reducing agent, or an inactive catalyst can lead to the accumulation of intermediates (e.g., nitroso, hydroxylamine) or unreacted starting material.
Side Reactions - Control reaction temperature: For exothermic reductions, use an ice bath to maintain a low temperature. - Use a selective reducing agent: For substrates with multiple reducible functional groups, choose a reductant with higher selectivity for the nitro group.Over-reduction or side reactions can occur at elevated temperatures. For example, hydrodechlorination (loss of the chlorine atom) can be a competing reaction during catalytic hydrogenation, especially with aggressive catalysts or high hydrogen pressure.
Product Loss During Workup and Purification - Optimize extraction solvent: Use a solvent in which the product has high solubility and is immiscible with the aqueous phase. - Careful purification: If using column chromatography, select an appropriate solvent system to ensure good separation from impurities.[5] Recrystallization from a suitable solvent can also be an effective purification method.The product's solubility and polarity will dictate the most effective extraction and purification methods. Improper solvent selection can lead to significant product loss.
Issue 2: Formation of Impurities

Symptoms:

  • The final product shows multiple spots on TLC or peaks in HPLC/GC analysis.

  • The melting point of the product is broad and lower than the literature value.

  • NMR spectrum shows unexpected signals.

Potential Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Unreacted Starting Material (Nitro Compound) - Ensure complete reaction: As mentioned in Issue 1, monitor the reaction to completion.The starting nitro compound is a common impurity if the reduction is not driven to completion.
Oxidation of the Thioether - Use degassed solvents: Purge solvents with an inert gas (nitrogen or argon) before use. - Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.The methylthio group can be susceptible to oxidation to the corresponding sulfoxide or sulfone, especially in the presence of air and certain reagents.
Dimerization or Polymerization - Control reactant concentration: Avoid overly concentrated reaction mixtures. - Optimize temperature: Higher temperatures can sometimes promote side reactions leading to polymers.Anilines can be susceptible to oxidative coupling and other side reactions that form colored, high-molecular-weight impurities.

Experimental Protocols

Protocol 1: Reduction of 1-Chloro-2-(methylthio)-4-nitrobenzene using NiCl₂·6H₂O and NaBH₄[2]

This protocol is adapted from a reported synthesis and offers a non-catalytic hydrogenation route.

Materials:

  • 1-Chloro-2-(methylthio)-4-nitrobenzene

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Chloro-2-(methylthio)-4-nitrobenzene in THF in a round-bottom flask.

  • Add a solution of NiCl₂·6H₂O in methanol to the flask.

  • Carefully add NaBH₄ portion-wise to the reaction mixture. The reaction can be exothermic, so control the addition rate to maintain a gentle reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically within 10-15 minutes).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add distilled water and ethyl acetate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield this compound.

Protocol 2: Catalytic Hydrogenation using Pd/C[2]

This is a classic and often high-yielding method for nitro group reduction.

Materials:

  • 1-Chloro-2-(methylthio)-4-nitrobenzene

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 1-Chloro-2-(methylthio)-4-nitrobenzene in a mixture of DCM and EtOH in a hydrogenation flask.

  • Carefully add 10% Pd/C to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Rinse the filter cake with DCM or EtOH.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product may be pure enough for subsequent steps or can be further purified by recrystallization or column chromatography.

Visualizing the Synthesis and Troubleshooting

General Synthetic Pathway

Synthesis_Pathway Start 1-Chloro-4-nitrobenzene Intermediate1 1-Chloro-2-(methylthio)-4-nitrobenzene Start->Intermediate1 Thioalkylation Product This compound Intermediate1->Product Reduction

Caption: A simplified overview of a common synthetic route.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Check_Side_Reactions Side Reactions Evident? Check_Completion->Check_Side_Reactions Yes Solution_Completion Increase Reaction Time/ Reagent Stoichiometry/ Check Catalyst Check_Completion->Solution_Completion No Check_Workup Optimize Workup/Purification Check_Side_Reactions->Check_Workup No Solution_Side_Reactions Control Temperature/ Use Selective Reagents Check_Side_Reactions->Solution_Side_Reactions Yes End Improved Yield Check_Workup->End Solution_Completion->End Solution_Side_Reactions->End

Caption: A decision tree for addressing low product yield.

References

Technical Support Center: Synthesis of 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-(methylthio)aniline. Recognizing the critical need for high-purity compounds in research and development, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The focus is on the practical identification and mitigation of byproducts, grounded in mechanistic understanding and supported by established analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary challenges?

A1: A prevalent and direct method for synthesizing this compound is the electrophilic chlorination of 4-(methylthio)aniline. While seemingly straightforward, the primary challenge lies in controlling the regioselectivity of the chlorination. The amino group is a strong activating, ortho-, para-director, and the methylthio group is also an ortho-, para-director. This leads to a potential mixture of isomeric and polychlorinated byproducts.[1][2][3] Furthermore, the high reactivity of the aniline starting material makes it susceptible to oxidation, often resulting in colored, tarry impurities that can complicate purification.[4][5]

Q2: I am observing multiple spots on my TLC after chlorinating 4-(methylthio)aniline. What are the likely byproducts?

A2: The observation of multiple spots on a TLC plate is a common issue in this synthesis and typically indicates the formation of several byproducts. The most probable impurities include:

  • Isomeric Monochloro Product (2-Chloro-4-(methylthio)aniline): Due to the ortho-directing influence of the amino group, chlorination at the position ortho to the amine is a significant possibility.

  • Dichlorinated Products: Polysubstitution can occur, leading to dichlorinated species such as 2,5-dichloro-4-(methylthio)aniline. The highly activated nature of the aniline ring makes it prone to over-chlorination, especially if the reaction conditions are not carefully controlled.[2]

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 4-(methylthio)aniline in your crude product.

  • Oxidation/Polymerization Products: Anilines are notoriously sensitive to oxidation, which can be initiated by the chlorinating agent or exposure to air, leading to the formation of colored, often polymeric, materials that are difficult to characterize and remove.[4][6]

Q3: My synthesis involves the reduction of a nitro-aromatic precursor. What byproducts should I be concerned about in this case?

A3: If you are synthesizing this compound via the reduction of a precursor like 2-chloro-4-(methylthio)nitrobenzene, a different set of byproducts should be anticipated. The primary concerns are:

  • Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamino intermediates.[7][8] These intermediates can undergo condensation reactions to form azoxy and azo compounds, which are common dimeric impurities in the synthesis of anilines from nitroaromatics.

  • Dehalogenation Product: Catalytic hydrogenation or other strong reducing conditions can lead to the cleavage of the carbon-chlorine bond, a process known as hydrodehalogenation.[9] This would result in the formation of 4-(methylthio)aniline as a significant byproduct.

  • Unreacted Nitro Compound: An incomplete reaction will leave residual 2-chloro-4-(methylthio)nitrobenzene in your product.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low Yield of Desired Product 1. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents. 2. Poor Quality of Starting Materials: Impure 4-(methylthio)aniline or a decomposed chlorinating agent. 3. Product Loss During Workup: Emulsion formation during extraction or product adhering to filtration media.1. Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and molar equivalents of the chlorinating agent. Lower temperatures often favor the desired para-substitution. 2. Purify Starting Materials: Consider distilling aniline starting materials to remove oxidation products.[5] Ensure the chlorinating agent is fresh and properly stored. 3. Refine Workup Procedure: Use brine to break emulsions. Consider washing the filter cake with a small amount of cold solvent to recover adsorbed product.
Presence of Isomeric Byproducts Lack of Regiocontrol: The activating nature of the amino group leads to competing ortho-chlorination.Employ a Protecting Group Strategy: Acetylating the amino group of 4-(methylthio)aniline to form the corresponding acetanilide moderates its activating effect and sterically hinders the ortho positions, thereby favoring para-chlorination. The protecting group can be removed by hydrolysis after the chlorination step.[10]
Formation of Dichlorinated Byproducts Over-chlorination: Use of excess chlorinating agent or harsh reaction conditions.Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent, often using slightly less than one equivalent. Slow Addition: Add the chlorinating agent dropwise at a low temperature to maintain a low instantaneous concentration, minimizing the chance of a second chlorination event.
Product Discoloration (Yellow/Brown/Black) Oxidation of the Aniline: Anilines are highly susceptible to air oxidation, which forms colored impurities.[4]Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Degassing Solvents: Use solvents that have been degassed to remove dissolved oxygen. Purification: For solid products, recrystallization, potentially with the addition of activated charcoal, can remove colored impurities. For liquid products, vacuum distillation is often effective.[4]
Presence of Azoxy/Azo Compounds (in reduction route) Side reactions of nitroso and hydroxylamino intermediates. Choice of Reducing Agent: Certain reducing systems, like catalytic transfer hydrogenation with hydrazine hydrate, can sometimes minimize the formation of these dimeric byproducts compared to others. Reaction Conditions: Ensure complete reduction by using a sufficient amount of the reducing agent and allowing for adequate reaction time.
Detection of Dehalogenated Product (in reduction route) Hydrodehalogenation: Cleavage of the C-Cl bond under reductive conditions.[9]Catalyst Selection: Some catalysts are more prone to causing dehalogenation. For aryl chlorides, catalysts like Raney Nickel or sulfided platinum catalysts may be less likely to cause dehalogenation than standard Pd/C.[9] Milder Conditions: Conduct the reduction at lower temperatures and pressures.

Visualizing Synthetic Pathways and Byproduct Formation

Chlorination of 4-(methylthio)aniline

cluster_main Main Reaction Pathway cluster_byproducts Potential Byproducts 4-(methylthio)aniline 4-(methylthio)aniline This compound This compound 4-(methylthio)aniline->this compound Chlorinating Agent (e.g., NCS, SO2Cl2) 2-Chloro-4-(methylthio)aniline 2-Chloro-4-(methylthio)aniline 4-(methylthio)aniline->2-Chloro-4-(methylthio)aniline Ortho-chlorination Oxidation/Polymerization\nProducts Oxidation/Polymerization Products 4-(methylthio)aniline->Oxidation/Polymerization\nProducts Oxidation Dichlorinated Products Dichlorinated Products This compound->Dichlorinated Products Over-chlorination

Caption: Synthetic pathway and major byproducts in the chlorination of 4-(methylthio)aniline.

Reduction of 2-Chloro-4-(methylthio)nitrobenzene

cluster_main Main Reaction Pathway cluster_byproducts Potential Byproducts 2-Chloro-4-(methylthio)nitrobenzene 2-Chloro-4-(methylthio)nitrobenzene This compound This compound 2-Chloro-4-(methylthio)nitrobenzene->this compound Reducing Agent (e.g., Fe/HCl, H2/Catalyst) Nitroso/Hydroxylamino\nIntermediates Nitroso/Hydroxylamino Intermediates 2-Chloro-4-(methylthio)nitrobenzene->Nitroso/Hydroxylamino\nIntermediates Incomplete Reduction 4-(methylthio)aniline 4-(methylthio)aniline 2-Chloro-4-(methylthio)nitrobenzene->4-(methylthio)aniline Dehalogenation Azoxy/Azo Compounds Azoxy/Azo Compounds Nitroso/Hydroxylamino\nIntermediates->Azoxy/Azo Compounds Condensation

Caption: Synthetic pathway and major byproducts in the reduction of 2-Chloro-4-(methylthio)nitrobenzene.

Experimental Protocols for Impurity Analysis

The reliable identification and quantification of byproducts are crucial for process optimization and ensuring the quality of the final compound. A multi-technique approach is often necessary for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the main product from structurally similar impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid, is typically effective.

    • Example Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes.

  • Detection: UV detection at a wavelength where both the product and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the crude or purified sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile impurities and can provide structural information through mass fragmentation patterns.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.

  • Injection: A split injection is typically used.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range that covers the molecular weights of the expected product and byproducts (e.g., 50-400 m/z).

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. Derivatization may be necessary for less volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to unambiguously identify impurities if they are present in sufficient concentration (>0.1%).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Will show distinct signals for the aromatic and methyl protons of the main product and any impurities. Integration of these signals can be used for relative quantification.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecules present.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used to elucidate the full structure of unknown impurities.

References

Preventing side reactions during the synthesis of 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-(methylthio)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and prevent common side reactions.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is dedicated to resolving specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction is producing a significant amount of a dark, polymeric material, and the yield of the desired product is low. What is causing this?

Answer:

The formation of dark, polymeric materials is a common issue in reactions involving anilines. This is often due to the oxidation of the aniline starting material or the product.[1][2] The amino group in anilines is susceptible to oxidation, which can initiate polymerization, leading to a complex mixture of colored byproducts.[3]

Root Causes and Solutions:

  • Atmosphere Control: The primary culprit is often atmospheric oxygen. To mitigate this, it is crucial to perform the reaction under an inert atmosphere.

    • Recommendation: Purge your reaction vessel with an inert gas (e.g., nitrogen or argon) before adding the reagents and maintain a positive pressure of the inert gas throughout the reaction.

  • Oxidizing Agents: Certain reagents, even if not explicitly added as oxidants, can promote oxidation. For instance, some metal catalysts can facilitate oxidative coupling.[4][5]

    • Recommendation: Carefully select your reagents and ensure they are free from oxidizing impurities. If using a metal catalyst, consider using a lower oxidation state or adding a reducing agent to the reaction mixture.

  • Reaction Temperature: Higher temperatures can accelerate oxidation and polymerization.

    • Recommendation: Run the reaction at the lowest effective temperature. It may be beneficial to conduct small-scale experiments to determine the optimal temperature that balances reaction rate and byproduct formation.

Question 2: I am observing the formation of a disulfide-linked impurity. How can I prevent this and remove it from my product?

Answer:

The formation of a disulfide-linked dimer is a common side reaction when working with thioether-containing compounds like this compound. This occurs through the oxidation of the methylthio group.

Mechanism of Disulfide Formation:

The sulfur atom in the methylthio group can be oxidized to a sulfoxide, which can then react with another molecule of the thioether to form a disulfide bond.

Prevention Strategies:

  • Inert Atmosphere: As with aniline oxidation, performing the reaction under an inert atmosphere will minimize oxidation of the methylthio group.

  • Control of Oxidants: Avoid strong oxidizing agents. If an oxidation step is necessary for another part of the synthesis, it should be done selectively and under carefully controlled conditions.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress disulfide formation.

Removal of Disulfide Impurity:

If disulfide formation has already occurred, it can be challenging to remove.

  • Chromatography: Flash column chromatography is often effective for separating the desired product from the disulfide impurity.[6] The choice of eluent will depend on the specific properties of the compounds. A typical system might involve a gradient of ethyl acetate in hexanes.

  • Reductive Workup: In some cases, a mild reductive workup can be used to convert the disulfide back to the thioether. However, this approach must be carefully considered to avoid reducing other functional groups in the molecule.

Question 3: My chlorination step is resulting in a mixture of mono-, di-, and tri-chlorinated products. How can I improve the regioselectivity for this compound?

Answer:

Controlling the regioselectivity of chlorination on an aniline ring can be challenging due to the activating nature of the amino group.[5] Over-chlorination is a frequent issue, leading to the formation of di- and tri-chlorinated byproducts.[2][7]

Factors Influencing Regioselectivity:

  • Chlorinating Agent: The choice of chlorinating agent is critical. Milder and more selective reagents are preferred.

    • N-Chlorosuccinimide (NCS): NCS is a commonly used reagent for the chlorination of anilines and can offer better selectivity compared to harsher reagents like chlorine gas.[7][8]

    • Copper(II) Chloride: In some cases, CuCl2 can be used for regioselective chlorination of anilines, often favoring para-substitution.[5]

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reactivity and selectivity of the chlorination reaction. Acetonitrile is often a good choice for reactions with NCS.[7]

    • Temperature: Lowering the reaction temperature can help to control the rate of reaction and improve selectivity.

    • Stoichiometry: Carefully controlling the stoichiometry of the chlorinating agent is essential to avoid over-chlorination. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

Experimental Protocol for Selective Monochlorination:

  • Dissolve the 4-(methylthio)aniline starting material in a suitable solvent (e.g., acetonitrile) in a flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (1.0-1.1 equivalents) in the same solvent dropwise over a period of 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

  • Proceed with the workup and purification.

Diagram: Factors Affecting Chlorination Selectivity

G cluster_factors Factors Influencing Chlorination Selectivity cluster_outcomes Reaction Outcomes Chlorinating Agent Chlorinating Agent Desired Monochloro Product Desired Monochloro Product Chlorinating Agent->Desired Monochloro Product Mild (e.g., NCS) Over-chlorination Over-chlorination Chlorinating Agent->Over-chlorination Harsh (e.g., Cl2 gas) Reaction Conditions Reaction Conditions Reaction Conditions->Desired Monochloro Product Low Temp, Aprotic Solvent Reaction Conditions->Over-chlorination High Temp Stoichiometry Stoichiometry Stoichiometry->Desired Monochloro Product ~1 equivalent Stoichiometry->Over-chlorination Large Excess Low Conversion Low Conversion Stoichiometry->Low Conversion Sub-stoichiometric

Caption: Key factors influencing the selectivity of the chlorination step.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound.

Question 4: What are the most common synthetic routes to this compound?

Answer:

There are several established synthetic routes to this compound. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Route 1: Chlorination of 4-(Methylthio)aniline

This is a direct approach where 4-(methylthio)aniline is chlorinated.

  • Advantages: This is a one-step synthesis from a readily available starting material.

  • Disadvantages: Controlling the regioselectivity of the chlorination can be difficult, as discussed in Question 3.

Route 2: Reduction of 2-Chloro-4-(methylthio)nitrobenzene

This route involves the reduction of a nitro group to an amine.

  • Advantages: This route often provides better control over the position of the chloro and methylthio groups.

  • Disadvantages: This is a two-step process, requiring the synthesis of the nitro intermediate first.

Route 3: Thiolation of 3-Chloro-4-fluoroaniline

This route involves the nucleophilic substitution of a fluorine atom with a methylthiolate group.

  • Advantages: This can be a high-yielding and selective method.

  • Disadvantages: The starting material, 3-chloro-4-fluoroaniline, may be more expensive than other starting materials.

Table: Comparison of Synthetic Routes

RouteStarting MaterialKey TransformationAdvantagesDisadvantages
14-(Methylthio)anilineElectrophilic ChlorinationOne-stepPoor regioselectivity
22-Chloro-4-(methylthio)nitrobenzeneNitro Group ReductionGood regioselectivityTwo-step synthesis
33-Chloro-4-fluoroanilineNucleophilic ThiolationHigh yield, good selectivityExpensive starting material
Question 5: What analytical techniques are most suitable for monitoring the reaction and characterizing the final product?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for monitoring the reaction and confirming the identity and purity of the final product.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction. It can be used to visualize the consumption of the starting material and the formation of the product and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress and the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and confirming the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the final product. The chemical shifts and coupling constants of the aromatic protons can be used to verify the substitution pattern on the aniline ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups in the molecule, such as the N-H stretches of the amine and the C-S stretch of the thioether.

Question 6: Are there any specific safety precautions I should take when working with this compound and its precursors?

Answer:

Yes, it is crucial to follow standard laboratory safety procedures and be aware of the specific hazards associated with the chemicals used in this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling any vapors or dust.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals before use to understand their specific hazards, handling, and disposal requirements.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.

Specific Hazards:

  • Anilines: Anilines are toxic and can be absorbed through the skin. Avoid direct contact.

  • Chlorinating Agents: Chlorinating agents like NCS can be corrosive and are strong oxidizers. Handle with care and avoid contact with flammable materials.

  • Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin.

By following these guidelines and being mindful of the potential hazards, you can ensure a safe and successful synthesis of this compound.

III. References

  • Guidechem. This compound 5211-01-8 wiki. --INVALID-LINK--

  • Mishra, S. K., et al. "Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid." Asian Journal of Chemistry, vol. 24, no. 9, 2012, pp. 4159-4162.

  • Chen, Y., et al. "Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids." Beilstein Journal of Organic Chemistry, vol. 8, 2012, pp. 734-739.

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. --INVALID-LINK--

  • Chlorination of Aniline. Sciencemadness.org. --INVALID-LINK--

  • Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Royal Society of Chemistry. --INVALID-LINK--

  • US Patent 6747175B2. Chlorination of an aniline in a hydrofluoric medium. --INVALID-LINK--

  • De la Rosa, M. A., et al. "Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene." Synthetic Communications, vol. 39, no. 6, 2009, pp. 1029-1036.

  • A Comprehensive Technical Guide to 3-Chloro-4-(3-methylbutoxy)aniline. Benchchem. --INVALID-LINK--

  • De la Rosa, M. A., et al. "Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene." Taylor & Francis Online. --INVALID-LINK--

  • White, C. M., et al. "I(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines." ChemRxiv, 2023.

  • Synthesis of 3-chloroaniline. PrepChem.com. --INVALID-LINK--

  • CN104370747A. Method for synthesizing 3-chloro-4-methylaniline. --INVALID-LINK--

  • CN102234236A. Synthetic method of 3-chloro-2-methylaniline. --INVALID-LINK--

  • This compound, Quantity. Fisher Scientific. --INVALID-LINK--

  • CN102701996A. A method for preparing 3-chloro-4-methylaniline. --INVALID-LINK--

  • Akaji, K., et al. "[Studies on development of disulfide bond forming reaction and the application to regioselective disulfide formation]." Yakugaku Zasshi, vol. 114, no. 11, 1994, pp. 869-887.

  • Disulfide synthesis by S-S coupling. Organic Chemistry Portal. --INVALID-LINK--

  • US3406202A. Preparation of aniline thioethers. --INVALID-LINK--

  • Sapurina, I., & Stejskal, J. "Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures." New Polymers for Special Applications, 2012, pp. 251-286.

  • Bachi, M. D., et al. "Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides." Organic Letters, vol. 24, no. 1, 2022, pp. 108-112.

  • Al-Zoubi, R. M., et al. "Synthesis of Nitroarenes by Oxidation of Aryl Amines." Molecules, vol. 22, no. 8, 2017, p. 1249.

  • Zhang, Q. "Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline." The Chinese Journal of Modern Applied Pharmacy, 2011.

  • Andreu, D., et al. "Formation of Disulfide Bonds in Synthetic Peptides and Proteins." Methods in Molecular Biology, vol. 35, 1994, pp. 91-169.

  • o-chloroaniline thiocyanate. Organic Syntheses Procedure. --INVALID-LINK--

References

Technical Support Center: Purification of Crude 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are working with and purifying crude 3-Chloro-4-(methylthio)aniline. It is designed as a practical resource, combining theoretical principles with actionable troubleshooting advice to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and purification of this compound.

Q1: What are the primary impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the chlorination of 4-(methylthio)aniline or related precursors.[1] Potential impurities can include:

  • Starting Materials: Unreacted 4-(methylthio)aniline or its precursors.

  • Isomeric Byproducts: Other chloro-isomers formed during the chlorination step, such as 2-chloro-4-(methylthio)aniline.

  • Over-chlorinated Products: Dichloro- or trichloro- derivatives of 4-(methylthio)aniline.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents from the reaction workup.

  • Degradation Products: Oxidized or polymerized materials, which often result in a darker color of the crude product.

Q2: What are the key physical properties of this compound that are critical for its purification?

A2: Understanding the physical properties is fundamental to designing an effective purification strategy. The most critical data points are summarized in the table below. The compound's solid nature at room temperature and its defined melting point make recrystallization a highly suitable primary purification technique.[1][2]

PropertyValueSignificance for Purification
Molecular Formula C₇H₈ClNS[3][4]Basic identity of the compound.
Molecular Weight 173.66 g/mol [2][3]Used for calculating molar quantities.
Appearance Solid (powder or crystals)[5]Suitable for solid-phase purification techniques like recrystallization.
Melting Point 73-75 °C[1][2]A key indicator of purity. A sharp melting point range close to the literature value signifies high purity.
Boiling Point ~297 °C (Predicted)[2]High boiling point suggests that distillation is possible but may require vacuum to prevent degradation.
Solubility Lipophilic nature[5]Suggests good solubility in organic solvents and poor solubility in water. This differential solubility is exploited in recrystallization and liquid-liquid extraction.

Q3: What are the most effective laboratory-scale techniques for purifying this compound?

A3: For typical laboratory scales (milligrams to several grams), two techniques are most effective:

  • Recrystallization: This is the most common and often most effective method for purifying solid organic compounds.[6] It relies on the difference in solubility of the compound in a hot solvent versus a cold solvent. A patent for a related synthesis specifies recrystallization from methylcyclohexane, yielding a product with a melting point of 73.5-74.5 °C.[1] Another source notes a melting point of 73-75 °C using a solvent system of ethyl ether and ligroine.[2]

  • Column Chromatography: If recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the next logical step.[7] Given the compound's polarity, a silica gel stationary phase with a non-polar to moderately polar mobile phase (e.g., a hexane/ethyl acetate gradient) would be a good starting point.

Q4: What are the essential safety precautions when handling this compound?

A4: this compound is an aromatic amine and should be handled with care. While specific hazard data for this exact compound is limited, related chloroanilines are classified as toxic if swallowed, in contact with skin, or if inhaled.[8][9] Therefore, the following precautions are mandatory:

  • Engineering Controls: Always handle the compound in a well-ventilated chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[8]

  • Handling: Avoid creating dust.[10] Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[10]

Troubleshooting & Optimization Guide

This section uses a question-and-answer format to address specific issues that may arise during the purification process.

Q5: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A5: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors precipitation as a liquid phase.

  • Causality: This is a common problem when the concentration of impurities is very high, significantly depressing the melting point of the mixture. It can also happen if the solution is cooled too rapidly, not allowing sufficient time for crystal lattice formation.[11]

  • Solution 1 (Add More Solvent): Re-heat the mixture until the oil completely redissolves. Add more of the primary solvent (e.g., 10-20% more volume) to reduce the concentration and ensure the saturation point is reached at a lower temperature.

  • Solution 2 (Slow Cooling): Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Do not transfer it directly to an ice bath. Slow cooling is crucial for the formation of well-ordered, pure crystals.[6]

  • Solution 3 (Change Solvent System): If the problem persists, your chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a co-solvent system. For example, if you are using toluene, try switching to an ethyl acetate/hexane system.

Q6: My solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?

A6: The failure of crystals to form indicates that the solution is not sufficiently supersaturated, or that nucleation has not been initiated.

  • Causality: You may have used too much solvent during the initial dissolution step. Alternatively, the inner surface of the flask may be too smooth, lacking nucleation sites.

  • Solution 1 (Induce Nucleation): Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface that facilitates the initiation of crystal growth.

  • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cold solution. This "seed crystal" provides a template for other molecules to crystallize upon.[6]

  • Solution 3 (Reduce Solvent Volume): Gently heat the solution to evaporate a portion of the solvent. Be careful not to evaporate too much. Once you observe slight turbidity, allow the solution to cool slowly again.

Q7: My final recrystallized product is still yellow/brown. How can I obtain a colorless product?

A7: The color is likely due to highly conjugated, colored impurities or trace oxidation products that are co-crystallizing with your product.

  • Causality: These impurities are often present in small amounts but are intensely colored. They may have solubility characteristics very similar to your target compound.

  • Solution (Activated Carbon Treatment): Dissolve the impure solid in the minimum amount of hot recrystallization solvent. Add a very small amount (typically 1-2% of the solute's weight) of activated carbon to the hot solution. The carbon adsorbs the colored impurities onto its high-surface-area matrix. Swirl the hot mixture for a few minutes, then perform a hot filtration through a fluted filter paper to remove the carbon. Allow the clear filtrate to cool slowly to form colorless crystals. Caution: Never add activated carbon to a boiling or superheated solution, as it can cause violent bumping.

Q8: How can I confirm the purity of my final product?

A8: Purity assessment is a critical final step. No single method is foolproof, so a combination is recommended.

  • Melting Point Analysis: This is the most straightforward method. A pure compound should exhibit a sharp melting point range (typically < 2 °C) that matches the literature value (73-75 °C).[2] Impurities will cause the melting point to be depressed and the range to broaden.

  • Thin-Layer Chromatography (TLC): Spot your crude material and the final product on a TLC plate. A pure compound should ideally appear as a single, well-defined spot.

  • Spectroscopic Analysis (NMR, GC-MS): For definitive structural confirmation and purity assessment, obtain ¹H NMR and ¹³C NMR spectra. The absence of impurity peaks is a strong indicator of high purity. Gas Chromatography-Mass Spectrometry (GC-MS) can also provide quantitative purity data.

Detailed Protocol: Recrystallization of this compound

This protocol is a general guideline. Solvent choice and volumes may need to be optimized based on the scale and impurity profile of your crude material.

1. Solvent Selection:

  • Based on literature and chemical principles, a non-polar solvent system is a good starting point.[1] A mixture of a moderately polar solvent (like ethyl ether or ethyl acetate) and a non-polar solvent (like ligroine or hexane) is often effective. For this protocol, we will use an ethyl acetate/hexane system.

2. Dissolution:

  • Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

  • Add a small amount of ethyl acetate (e.g., 3-5 mL) and begin gently heating and stirring.

  • Continue adding ethyl acetate dropwise until the solid just dissolves at a near-boiling temperature. It is critical to use the minimum amount of hot solvent.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat source.

  • Allow it to cool slightly, then add a spatula-tip of activated carbon.

  • Gently reheat the mixture to boiling for 2-3 minutes while stirring.

4. Hot Filtration (if carbon was used):

  • Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper).

  • Quickly filter the hot solution into a clean, warm Erlenmeyer flask to remove the carbon. The goal is to prevent premature crystallization in the funnel.

5. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop.

  • Once at room temperature, begin adding hexane (the anti-solvent) dropwise with stirring until you observe persistent cloudiness (turbidity).

  • Gently warm the solution until it becomes clear again, then remove it from the heat.

  • Cover the flask and allow it to stand undisturbed at room temperature for 1-2 hours, followed by placing it in an ice-water bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Allow the crystals to dry on the filter paper under vacuum for several minutes.

  • Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven or desiccator.

7. Analysis:

  • Weigh the final product to calculate the percent yield.

  • Determine the melting point to assess purity.

Purification Workflow Diagram

The following diagram illustrates the logical steps and decision points in the purification process for this compound.

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent (e.g., Ethyl Acetate) Crude->Dissolve CheckColor Is Solution Colored? Dissolve->CheckColor AddCarbon Add Activated Carbon, Reheat, Hot Filter CheckColor->AddCarbon  Yes Cooling Slow Cooling & Anti-solvent Addition (e.g., Hexane) CheckColor->Cooling No   AddCarbon->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals OilingOut Troubleshoot: - Reheat & Add Solvent - Slower Cooling Cooling->OilingOut If 'Oiling Out' Occurs Induce Induce Crystallization (Scratch / Seed) CheckCrystals->Induce No   Isolate Isolate Crystals (Vacuum Filtration) CheckCrystals->Isolate  Yes Induce->CheckCrystals Wash Wash with Cold Anti-solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry PureProduct Pure this compound Dry->PureProduct Analyze Analyze Purity (Melting Point, TLC, NMR) PureProduct->Analyze

Caption: Workflow for the purification of this compound.

References

3-Chloro-4-(methylthio)aniline stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-(methylthio)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.

Introduction

This compound is a substituted aniline with applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of three distinct functional groups—an aniline, a thioether, and a chloro substituent on the aromatic ring—imparts a unique reactivity profile. Understanding the stability of this molecule is paramount for developing robust synthetic routes, ensuring the quality of intermediates, and defining appropriate storage and handling conditions. This guide will delve into the potential stability issues and degradation pathways you may encounter during your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around its susceptibility to oxidation. The aniline and methylthio groups are both prone to oxidation under ambient conditions, which can be accelerated by exposure to light, heat, and certain chemical environments. This can lead to the formation of colored impurities and a decrease in the purity of the material over time.

Q2: How should I properly store this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1][2] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid storing it near strong oxidizing agents.

Q3: Is this compound sensitive to light?

A3: Yes, like many aniline derivatives, this compound is expected to be sensitive to light.[3][4] Photodegradation can occur, leading to the formation of colored byproducts and a decrease in assay. It is advisable to handle the compound in a well-ventilated fume hood with minimal exposure to direct sunlight or strong artificial light. Use amber-colored vials or wrap containers in aluminum foil to protect the compound from light.

Q4: What are the expected degradation products from the oxidation of the methylthio group?

A4: The methylthio (-SCH₃) group is readily oxidized. The primary oxidation product is the corresponding sulfoxide (3-chloro-4-(methylsulfinyl)aniline), and further oxidation can lead to the sulfone (3-chloro-4-(methylsulfonyl)aniline).[5][6][7] These transformations can significantly alter the polarity and reactivity of the molecule.

Q5: Can the aniline group degrade? What are the likely byproducts?

A5: Yes, the aniline functional group is susceptible to oxidative degradation. This can lead to the formation of colored oligomers and polymers through complex radical-mediated coupling reactions.[2] Under certain oxidative conditions, hydroxylation of the aromatic ring can also occur, forming aminophenol derivatives.

Q6: Is hydrolysis a significant degradation pathway for this molecule?

A6: The aniline and methylthio groups are generally stable to hydrolysis under neutral pH conditions.[8][9] However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis may become more significant. The aniline group can form an anilinium salt in acidic media, which is generally more stable to oxidation but may have different solubility characteristics.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of the solid compound (e.g., turning brown or pink) upon storage. Oxidation of the aniline moiety, leading to the formation of colored polymeric impurities.Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber-colored vial in a refrigerator. Minimize exposure to air and light during handling.
Appearance of new, more polar peaks in HPLC analysis of a stored sample. Oxidation of the methylthio group to the sulfoxide or sulfone.Confirm the identity of the new peaks by LC-MS. If sulfoxide or sulfone formation is confirmed, consider repurifying the material before use if the impurity levels are unacceptable for your application. To prevent this, ensure stringent anaerobic and dark storage conditions.
Inconsistent reaction yields or the formation of unexpected side products. Degradation of the starting material prior to use.Always use freshly opened or properly stored this compound. It is good practice to check the purity of the starting material by HPLC or another suitable analytical technique before commencing a reaction.
Poor solubility of the compound in a reaction solvent. Formation of insoluble polymeric degradation products.Filter the solution before use to remove any insoluble matter. Consider purifying the starting material by recrystallization or column chromatography if significant degradation is suspected.

Proposed Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily driven by oxidative, photolytic, and to a lesser extent, thermal and hydrolytic stress.

parent This compound sulfoxide 3-Chloro-4-(methylsulfinyl)aniline (Sulfoxide) parent->sulfoxide Oxidation (e.g., H₂O₂) polymers Colored Oligomers/Polymers parent->polymers Oxidative Coupling (Air/Light) aminophenol Hydroxylated Derivatives (e.g., Aminophenols) parent->aminophenol Photodegradation (UV/Vis) + Hydroxyl Radicals dechlorinated Dechlorinated Species parent->dechlorinated Harsh Conditions (e.g., high temp, strong reducing agents) sulfone 3-Chloro-4-(methylsulfonyl)aniline (Sulfone) sulfoxide->sulfone Further Oxidation

Caption: Proposed degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the potential degradation products and pathways for this compound.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer, pH 7.0

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN or MeOH).

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature and protect from light for 24 hours.

    • Analyze aliquots at various time points.

    • If no significant degradation is seen, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80 °C for 48 hours.

    • Also, place a solution of the compound (in a suitable solvent) in an oven at 60 °C for 48 hours.

    • Analyze the samples after the incubation period.

  • Photolytic Degradation:

    • Expose a solution of the compound to a photostability chamber with a light source that provides both UV and visible light (e.g., option 1 in ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at appropriate time intervals.

4. Analytical Method:

  • A stability-indicating HPLC method should be developed and validated. A reverse-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve the parent compound from its more polar (sulfoxide, sulfone) and potentially less polar (polymeric) degradants.

  • Detection: A photodiode array (PDA) detector is useful for monitoring peak purity and identifying the formation of chromophorically different species. Mass spectrometry (LC-MS) is highly recommended for the identification of degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize the major degradation products using LC-MS and comparison with reference standards if available.

  • Elucidate the degradation pathways based on the identified products.

start Start: This compound Stock Solution acid Acid Hydrolysis (HCl, 60°C) start->acid base Base Hydrolysis (NaOH, 60°C) start->base oxidation Oxidation (H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 60-80°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis HPLC/LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants & Determine Pathways analysis->results

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing HPLC Separation for 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Chloro-4-(methylthio)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the High-Performance Liquid Chromatography (HPLC) separation of this compound and its process-related impurities. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and develop robust analytical methods.

Part 1: Foundational Method Development & FAQs

A robust HPLC method begins with a solid understanding of the analyte's chemistry and its interaction with the chromatographic system. This compound is a substituted aniline, making it a basic compound. Its aromatic nature and sulfur-containing group present specific challenges and opportunities for separation.

Frequently Asked Questions (FAQs)

Q1: Why is my main peak for this compound tailing?

A1: Peak tailing for basic compounds like anilines is a classic issue in reversed-phase HPLC.[1][2] The primary cause is secondary ionic interactions between the protonated amine group of your analyte and negatively charged residual silanol groups on the silica-based stationary phase.[1] To mitigate this, you should operate the mobile phase at a pH that keeps the aniline in its neutral, un-ionized state or a low pH (~2-3) to protonate the silanols themselves.[2] Using a modern, highly deactivated, end-capped column is also crucial.[1]

Q2: I'm seeing my retention times drift with every injection. What's the cause?

A2: Retention time drift can stem from several factors. The most common are insufficient column equilibration, changes in mobile phase composition (e.g., evaporation of the organic solvent), and temperature fluctuations.[3][4][5] Ensure your column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the sequence.[3] Using a column thermostat is highly recommended, as a 1°C change in temperature can alter retention times by 1-2%.[5] Lastly, verify pump performance and check for leaks.[6]

Q3: How do I improve the separation between my main peak and a closely eluting impurity?

A3: To improve resolution, you can modify several parameters. First, try optimizing the mobile phase. Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity. Fine-tuning the mobile phase pH can change the ionization state of the analytes and impurities, affecting their retention differently.[7] If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry, such as a Phenyl-Hexyl phase, which offers alternative selectivity for aromatic compounds through π-π interactions.[8][9]

Part 2: Systematic Troubleshooting Guide

This section provides a structured approach to identifying and resolving common chromatographic issues encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)

Peak tailing compromises both sensitivity and accurate integration. For an amine like this compound, this is the most frequent challenge.

Causality: The lone pair of electrons on the aniline's nitrogen atom makes it a weak base. At a mobile phase pH close to or below its pKa, the amine group becomes protonated (positively charged). Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH). At mid-range pH values, these silanols can be deprotonated (Si-O-), creating active sites for strong ionic interactions with the protonated analyte. This secondary retention mechanism leads to a "tail" as the analyte is slowly released from these active sites.[1][10]

G start Problem: Peak Tailing (Asymmetry > 1.2) cause1 Cause 1: Secondary Silanol Interactions start->cause1 cause2 Cause 2: Column Overload start->cause2 cause3 Cause 3: Column Void or Contamination start->cause3 sol1a Solution 1a: Adjust Mobile Phase pH (e.g., pH 7-8 or pH 2-3) cause1->sol1a sol1b Solution 1b: Use Base-Deactivated Column (e.g., modern C18) cause1->sol1b sol2a Solution 2a: Reduce Sample Concentration / Injection Volume cause2->sol2a sol3a Solution 3a: Flush Column with Strong Solvent (Reverse Direction) cause3->sol3a sol3b Solution 3b: Replace Column sol3a->sol3b If problem persists

Caption: Troubleshooting workflow for peak tailing.

  • Prepare Mobile Phases: Prepare two buffered mobile phases.

    • pH 3.0: Use a 20 mM potassium phosphate buffer, adjust pH to 3.0 with phosphoric acid.

    • pH 7.5: Use a 20 mM potassium phosphate buffer, adjust pH to 7.5 with potassium hydroxide.

  • Equilibrate System: Equilibrate your C18 column with a 50:50 mixture of the pH 3.0 buffer and acetonitrile for at least 20 column volumes.

  • Inject Standard: Inject your this compound standard and record the chromatogram, noting the peak asymmetry.

  • Re-equilibrate: Thoroughly flush the system and column with 60:40 water:acetonitrile, then equilibrate with the pH 7.5 mobile phase for 20 column volumes.

  • Inject Standard Again: Inject the same standard and record the chromatogram.

  • Compare Results: Compare the peak asymmetry from the pH 3.0 and pH 7.5 runs. The peak shape should be significantly improved at the higher pH where the aniline is neutral, or at the very low pH where silanols are protonated.[2][11]

Issue 2: Retention Time Instability

Unstable retention times make peak identification unreliable and are a clear sign of an uncontrolled system.

Causality: The retention time is a direct function of the mobile phase flow rate, mobile phase composition, column temperature, and column chemistry. Any fluctuation in these parameters will cause drift.[3][6] Column fouling, where strongly retained matrix components build up, can also gradually alter the stationary phase chemistry, leading to drift.[3]

  • System Check: Confirm the pump is delivering the set flow rate by collecting the eluent in a graduated cylinder for a set time (e.g., 5 minutes).

  • Temperature Control: Ensure the column oven is on and set to a stable temperature (e.g., 30 °C). Lab temperature can fluctuate, so a thermostat is essential for reproducibility.[5]

  • Mobile Phase Check: Prepare a fresh batch of mobile phase. If using an aqueous buffered mobile phase, ensure it is not more than 24-48 hours old to prevent microbial growth. Degas the mobile phase thoroughly.[4]

  • Equilibration Test: After any change, equilibrate the column with 20-30 column volumes of the mobile phase. Inject a standard every 5 minutes and monitor the retention time. It is considered stable when consecutive injections vary by less than 0.5%.

  • Column Contamination Test: If drift persists, disconnect the column from the detector and flush it in the reverse direction with a strong solvent (e.g., 100% acetonitrile or isopropanol).[1] Re-equilibrate and test again. If this resolves the issue, consider adding a guard column or improving your sample preparation to prevent future contamination.[5]

Part 3: Optimized Method and System Suitability

Based on the chemical properties of this compound and common troubleshooting outcomes, the following method provides a robust starting point for analysis.

Recommended HPLC Method Parameters
ParameterRecommended SettingRationale & Justification
Column Modern, base-deactivated C18, 150 x 4.6 mm, 3.5 µmA C18 phase provides good hydrophobic retention. A base-deactivated, end-capped column is critical to minimize silanol interactions and prevent peak tailing.[1]
Mobile Phase A 20 mM Potassium Phosphate, pH 7.5At this pH, the aniline (pKa ~3-4) is in its neutral form, which eliminates ionic interactions with the stationary phase, leading to symmetrical peaks.[11][12]
Mobile Phase B AcetonitrileProvides good peak shape and lower viscosity compared to methanol.
Gradient 30% B to 70% B over 15 minutesA gradient is necessary to elute potential impurities with different polarities while maintaining a reasonable run time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times and reduces mobile phase viscosity.[5]
Detection (UV) 254 nmA common wavelength for aromatic compounds. A full UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA smaller volume minimizes the risk of column overload and peak distortion.
Sample Diluent 50:50 Acetonitrile:WaterThe diluent should be as close as possible to the initial mobile phase composition to prevent peak shape distortion.[5]
System Suitability Testing (SST)

To ensure the trustworthiness of your results, a System Suitability Test (SST) must be performed before any sample analysis. This verifies that the entire chromatographic system is operating as intended.[13][14] The requirements are often based on pharmacopeial guidelines such as USP General Chapter <621>.[13][15]

ParameterAcceptance CriterionPurpose
Tailing Factor (Asymmetry) ≤ 1.5Ensures peak symmetry for accurate integration.[16]
Resolution (Rs) > 2.0 (between main peak and closest impurity)Confirms that adjacent peaks are adequately separated.[16]
Precision (%RSD) ≤ 2.0% (for 5 replicate injections)Demonstrates the reproducibility of the injector and system.[16]
Theoretical Plates (N) > 2000Measures column efficiency and peak sharpness.[13]

By implementing this guide, you can develop a robust, reliable HPLC method for this compound, troubleshoot common issues with a scientific and systematic approach, and ensure the integrity of your chromatographic data through rigorous system suitability testing.

References

Technical Support Center: Navigating the Challenges in Scaling Up 3-Chloro-4-(methylthio)aniline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 3-Chloro-4-(methylthio)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges encountered during the production of this key chemical intermediate. Here, you will find a comprehensive repository of troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to support your process development and optimization efforts.

Introduction to the Synthesis of this compound

This compound is a vital building block in the pharmaceutical and agrochemical industries. Its synthesis, while conceptually straightforward, presents several challenges upon scale-up, particularly concerning regioselectivity, impurity formation, and product stability. The most common synthetic route involves the electrophilic chlorination of 4-(methylthio)aniline. Understanding the nuances of this transformation is key to a successful and scalable process.

This guide will focus on the primary synthetic pathway and the associated challenges, offering practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route for this compound?

A1: The most prevalent industrial synthesis involves the direct chlorination of 4-(methylthio)aniline (also known as 4-aminothioanisole)[1]. This method is favored for its atom economy and relatively straightforward execution. The key challenge lies in controlling the regioselectivity of the chlorination to favor substitution at the 3-position (ortho to the amino group and meta to the methylthio group) while minimizing the formation of other isomers and polychlorinated byproducts.

Q2: What are the primary side reactions to anticipate during the chlorination of 4-(methylthio)aniline?

A2: The main side reactions include:

  • Over-chlorination: Formation of dichloro- and trichloro-aniline derivatives. The strong activating nature of the amino group makes the aromatic ring highly susceptible to multiple chlorinations[2].

  • Isomer Formation: Although the directing effects of the amino and methylthio groups favor 3-chloro substitution, other isomers can form.

  • Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, especially in the presence of certain chlorinating agents or under harsh reaction conditions, leading to the formation of the corresponding sulfoxide and sulfone impurities.

  • Polymerization/Tar Formation: Strong oxidizing conditions or elevated temperatures can lead to the formation of polymeric aniline derivatives, resulting in a dark and difficult-to-purify reaction mixture[3].

Q3: How can I improve the regioselectivity of the chlorination to favor the desired 3-chloro isomer?

A3: Achieving high regioselectivity is critical. Strategies include:

  • Choice of Chlorinating Agent: Milder chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are often preferred over chlorine gas to improve selectivity[2].

  • Reaction Conditions: Conducting the reaction at low temperatures can help to control the reactivity and improve selectivity.

  • Solvent Effects: The choice of solvent can influence the selectivity of the reaction. Non-polar aprotic solvents are often employed.

  • Protecting Group Strategy: While less ideal for industrial scale-up due to additional steps, protection of the amino group (e.g., as an amide) can alter the directing effects and improve selectivity. The protecting group is then removed in a subsequent step.

Q4: What are the best practices for purifying this compound at a large scale?

A4: Purification of sulfur-containing anilines can be challenging. Common methods include:

  • Recrystallization: This is often the most effective and scalable method for solid products. A careful selection of the solvent system is crucial. Solvents like xylenes have been shown to be effective for recrystallizing sulfur-containing compounds[4][5].

  • Distillation: If the product is a liquid or has a suitable boiling point, vacuum distillation can be an effective purification method.

  • Column Chromatography: While widely used at the lab scale, it is less practical for large-scale industrial production due to cost and solvent consumption. It may be used for very high-purity requirements or for the isolation of reference standards.

Troubleshooting Guide

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Problem 1: Low Yield and Incomplete Conversion

Symptom: HPLC or GC analysis of the crude reaction mixture shows a significant amount of unreacted 4-(methylthio)aniline.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Insufficient Chlorinating Agent - Ensure accurate stoichiometry. A slight excess (1.05-1.2 equivalents) of the chlorinating agent may be necessary to drive the reaction to completion.
Low Reaction Temperature - While low temperatures are good for selectivity, they can also slow down the reaction rate. Gradually increase the reaction temperature in 5-10°C increments while monitoring for byproduct formation.
Poor Mixing - On a larger scale, inefficient mixing can lead to localized concentration gradients. Ensure vigorous and effective stirring throughout the reaction.
Deactivation of Chlorinating Agent - Ensure all reagents and solvents are anhydrous, as moisture can decompose many chlorinating agents.
Problem 2: Formation of Significant Amounts of Impurities

Symptom: Chromatographic analysis reveals multiple impurity peaks, including isomers, over-chlorinated products, or species with a higher molecular weight.

Possible Causes & Troubleshooting Steps:

Impurity Type Possible Cause Troubleshooting Steps
Over-chlorinated Products - Excess chlorinating agent or high reaction temperature.- Reduce the equivalents of the chlorinating agent. - Add the chlorinating agent dropwise over a longer period to maintain a low concentration. - Lower the reaction temperature.
Isomeric Impurities - Reaction conditions favoring alternative substitution patterns.- Screen different chlorinating agents and solvents to optimize regioselectivity. - Consider a protecting group strategy if high isomeric purity is critical.
Oxidized Impurities (Sulfoxide/Sulfone) - Use of a strong oxidizing chlorinating agent or presence of oxygen.- Use a milder chlorinating agent. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Polymeric/Tar-like Substances - High reaction temperatures or highly acidic conditions.- Maintain a lower reaction temperature. - Control the pH of the reaction mixture if applicable.
Problem 3: Difficult Purification and Product Isolation

Symptom: The crude product is a dark oil or solid that is difficult to purify by recrystallization, or the product degrades during purification.

Possible Causes & Troubleshooting Steps:

Issue Possible Cause Troubleshooting Steps
Oily Crude Product - Presence of multiple impurities that depress the melting point.- Attempt to purify a small portion by column chromatography to identify the major components and inform a better recrystallization strategy. - Consider an acid-base extraction to remove non-basic impurities.
Product Degradation on Silica Gel - The basic aniline can interact strongly with acidic silica gel.- Use deactivated silica gel (e.g., by pre-treating with a triethylamine solution) for column chromatography.
Poor Recrystallization Recovery - Inappropriate solvent choice or product is too soluble.- Perform a systematic solvent screen to find a solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature.

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific equipment and scale.

Materials:

  • 4-(Methylthio)aniline

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-(methylthio)aniline (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add sulfuryl chloride (1.05 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly quench the reaction by adding saturated sodium bicarbonate solution while maintaining the temperature below 20°C.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Visualizing the Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 4-(methylthio)aniline in anhydrous DCM B Cool to 0-5°C under N₂ A->B C Slowly add SO₂Cl₂ B->C Start Reaction D Stir at 0-5°C for 1-2h C->D E Monitor by TLC/HPLC D->E F Quench with NaHCO₃ E->F Reaction Complete G Separate organic layer F->G H Wash, dry, and concentrate G->H I Recrystallize crude product H->I Crude Product J Isolate pure 3-Chloro-4- (methylthio)aniline I->J

Synthetic workflow for this compound.

Impurity Profiling: Analytical Methods

Accurate identification and quantification of impurities are essential for quality control. The following table compares common analytical techniques for impurity profiling of this compound.

Technique Principle Applicability for this Synthesis Pros Cons
HPLC-UV [6][7]Separation based on polarity.Excellent for quantifying non-volatile impurities like isomers, over-chlorinated products, and starting material.High resolution, quantitative, robust.May not identify all impurities if they co-elute or lack a UV chromophore.
GC-MS [8]Separation of volatile compounds based on boiling point and mass-to-charge ratio.Ideal for identifying volatile impurities, residual solvents, and can help identify isomeric byproducts.High sensitivity, provides structural information for identification.Not suitable for non-volatile or thermally labile impurities.
¹H and ¹³C NMR Provides detailed structural information.Useful for structural elucidation of unknown impurities and for assessing overall purity if impurities are present at >1%.Provides definitive structural information.Lower sensitivity compared to chromatographic methods.

Troubleshooting Logic for Impurity Analysis

Impurity_Troubleshooting cluster_identification Impurity Identification cluster_source Determine Source of Impurity cluster_action Corrective Action start Impurity Detected in Final Product gcms Analyze by GC-MS start->gcms hplc_ms Analyze by LC-MS start->hplc_ms starting_material Unreacted Starting Material? gcms->starting_material hplc_ms->starting_material nmr Isolate and analyze by NMR change_reagents Change Chlorinating Agent or Solvent nmr->change_reagents side_reaction Known Side Product? starting_material->side_reaction No optimize_reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) starting_material->optimize_reaction Yes new_impurity Unknown Impurity? side_reaction->new_impurity No side_reaction->change_reagents Yes new_impurity->nmr improve_purification Optimize Purification Method optimize_reaction->improve_purification change_reagents->improve_purification

Decision tree for impurity troubleshooting.

References

Technical Support Center: Dehalogenation as a Side Reaction in Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of catalytic hydrogenation. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter the common yet often troublesome side reaction of dehalogenation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why dehalogenation occurs and how to strategically suppress it, ensuring the integrity of your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding dehalogenation during catalytic hydrogenation.

Q1: What is dehalogenation in the context of catalytic hydrogenation?

A: Dehalogenation, also known as hydrodehalogenation, is an undesired side reaction where a halogen atom (F, Cl, Br, I) on your substrate is replaced by a hydrogen atom during a catalytic hydrogenation process.[1][2] This reductive cleavage of the carbon-halogen bond leads to the formation of a byproduct, which can complicate purification and lower the yield of your desired product. This reaction is a significant consideration in organic synthesis and industrial processes, sometimes even utilized for detoxification of halogenated compounds.[1][3]

Q2: What is the general mechanism of dehalogenation during catalytic hydrogenation?

A: The most accepted mechanism involves the catalytic cycle of a precious metal catalyst, typically palladium.[4][5] The key steps are:

  • Oxidative Addition: The active catalyst (e.g., Pd(0)) inserts into the carbon-halogen (C-X) bond of the substrate.[5]

  • Formation of a Hydride Species: A palladium-hydride (Pd-H) species is formed. This can happen in several ways, including reaction with molecular hydrogen, transfer hydrogenation reagents (like formates or alcohols), or even trace amounts of water.[4][6]

  • Reductive Elimination: The aryl group and the hydride on the palladium intermediate undergo reductive elimination, forming the dehalogenated product (Ar-H) and regenerating the active catalyst.[5]

Q3: Which halogens are most susceptible to removal?

A: The propensity for dehalogenation generally follows the order of carbon-halogen bond strength, which is the reverse of their reactivity: I > Br > Cl > F .[1][4] Aryl and heteroaryl iodides are the most prone to this side reaction, while chlorides are less so, and fluorides are generally the most robust.[1][7]

Q4: Are certain molecular scaffolds more prone to dehalogenation?

A: Yes. Electron-deficient aryl halides are more susceptible to dehalogenation.[4][8][9] Additionally, N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) can be particularly problematic.[4] The nitrogen atom can coordinate to the palladium catalyst, potentially influencing the reaction pathway and promoting dehalogenation. For N-H containing heterocycles, deprotonation by a base can increase the electron density of the ring, which may also affect the outcome.[4]

Section 2: Troubleshooting Guide - Suppressing Unwanted Dehalogenation

This section provides a structured approach to troubleshooting and minimizing dehalogenation in your experiments.

Issue 1: Significant Dehalogenation Observed with Standard Pd/C Catalyst

Your hydrogenation of a halogenated aromatic compound using a standard Palladium on carbon (Pd/C) catalyst results in a high percentage of the dehalogenated byproduct.

Root Cause Analysis & Corrective Actions:

The choice of catalyst, solvent, and additives plays a crucial role in directing the reaction towards the desired outcome.

Troubleshooting Workflow:

G start High Dehalogenation with Pd/C catalyst Modify Catalyst System start->catalyst solvent Optimize Solvent start->solvent additives Introduce Additives start->additives conditions Adjust Reaction Conditions start->conditions cat_pearlmans Switch to Pearlman's Catalyst (Pd(OH)2/C) catalyst->cat_pearlmans Options cat_less_active Use a less active catalyst (e.g., PtO2) catalyst->cat_less_active Options sol_aprotic Change to aprotic solvents (Toluene, THF, Dioxane) solvent->sol_aprotic Options sol_polar_protic Use polar protic solvents (EtOH, MeOH) solvent->sol_polar_protic Options add_acid Add a strong acid (e.g., HCl, H3PO4) additives->add_acid Options add_base Add a base (e.g., triethylamine, Na2CO3) additives->add_base Options add_inhibitor Introduce a dehalogenation inhibitor (e.g., sodium phosphite) additives->add_inhibitor Options cond_temp Lower the reaction temperature conditions->cond_temp Options cond_pressure Reduce hydrogen pressure conditions->cond_pressure Options end_success Dehalogenation Suppressed cat_pearlmans->end_success Often more selective cat_less_active->end_success May reduce side reaction sol_aprotic->end_success Reduces hydride sources sol_polar_protic->end_success Can favor desired reaction add_acid->end_success Inhibits dehalogenation add_base->end_success Neutralizes generated acid add_inhibitor->end_success Directly suppresses dehalogenation cond_temp->end_success Reduces reaction rate cond_pressure->end_success Lowers hydrogen availability

Caption: Troubleshooting workflow for dehalogenation.

Detailed Protocols & Explanations:

  • Catalyst Selection:

    • Palladium on Carbon (Pd/C): This is a highly active and common catalyst but can be prone to causing dehalogenation.[10]

    • Pearlman's Catalyst (Pd(OH)₂/C): Often considered more active for other reductions, it can sometimes offer better selectivity and less dehalogenation.[10]

    • Platinum-based catalysts (e.g., PtO₂): These may be less prone to dehalogenation for certain substrates.

  • Solvent Optimization:

    • Protic vs. Aprotic: Protic solvents like methanol and ethanol can act as hydride sources, potentially increasing dehalogenation.[4][11] Switching to aprotic solvents such as THF, dioxane, or toluene can mitigate this.[4]

    • Water Content: While often used, excessive water can also be a proton source leading to dehalogenation.[4] Controlling the water content in your reaction can be beneficial.

  • The Role of Additives:

    • Acids: The addition of a small amount of a strong acid (e.g., HCl, H₃PO₄) can surprisingly inhibit dehalogenation, particularly when hydrogenating halonitrobenzenes.[12] This is thought to protonate the substrate or modify the catalyst surface.

    • Bases: The hydrodehalogenation reaction produces an acid (HX). This acid can poison the catalyst.[13] Adding a base, such as triethylamine or sodium carbonate, can neutralize the generated acid and in some cases, improve the reaction rate and selectivity.[1][14][15]

    • Dehalogenation Inhibitors: Specific inhibitors like sodium phosphite have been developed to suppress dehalogenation during the hydrogenation of chlorinated nitro-aromatics.[16]

  • Reaction Conditions:

    • Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can sometimes reduce the rate of the undesired dehalogenation reaction more than the desired hydrogenation.

Data Summary: Influence of Reaction Parameters on Dehalogenation

ParameterGeneral Effect on DehalogenationRationale
Catalyst Activity Higher activity can increase dehalogenationMore active sites for C-X bond cleavage
Solvent Protic solvents may increase dehalogenationCan act as a hydride source
Acidic Additives Can decrease dehalogenationMay protonate the substrate or modify the catalyst
Basic Additives Can decrease dehalogenationNeutralizes generated HX, preventing catalyst poisoning
Temperature Higher temperatures can increase dehalogenationProvides more energy to overcome the activation barrier
Hydrogen Pressure Higher pressure can increase dehalogenationIncreases the concentration of hydrogen on the catalyst surface
Issue 2: Selective Hydrogenation in the Presence of a Halogen

You need to reduce a functional group (e.g., a nitro group or a double bond) without removing a halogen atom on the same molecule.

Strategy & Experimental Protocol:

Achieving selectivity requires a careful balance of reaction conditions to favor the hydrogenation of the target functional group over the cleavage of the carbon-halogen bond.

Step-by-Step Experimental Protocol (Example: Selective Reduction of a Nitro Group):

  • Catalyst Choice: Start with a less reactive catalyst. While Pd/C is common, consider alternatives like PtO₂ or Raney Nickel, which may show different selectivities.

  • Solvent Selection: Use an aprotic solvent like ethyl acetate or THF to minimize potential hydride donation from the solvent.

  • Additive Introduction:

    • For nitro group reductions in the presence of chlorine or fluorine, the addition of a small amount of a strong acid like concentrated HCl can be highly effective at inhibiting dehalogenation.[12]

    • Alternatively, specific inhibitors such as a mixture of sodium phosphite and ethanolamine can be employed.[16]

  • Reaction Conditions:

    • Maintain a low to moderate hydrogen pressure (e.g., 1-5 atm).

    • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant dehalogenation occurs.

Mechanism Visualization: The Competing Pathways

G sub Halogenated Substrate (Ar-X-FG) cat Catalyst (e.g., Pd/C) + H2 sub->cat dehalo Dehalogenation Pathway cat->dehalo Undesired hydro Desired Hydrogenation Pathway cat->hydro Desired dehalo_prod Dehalogenated Product (Ar-H-FG') dehalo->dehalo_prod hydro_prod Desired Product (Ar-X-FG') hydro->hydro_prod

Caption: Competing reaction pathways in catalytic hydrogenation.

Section 3: Advanced Insights & Mechanistic Considerations

The Influence of Substituents:

The electronic nature of other substituents on the aromatic ring can influence the rate of dehalogenation.[8] Electron-withdrawing groups can make the carbon-halogen bond more susceptible to cleavage, while electron-donating groups can have the opposite effect.[8][9][17]

Transfer Hydrogenation as an Alternative:

In some cases, transfer hydrogenation can offer better selectivity.[1][2] Common hydrogen donors include formic acid, ammonium formate, and isopropanol.[1][18] The choice of hydrogen donor can significantly impact the reaction outcome.

References

Technical Support Center: Aniline Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of aniline and its derivatives. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring both accuracy and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Problem 1: Low or No Product Yield in Aniline Synthesis via Nitrobenzene Reduction

Question: I am performing a reduction of nitrobenzene (or a derivative) to aniline and observing very low to no yield of my desired product. What are the common causes and how can I troubleshoot this?

Answer: Low yields in the catalytic hydrogenation of nitroaromatics are a frequent issue and can often be traced back to a few key areas: catalyst activity, reaction conditions, and reagent purity.[1][2]

Underlying Causes & Solutions:

  • Catalyst Deactivation or Poisoning: The metal catalyst (e.g., Pd, Pt, Ni, Fe) is the heart of this transformation.[3][4][5] Its activity can be compromised by:

    • Impurities: Sulfur or other contaminants in the nitroaromatic starting material or solvent can poison the catalyst.[2]

    • Improper Handling: Exposure of catalysts like Raney Nickel to air can lead to oxidation and loss of activity.[6]

    • Sintering or Coking: At elevated temperatures, metal nanoparticles can agglomerate (sinter), reducing the active surface area. Coking involves the deposition of carbonaceous material on the catalyst surface.[2]

    Troubleshooting Protocol:

    • Use Fresh Catalyst: Always start with a fresh batch of catalyst if deactivation is suspected.[2]

    • Ensure Reagent Purity: Purify the starting nitrobenzene if necessary. Commercially available nitrobenzene can be distilled to remove non-volatile impurities.

    • Inert Atmosphere: Handle air-sensitive catalysts under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inadequate Reaction Conditions: The interplay of temperature, pressure, and reaction time is critical for driving the reaction to completion.[2][7]

    • Temperature: While higher temperatures generally increase the reaction rate, they can also promote side reactions and catalyst degradation.[6]

    • Hydrogen Pressure: Insufficient hydrogen pressure will result in incomplete reduction.

    • Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration.

    Optimization Strategy:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction is sluggish, incrementally increase the temperature or hydrogen pressure.[2] A typical temperature range for catalytic hydrogenation is 40-70°C.[7]

  • Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial for the reactants (nitrobenzene, hydrogen) to interact with the solid catalyst.[2]

    • Insufficient Agitation: In a batch reactor, inadequate stirring can lead to the catalyst settling, preventing its effective participation in the reaction.

    Solution:

    • Ensure vigorous stirring to maintain the catalyst in suspension throughout the reaction.

Problem 2: Formation of Side Products and Impurities

Question: My aniline synthesis is yielding the desired product, but it is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge, often stemming from incomplete reaction or side reactions involving intermediates. The nature of these impurities depends on the synthetic route.

Common Impurities in Nitrobenzene Reduction:

  • Incomplete Reduction Intermediates: The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[8][9] If the reaction is not driven to completion, these can remain as impurities.

  • Condensation Products: Under certain conditions, intermediates can react with each other to form dimeric species like azoxybenzene and azobenzene.[10]

Minimization Strategies:

  • Ensure Complete Reaction: Monitor the reaction closely by TLC or LC-MS until the starting material and any intermediates are fully consumed.

  • Optimize Reaction Conditions: Fine-tuning the temperature, pressure, and catalyst loading can favor the complete reduction to aniline.[7][11]

Problem 3: Product is Dark and Appears to be Polymerizing

Question: My final aniline product is a dark, tar-like substance instead of a colorless or pale-yellow oil. What is causing this and can it be salvaged?

Answer: Aniline is highly susceptible to aerial oxidation, which leads to the formation of colored, polymeric byproducts.[2][12][13] This is a very common observation, especially if the aniline has been stored for a prolonged period or exposed to air and light.[14]

Causality and Prevention:

  • Oxidation: The amino group in aniline activates the aromatic ring, making it prone to oxidation. This process is often accelerated by light and the presence of trace metal impurities.

  • Prevention:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[4]

    • Storage: Store purified aniline in a dark, airtight container, preferably under an inert atmosphere and refrigerated.

Purification Protocol for Oxidized Aniline:

If your aniline has darkened, it can often be purified by distillation.

  • Addition of Zinc Dust: Adding a small amount of zinc dust to the discolored aniline before distillation can help to reduce some of the colored oxidation products and prevent further oxidation during heating.[14]

  • Vacuum Distillation: Aniline has a high boiling point (184°C), and heating to this temperature can promote decomposition.[15] Vacuum distillation allows the aniline to boil at a much lower temperature, minimizing thermal degradation.[12] For example, at a pressure of 20 mmHg, the boiling point of aniline is reduced to approximately 72°C.[12]

Experimental Protocols & Workflows

Protocol 1: Laboratory Scale Synthesis of Aniline from Nitrobenzene

This protocol outlines a standard laboratory procedure for the reduction of nitrobenzene using tin and hydrochloric acid.[5][15][16]

Materials:

  • Nitrobenzene

  • Granulated Tin

  • Concentrated Hydrochloric Acid

  • Concentrated Sodium Hydroxide Solution

  • Ether (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine nitrobenzene and granulated tin.

  • Slowly add concentrated hydrochloric acid in portions. The reaction is exothermic and may require cooling to maintain control.[17]

  • Once the initial vigorous reaction subsides, heat the mixture on a water bath until the smell of nitrobenzene is no longer present, indicating the completion of the reaction.[15][17]

  • Cool the flask. A solid mass of a double salt of aniline hydrochloride and tin chloride may form.[15]

  • Carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline and the precipitated tin hydroxides redissolve. This liberates the free aniline, which will appear as an oily layer.[17]

  • The aniline can then be isolated by steam distillation or solvent extraction.[15]

  • If using solvent extraction, extract the aqueous mixture several times with ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

  • The crude aniline should be purified by distillation, preferably under vacuum.[12]

Visualizing the Workflow

Aniline_Synthesis_Workflow Workflow for Aniline Synthesis from Nitrobenzene A 1. Reaction Setup Nitrobenzene + Sn in Flask B 2. Acid Addition Slowly add conc. HCl A->B Exothermic Reaction C 3. Heating under Reflux Drive reaction to completion B->C D 4. Basification Add conc. NaOH to liberate aniline C->D E 5. Isolation Steam Distillation or Solvent Extraction D->E F 6. Drying Dry organic extracts (e.g., over Na2SO4) E->F If solvent extraction is used G 7. Purification Vacuum Distillation E->G If steam distillation is used F->G H Final Product Pure Aniline G->H

Caption: A typical laboratory workflow for the synthesis and purification of aniline.

Troubleshooting Decision Tree

The following diagram provides a logical pathway for diagnosing and resolving common issues in aniline synthesis.

Troubleshooting_Aniline_Synthesis Aniline Synthesis Troubleshooting Start Low Yield or Incomplete Reaction? Catalyst Check Catalyst - Is it fresh? - Handled under inert atmosphere? Start->Catalyst Yes Impurities Product Contaminated? Start->Impurities No Conditions Optimize Conditions - Increase T, P, or time incrementally - Monitor by TLC/LC-MS Catalyst->Conditions Purity Check Reagent Purity - Distill starting material? - Use anhydrous solvents? Conditions->Purity Purity->Impurities Incomplete Incomplete Reaction - Drive to completion - Optimize conditions Impurities->Incomplete Yes SideProducts Side Reactions - Adjust T to minimize - Consider alternative catalyst Impurities->SideProducts Yes, significant Color Product Dark/Polymerized? Impurities->Color No Purify Purification Needed - Distillation (Vacuum) - Column Chromatography - Recrystallization (for solid derivatives) Incomplete->Purify Incomplete->Color SideProducts->Purify Success Successful Synthesis Purify->Success Oxidation Oxidation Occurred - Purify by vacuum distillation - Add Zn dust before distillation Color->Oxidation Yes Color->Success No Prevention Prevention - Work under inert atmosphere - Store properly (dark, cold, inert) Oxidation->Prevention Prevention->Success

Caption: A decision tree to guide troubleshooting efforts in aniline synthesis.

Safety First: Handling Aniline and its Reagents

Aniline and many of the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.

Substance Hazards Recommended Precautions
Aniline Toxic if inhaled, ingested, or absorbed through the skin. Suspected carcinogen and mutagen.[18][19][20] Causes serious eye damage.[19]Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves (butyl or nitrile rubber), lab coat, and chemical safety goggles.[19][21][22]
Nitrobenzene Toxic. Readily absorbed through the skin.Handle with the same precautions as aniline.
Concentrated Acids (HCl, H₂SO₄) Corrosive. Cause severe burns.Wear acid-resistant gloves and face shield in addition to standard PPE.
Metal Catalysts (e.g., Raney Nickel) Pyrophoric (may ignite spontaneously in air).Handle under an inert atmosphere or a layer of solvent to prevent contact with air.[6]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[18][19]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18][19]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[18][19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[18]

References

Technical Support Center: Recrystallization of 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-4-(methylthio)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining high-purity material through recrystallization. Here, we move beyond simple protocols to explain the reasoning behind experimental choices, empowering you to troubleshoot and optimize your purification process effectively.

Part 1: Fundamentals of Recrystallization for this compound

FAQ 1: What is the underlying principle of recrystallization for purifying this compound?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.

For this compound, the process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution. To regain equilibrium, the pure this compound will crystallize out of the solution, while the impurities, which are present in much lower concentrations, will remain dissolved in the cold solvent (mother liquor). A subsequent filtration step separates the purified crystals from the impurity-laden mother liquor.

FAQ 2: What are the key characteristics of a good recrystallization solvent for this compound?

Selecting the right solvent is the most critical step for a successful recrystallization. An ideal solvent for this compound should exhibit the following properties:

  • High dissolving power for the compound at elevated temperatures.

  • Low dissolving power for the compound at low temperatures. This ensures maximum recovery of the purified product.

  • High solubility for impurities at all temperatures, or very low solubility so they can be filtered out from the hot solution.

  • Chemical inertness: The solvent should not react with this compound.

  • A suitable boiling point: The solvent's boiling point should be below the melting point of this compound (73-75 °C) to prevent the compound from melting or "oiling out" instead of dissolving.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after filtration.

Part 2: Solvent Selection and Protocol

FAQ 3: What are the recommended starting solvents for the recrystallization of this compound?

While specific solubility data for this compound is not extensively published, we can make educated recommendations based on the properties of structurally similar anilines and general principles of solubility. A systematic approach to solvent screening is highly recommended.

Table 1: Solvent Selection Guide for this compound

SolventPolarityBoiling Point (°C)Expected Solubility Behavior & Rationale
Isopropanol Medium82A good starting point. Likely to show a significant difference in solubility between hot and cold, a desirable characteristic for recrystallization.
Ethanol High78Often a good solvent for anilines. May show high solubility even at room temperature, making it a good candidate for a mixed solvent system with water.[1]
Ethanol/Water Variable78-100An excellent mixed-solvent system to fine-tune solubility. Ethanol acts as the primary solvent, and water as the anti-solvent.[1]
Ethyl Acetate Medium77Its moderate polarity might offer a good solubility profile for this compound.
Toluene Low111The aromatic nature of toluene can lead to good solubility for the aromatic aniline, but its high boiling point may pose a risk of oiling out.
Hexane Low69Likely to be a poor solvent at all temperatures due to the polar amino group. Can be considered as an anti-solvent in a mixed-solvent system.

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small volume of isopropanol and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Achieving Saturation: Add small portions of hot isopropanol until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot isopropanol and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash with a small amount of cold ethanol/water mixture, and dry the crystals as described in Protocol 1.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis start Crude This compound solvent_screen Solvent Screening (Small Scale) start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve Select Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling (Crystallization) dissolve->cool No Insoluble Impurities hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry purity_check Purity Assessment (MP, TLC, NMR) dry->purity_check end Pure Product purity_check->end Troubleshooting_Tree cluster_problems Problem Identification cluster_solutions Corrective Actions start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Product 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield colored_product Product is Colored start->colored_product boil_solvent Boil off excess solvent no_crystals->boil_solvent Too much solvent? add_solvent Reheat, add more solvent, cool slowly oiling_out->add_solvent min_solvent Use minimum hot solvent low_yield->min_solvent use_charcoal Use Activated Charcoal colored_product->use_charcoal induce Induce Crystallization (Scratch/Seed) boil_solvent->induce Still no crystals? change_solvent Change solvent add_solvent->change_solvent Persists?

References

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectrum of 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed analytical guide for researchers, scientists, and professionals in drug development. This document provides an in-depth interpretation of the ¹H NMR spectrum for 3-Chloro-4-(methylthio)aniline, a key intermediate in various synthetic pathways. Our focus extends beyond a simple spectral reading; we will delve into the predictive analysis based on substituent effects, compare the target molecule with its potential regioisomeric impurities, and provide robust experimental protocols to ensure data integrity.

The Analytical Challenge: Structure and Substituent Effects

This compound (CAS 5211-01-8) is a substituted aniline with three distinct functional groups on the benzene ring: an amino (-NH₂), a chloro (-Cl), and a methylthio (-SMe) group.[1][2] The relative positions of these groups dictate the electronic environment of the aromatic protons, leading to a unique ¹H NMR fingerprint.

Understanding the electronic properties of each substituent is paramount for an accurate spectral prediction.

  • Amino Group (-NH₂): A powerful electron-donating group (EDG) through resonance. It significantly shields the ortho and para protons, shifting their signals upfield (to lower ppm values).[3]

  • Methylthio Group (-SMe): Also an electron-donating group, though weaker than -NH₂. It contributes to shielding the ortho and para positions.[4]

  • Chloro Group (-Cl): An electron-withdrawing group (EWG) through induction, but a weak deactivator. It deshields nearby protons, shifting their signals downfield (to higher ppm values).[3][5]

The interplay of these effects on the three aromatic protons (H-2, H-5, H-6) and the methyl protons of the -SMe group allows for unambiguous structure elucidation.

Below is a diagram illustrating the structure and proton designations for this compound.

Caption: Structure of this compound with proton labels.

Predicted ¹H NMR Spectrum of this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Prediction
-S-CH₃ ~2.45Singlet (s)N/A3HThe methyl group on sulfur typically appears around 2.4-2.5 ppm. For example, the -SMe in 4-(methylthio)aniline is at 2.44 ppm.[4]
-NH₂ ~3.80Broad Singlet (br s)N/A2HThe chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange. In similar anilines, it appears between 3.5-4.0 ppm.[4]
H-6 ~6.65Doublet (d)J ≈ 8.5 Hz1HThis proton is ortho to the strongly donating -NH₂ group, causing a significant upfield shift. It is coupled only to H-5 (meta coupling is negligible). A similar proton in 3-methyl-4-(methylthio)aniline appears at 6.54 ppm.[4]
H-5 ~7.10Doublet of Doublets (dd)J ≈ 8.5 Hz, 2.5 Hz1HThis proton is deshielded by the meta -Cl group and shielded by the para -NH₂ group. It is coupled to H-6 (ortho) and H-2 (meta).
H-2 ~7.25Doublet (d)J ≈ 2.5 Hz1HThis proton is ortho to the deshielding -Cl group and meta to the donating -NH₂ group, placing it furthest downfield. It shows only meta coupling to H-5. The proton ortho to chlorine in 3-chloro-4-methylaniline is at 7.08 ppm, but here the para -SMe group will have a further effect.[9]

Comparison Guide: Distinguishing this compound from Regioisomeric Impurities

In synthetic chemistry, the formation of regioisomers is a common challenge. An incorrect substitution pattern can lead to impurities that are difficult to separate and may have different pharmacological profiles. ¹H NMR is the most effective tool for identifying and quantifying such isomers. The primary potential impurities during the synthesis of this compound are its isomers.

This table compares the predicted ¹H NMR signals for the target compound against those of two common regioisomers.

CompoundAromatic Proton Signals (Predicted δ, ppm and Multiplicity)-S-CH₃ Signal (δ, ppm)Key Differentiating Features
This compound (Target) H-2: ~7.25 (d, J≈2.5 Hz)H-5: ~7.10 (dd, J≈8.5, 2.5 Hz)H-6: ~6.65 (d, J≈8.5 Hz)~2.45 (s)Three distinct aromatic signals in a characteristic 1:1:1 integration ratio. A downfield doublet with only meta coupling (~2.5 Hz).
2-Chloro-4-(methylthio)aniline (Isomer 1) H-3: ~7.30 (d, J≈2.0 Hz)H-5: ~7.15 (dd, J≈8.5, 2.0 Hz)H-6: ~6.70 (d, J≈8.5 Hz)~2.45 (s)Very similar pattern to the target. However, the chemical shifts will differ slightly. The proton between -NH₂ and -Cl (H-3) is expected to be significantly deshielded. The -NH₂ protons may also be shifted further downfield due to the ortho -Cl.
4-Chloro-3-(methylthio)aniline (Isomer 2) H-2: ~6.80 (d, J≈2.5 Hz)H-5: ~7.20 (d, J≈8.5 Hz)H-6: ~6.60 (dd, J≈8.5, 2.5 Hz)~2.40 (s)The pattern of three aromatic signals is different. The proton ortho to both -NH₂ and -SMe (H-2) will be significantly shielded, appearing far upfield as a doublet. The proton ortho to the -Cl group (H-5) will be the most downfield signal.

Experimental Protocol for High-Integrity ¹H NMR Analysis

Trustworthiness in analytical data begins with a meticulous experimental protocol. The following procedure ensures the acquisition of a high-resolution ¹H NMR spectrum suitable for structural elucidation and purity assessment.

Caption: Standardized workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[8][10]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

  • Transfer to NMR Tube:

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • The solution height should be approximately 4-5 cm.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

    • Set the acquisition parameters for a standard ¹H experiment (e.g., on a 400 MHz spectrometer):

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 8-16 (adjust for sample concentration)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply an exponential window function to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the FID from the time domain to the frequency domain.

    • Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals. Set the integration of one of the single aromatic protons (e.g., the doublet at ~7.25 ppm) to 1.0 to determine the relative integration of all other signals.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic approach, grounded in the fundamental principles of substituent effects, allows for a confident prediction and interpretation of the spectrum.[3][5] By comparing the expected signal pattern with those of potential regioisomeric impurities, ¹H NMR serves as a self-validating system for confirming the identity and purity of the target compound. The provided protocols and comparative data offer a robust framework for researchers to achieve accurate and reproducible results in their synthetic and analytical endeavors.

References

A Comparative Guide to the 13C NMR Chemical Shifts of 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a definitive method for mapping the carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR chemical shifts for 3-Chloro-4-(methylthio)aniline, a compound of interest in synthetic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide provides a robust, predicted spectrum derived from a comparative analysis of structurally analogous compounds. This approach not only offers a reliable set of expected chemical shifts but also deepens the understanding of substituent effects in polysubstituted aromatic systems.

Understanding the 13C NMR Spectrum: A Predictive and Comparative Analysis

The 13C NMR spectrum of this compound is influenced by the electronic effects of three distinct substituents on the benzene ring: an amino (-NH2) group, a chloro (-Cl) group, and a methylthio (-SCH3) group. The interplay of their inductive and resonance effects dictates the chemical shift of each carbon atom. To predict the chemical shifts for our target molecule, we will analyze the experimental data of closely related compounds.

Table 1: Comparative 13C NMR Chemical Shift Data (in ppm, solvent CDCl3)

Carbon PositionThis compound (Predicted)Aniline[1]3-ChloroanilineThioanisole[2]3-Methyl-4-(methylthio)aniline[3]
C1 ~146.0146.6147.8138.5145.1
C2 ~114.5115.2113.3128.8117.1
C3 ~134.0129.3134.9126.6139.7
C4 ~125.0118.5115.3125.0131.0
C5 ~129.0129.3129.9126.6125.2
C6 ~113.0115.2111.4128.8113.4
-SCH3 ~16.0--15.817.9

Note: The chemical shifts for 3-Chloroaniline are for the N-methylated analog, 3-chloro-N-methylaniline, as a close proxy[4]. The numbering of the carbon atoms is based on the IUPAC nomenclature for this compound.

Analysis of Substituent Effects:

  • Amino Group (-NH2): This is a strong activating group that donates electron density to the ring through resonance, particularly at the ortho and para positions (C2, C6, and C4). This increased electron density results in upfield shifts (lower ppm values) for these carbons compared to benzene (128.5 ppm).

  • Chloro Group (-Cl): The chloro group is an electronegative atom that withdraws electron density through induction, causing a downfield shift (higher ppm value) for the carbon it is attached to (C3). It has a weaker deactivating resonance effect.

  • Methylthio Group (-SCH3): The sulfur atom has lone pairs that can be donated to the aromatic ring via resonance, leading to an activating effect. However, sulfur is also more electronegative than carbon, leading to a modest inductive withdrawal. Its overall effect is a slight shielding of the ring carbons. The methyl carbon of this group typically appears in the upfield region of the spectrum.

By combining these effects, we can rationalize the predicted chemical shifts for this compound. For instance, C1, attached to the amino group, is expected to be significantly downfield. C3, bearing the electron-withdrawing chloro group, will also be downfield. The remaining aromatic carbons will experience a complex interplay of these substituent effects.

Experimental Protocol for 13C NMR Data Acquisition

To validate the predicted chemical shifts, the following experimental protocol for acquiring a 13C NMR spectrum of this compound is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for small organic molecules and its residual solvent peak can be used for spectral calibration.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a standard NMR spectrometer with a multinuclear probe, operating at a magnetic field strength of at least 75 MHz for 13C nuclei.

  • Tune and match the probe for the 13C frequency.

  • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C NMR.

  • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic compounds.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the spectrum using the residual solvent peak of CDCl3 (δ = 77.16 ppm).

  • Integrate the signals if desired, although integration is less straightforward for 13C NMR than for 1H NMR due to relaxation effects.

Visualizing the Molecular Structure and Workflow

To aid in the interpretation of the 13C NMR data, the following diagrams illustrate the molecular structure with numbered carbons and the experimental workflow.

Caption: Structure of this compound with carbon numbering.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Workflow for 13C NMR data acquisition and processing.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the 13C NMR chemical shifts of this compound. By leveraging comparative data from structurally similar molecules, we have established a reliable set of expected values. The detailed experimental protocol offers a clear path for the empirical validation of these predictions. This combined theoretical and practical approach ensures a high degree of confidence in the structural assignment of this and other complex substituted aromatic compounds.

References

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 3-Chloro-4-(methylthio)aniline and its Analytical Importance

This compound, with a molecular formula of C₇H₈ClNS and a molecular weight of approximately 173.66 g/mol , is a substituted aniline containing both a chloro and a methylthio group on the benzene ring.[1][2] The structural elucidation of such molecules is critical in ensuring the purity and identity of synthetic intermediates in pharmaceutical and materials science research. Mass spectrometry serves as a powerful tool for this purpose, providing a unique "molecular fingerprint" through its fragmentation pattern.[3] Understanding these patterns is not only crucial for identification but also for the development of quantitative analytical methods.

This guide will focus primarily on the fragmentation patterns expected under Electron Ionization (EI), a common and highly reproducible ionization technique that provides extensive fragmentation for structural analysis. We will also briefly discuss considerations for softer ionization methods like Electrospray Ionization (ESI).

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) that is often energetically unstable and undergoes fragmentation.[4][5] The fragmentation of this compound is predicted to be influenced by the presence of the chloro, amino, and methylthio functional groups, as well as the stability of the resulting fragment ions.

The Molecular Ion and Isotopic Pattern

The molecular ion of this compound will appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key characteristic will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This will result in two molecular ion peaks: [M]⁺• at m/z 173 and [M+2]⁺• at m/z 175, with the peak at m/z 175 having roughly one-third the intensity of the peak at m/z 173.[6] This isotopic signature is a crucial diagnostic for the presence of a single chlorine atom in the molecule.

Major Fragmentation Routes

The primary fragmentation pathways are anticipated to involve the cleavage of bonds associated with the functional groups. The stability of the resulting carbocations and radical species will govern the relative abundance of the fragment ions.[4][7]

Pathway A: Loss of a Methyl Radical (•CH₃)

A common fragmentation for methylthio compounds is the cleavage of the S-CH₃ bond. The loss of a methyl radical (15 Da) from the molecular ion would lead to a significant fragment ion.

  • [M - CH₃]⁺ at m/z 158/160: This fragment would be stabilized by the presence of the sulfur and amino groups on the aromatic ring.

Pathway B: Loss of a Chlorine Radical (•Cl)

Cleavage of the C-Cl bond is a characteristic fragmentation for chloroaromatic compounds.[3][6]

  • [M - Cl]⁺ at m/z 138: This fragment represents the 4-(methylthio)aniline cation.

Pathway C: Loss of Thiomethyl Radical (•SCH₃)

Cleavage of the C-S bond would result in the loss of a thiomethyl radical.

  • [M - SCH₃]⁺ at m/z 126/128: This would form a chloroaniline cation.

Pathway D: Subsequent Fragmentations

The initial fragments can undergo further fragmentation. For instance, the [M - Cl]⁺ fragment (m/z 138) could subsequently lose a methyl radical.

  • [M - Cl - CH₃]⁺ at m/z 123: This would correspond to the anilinyl radical cation with a sulfur atom attached.

The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.

fragmentation_pathway M [C₇H₈ClNS]⁺• m/z 173/175 (Molecular Ion) fragA [C₆H₅ClNS]⁺ m/z 158/160 M->fragA - •CH₃ fragB [C₇H₈NS]⁺ m/z 138 M->fragB - •Cl fragC [C₆H₅ClN]⁺• m/z 126/128 M->fragC - •SCH₃ fragD [C₆H₅S]⁺ m/z 123 fragB->fragD - •CH₃

Caption: Predicted Electron Ionization Fragmentation Pathways of this compound.

Comparison with Structurally Similar Compounds

To substantiate these predictions, we can compare them with the known fragmentation patterns of similar molecules.

  • Chloroanilines: The mass spectrum of 3-chloroaniline shows a prominent molecular ion and a significant fragment corresponding to the loss of a chlorine atom.[8][9] This supports the proposed Pathway B.

  • Methylthioanilines: The mass spectrum of 4-(methylthio)aniline exhibits a strong molecular ion and a base peak corresponding to the loss of a methyl radical, forming a stable thienyl-like cation.[10] This validates the high probability of Pathway A.

Based on these comparisons, the loss of the methyl radical (Pathway A) is expected to be a very favorable fragmentation, likely resulting in the base peak in the EI mass spectrum.

Data Presentation: Predicted Mass Spectrum

The following table summarizes the predicted major fragment ions, their m/z values, and their likely origin for this compound under EI-MS.

m/z (³⁵Cl/³⁷Cl)Proposed Ion StructureFragmentation PathwayPredicted Relative Abundance
173/175[C₇H₈ClNS]⁺•Molecular Ion (M⁺•)Moderate
158/160[C₆H₅ClNS]⁺[M - CH₃]⁺High (likely Base Peak)
138[C₇H₈NS]⁺[M - Cl]⁺Moderate
126/128[C₆H₅ClN]⁺•[M - SCH₃]⁺Low to Moderate
123[C₆H₅S]⁺[M - Cl - CH₃]⁺Low

Alternative Ionization Techniques: A Comparative Perspective

While EI provides rich structural information, for certain applications, softer ionization techniques might be preferred, especially in LC-MS workflows.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation. For this compound, this would be observed at m/z 174/176. In-source fragmentation can be induced in ESI to generate some fragment ions for confirmation, which would likely follow similar pathways to EI but with different relative abundances.[11]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another common technique for LC-MS that is suitable for less polar compounds. It can produce both protonated molecules and some fragmentation, often more than ESI but less than EI.

The choice of ionization technique will depend on the analytical objective. For unambiguous identification based on fragmentation patterns, EI-MS (typically with GC-MS) is superior. For sensitive quantification in complex matrices using LC-MS, ESI or APCI would be the methods of choice.

Experimental Protocol: A General Guideline for Analysis

For researchers aiming to acquire the mass spectrum of this compound, the following protocol provides a general starting point.

Sample Preparation
  • Standard Solution: Prepare a stock solution of 1 mg/mL of this compound in a volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

Instrumentation and Parameters (for GC-EI-MS)
  • Gas Chromatograph (GC):

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-300

The following diagram outlines the general experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working Dilution injection GC Injection working->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis & Detection ionization->detection spectrum Mass Spectrum Acquisition detection->spectrum fragmentation_analysis Fragmentation Pattern Analysis spectrum->fragmentation_analysis identification Compound Identification fragmentation_analysis->identification

Caption: General Experimental Workflow for GC-MS Analysis.

Conclusion

While a library spectrum for this compound may not be readily accessible, a thorough understanding of fundamental mass spectrometry principles and a comparative analysis of related compounds allow for a confident prediction of its fragmentation pattern. The key diagnostic features are the chlorine isotopic pattern at the molecular ion (m/z 173/175) and a likely base peak at m/z 158/160, corresponding to the loss of a methyl radical. This guide provides a robust framework for researchers to identify this compound and serves as a testament to the predictive power of mass spectrometry in structural elucidation.

References

A Comparative Guide to the FT-IR Analysis of 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering Molecular Structure with Infrared Light

Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering a rapid, non-destructive, and highly specific method for identifying functional groups within a molecular structure. The principle is elegant yet powerful: molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[1] This absorption pattern creates a unique spectral "fingerprint," allowing researchers to elucidate molecular identity and structure.

This guide provides an in-depth FT-IR analysis of 3-Chloro-4-(methylthio)aniline, a substituted aniline derivative of interest in pharmaceutical and chemical synthesis. We will dissect its infrared spectrum by correlating specific absorption bands to the vibrational modes of its constituent functional groups. To provide a richer context and demonstrate the diagnostic power of FT-IR, we will objectively compare its spectral features to those of simpler, related molecules: aniline, 4-chloroaniline, and 4-(methylthio)aniline. This comparative approach illuminates how substituent effects—the electronic influence of the chloro, amino, and methylthio groups—manifest in the vibrational spectrum.

The Molecular Blueprint: Functional Groups of this compound

To interpret the FT-IR spectrum, we must first identify the key functional groups and bond types within the this compound molecule (C₇H₈ClNS).

  • Primary Aromatic Amine (-NH₂): This group is characterized by N-H stretching and bending vibrations.

  • Aromatic Ring (Substituted Benzene): This involves C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations. The substitution pattern (1,2,4-trisubstituted) will uniquely influence the bending modes.

  • Thioether (Aryl-S-CH₃): This group contributes C-S stretching and methyl C-H stretching and bending vibrations.

  • Aryl Halide (C-Cl): The carbon-chlorine bond has a characteristic stretching vibration.

Each of these groups will produce absorption bands in distinct regions of the infrared spectrum, together forming the molecule's unique spectral identity.

FT-IR Spectral Analysis and Interpretation

The FT-IR spectrum of an organic molecule is typically divided into two main regions: the functional group region (4000–1350 cm⁻¹) and the fingerprint region (below 1350 cm⁻¹).[2] The former contains absorptions for most key functional groups, while the latter contains complex vibrations characteristic of the entire molecule, including the stretches for heavier atoms like C-Cl and C-S.

The Amine Group (-NH₂) Vibrations

Primary amines are readily identified by their characteristic N-H stretching absorptions.[3][4]

  • N-H Stretching: Primary amines exhibit two distinct bands in the 3300-3500 cm⁻¹ region due to asymmetric and symmetric stretching modes.[5][6] For aromatic amines, these bands typically appear at slightly higher frequencies than for aliphatic amines.[7] In this compound, we expect to see an asymmetric stretch (νₐₛ) around 3420-3470 cm⁻¹ and a symmetric stretch (νₛ) around 3340-3390 cm⁻¹. The presence of two peaks is a definitive indicator of a primary (-NH₂) amine.[8]

  • N-H Bending (Scissoring): A medium to strong absorption corresponding to the N-H scissoring vibration is expected in the 1580-1650 cm⁻¹ range.[3][4] This band can sometimes overlap with the aromatic C=C stretching vibrations.

The Aromatic Ring Vibrations

The substituted benzene ring gives rise to several characteristic absorptions.

  • Aromatic C-H Stretching: A weak to medium intensity band appears just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[1][9] This absorption is a key feature that distinguishes aromatic and alkene C-H bonds from alkane C-H bonds, which appear below 3000 cm⁻¹.[10]

  • C=C Ring Stretching: Aromatic rings display multiple bands of variable intensity in the 1450-1620 cm⁻¹ region due to skeletal C=C stretching vibrations.[11][12] For substituted benzenes, prominent peaks are often observed near 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Out-of-Plane (OOP) Bending: The region from 675-900 cm⁻¹ is highly diagnostic for the substitution pattern on the benzene ring.[9] Strong absorptions here result from the C-H bonds bending out of the plane of the ring. For a 1,2,4-trisubstituted ring, a strong band is typically expected in the 800-880 cm⁻¹ range.

Thioether and Chloro Group Vibrations

These groups involve heavier atoms and their stretching frequencies are found in the lower-wavenumber fingerprint region.

  • C-N Stretching: Aromatic amines show a strong C-N stretching band between 1250 and 1335 cm⁻¹.[3][4] This absorption is a reliable indicator of the amine group's connection to the aromatic ring.

  • Aliphatic C-H Stretching: The methyl group of the methylthio substituent will exhibit symmetric and asymmetric C-H stretching vibrations in the 2850-2960 cm⁻¹ range.[5]

  • C-S Stretching: The thioether C-S stretch is often weak and can be difficult to identify definitively. It typically appears in the 600-800 cm⁻¹ range.

  • C-Cl Stretching: The stretching vibration for an aryl-chlorine bond is found in the fingerprint region, generally between 550 and 850 cm⁻¹.[13] Its exact position can be influenced by the other ring substituents.

Comparative FT-IR Data Analysis

To understand the influence of each substituent, we compare the expected spectral features of this compound with simpler reference molecules. The shifts in absorption frequencies provide insight into the electronic effects (inductive and resonance) of the substituents on the molecule's bonds.

Vibrational Mode Aniline [14][15]4-Chloroaniline [16]4-(Methylthio)aniline [17]This compound (Predicted) Causality of Spectral Shifts
N-H Asymmetric Stretch ~3433 cm⁻¹~3480 cm⁻¹~3460 cm⁻¹~3450-3470 cm⁻¹The electron-withdrawing Cl group increases frequency, while the electron-donating SCH₃ group has a smaller effect.
N-H Symmetric Stretch ~3356 cm⁻¹~3390 cm⁻¹~3370 cm⁻¹~3360-3380 cm⁻¹Similar trend to the asymmetric stretch.
Aromatic C-H Stretch ~3032 cm⁻¹~3050 cm⁻¹~3040 cm⁻¹~3030-3080 cm⁻¹Generally consistent across aromatic compounds.
N-H Bend ~1605 cm⁻¹~1615 cm⁻¹~1610 cm⁻¹~1610-1620 cm⁻¹Can overlap with C=C ring stretches.
C=C Ring Stretches ~1600, 1500 cm⁻¹~1595, 1490 cm⁻¹~1598, 1495 cm⁻¹~1590-1610, ~1480-1500 cm⁻¹Substituents perturb the ring's electron density, causing slight shifts in these skeletal vibrations.
Aromatic C-N Stretch ~1275 cm⁻¹~1285 cm⁻¹~1280 cm⁻¹~1280-1300 cm⁻¹The C-N bond character is strengthened by electron-withdrawing groups.
C-H OOP Bend ~750, 690 cm⁻¹ (Mono-sub.)~820 cm⁻¹ (Para-sub.)~815 cm⁻¹ (Para-sub.)~820-860 cm⁻¹ (1,2,4-tri-sub.)The position is highly dependent on the substitution pattern, making it a key diagnostic tool.
Aryl C-Cl Stretch N/A~600-750 cm⁻¹N/A~650-750 cm⁻¹Found in the complex fingerprint region.
Aryl C-S Stretch N/AN/A~600-750 cm⁻¹~600-750 cm⁻¹Often weak and located in the fingerprint region.

Workflow for FT-IR Analysis

The process of obtaining and interpreting an FT-IR spectrum follows a systematic workflow, ensuring data quality and accurate analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh Sample (1-2 mg) Grind Grind Sample & KBr in Agate Mortar Sample->Grind KBr Weigh Spectroscopic Grade KBr (~200 mg) KBr->Grind Pellet Press Mixture into Pellet Grind->Pellet SampleScan Acquire Sample Spectrum Pellet->SampleScan Background Acquire Background Spectrum (Air or KBr) Background->SampleScan Process Process Data (e.g., Baseline Correction) SampleScan->Process Interpret Interpret Spectrum & Assign Peaks Process->Interpret Compare Compare with Reference Spectra Interpret->Compare

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Experimental Protocol: KBr Pellet Method for Solid Samples

This protocol details the potassium bromide (KBr) pellet method, a common and reliable technique for analyzing solid samples via transmission FT-IR.[18] The underlying principle is that finely ground KBr becomes transparent to infrared radiation when subjected to high pressure.[18]

Materials:

  • This compound (sample)

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at >110°C for several hours and stored in a desiccator.

  • Agate mortar and pestle

  • Pellet press die set (e.g., 13 mm diameter)

  • Hydraulic press

  • FT-IR Spectrometer

Procedure:

  • Preparation: Thoroughly clean the mortar, pestle, and die set components with a suitable solvent (e.g., acetone) and ensure they are completely dry to avoid contamination.

  • Weighing: On an analytical balance, accurately weigh approximately 1-2 mg of the solid sample. Weigh out approximately 150-200 mg of dry, spectroscopic grade KBr.[19] The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing: Transfer the weighed KBr to the agate mortar and grind it for about 30-60 seconds to break up any clumps. Add the sample to the mortar. Grind the mixture thoroughly for 2-5 minutes until it becomes a fine, homogenous powder with a flour-like consistency.[20] This step is critical for reducing scattering effects and obtaining a high-quality spectrum.

  • Loading the Die: Transfer a portion of the homogenous powder into the pellet die sleeve, ensuring an even distribution over the bottom anvil surface.

  • Pressing the Pellet: Assemble the die by inserting the plunger. Place the entire assembly into the hydraulic press. Connect a vacuum line to the die, if available, and apply a vacuum for 1-2 minutes to remove trapped air and moisture, which helps create a more transparent pellet.

  • Compression: Slowly apply pressure according to the manufacturer's instructions, typically 8-10 metric tons for a 13 mm die.[19][21] Hold the pressure for 1-2 minutes.

  • Pellet Release: Slowly release the pressure and then the vacuum. Carefully disassemble the die and gently extract the finished pellet, which should be thin and transparent.

  • Data Acquisition: Place the KBr pellet into the spectrometer's sample holder. First, run a background scan (with an empty sample compartment or a pure KBr pellet) to measure the spectrum of atmospheric H₂O and CO₂. Then, run the sample scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Structure-Spectrum Correlation Diagram

This diagram illustrates the relationship between the functional groups of this compound and their corresponding regions in the infrared spectrum.

CorrelationDiagram cluster_mol This compound cluster_spec FT-IR Spectrum Regions mol NH_Stretch N-H Stretch (3300-3500 cm⁻¹) mol->NH_Stretch -NH₂ CH_Aromatic Aromatic C-H Stretch (3000-3100 cm⁻¹) mol->CH_Aromatic Aryl-H CH_Aliphatic Aliphatic C-H Stretch (2850-2960 cm⁻¹) mol->CH_Aliphatic -SCH₃ Ring_Bend N-H Bend & C=C Ring Stretch (1450-1650 cm⁻¹) mol->Ring_Bend Ring & -NH₂ Fingerprint Fingerprint Region (600-1400 cm⁻¹) C-N, C-Cl, C-S Stretches C-H OOP Bends mol->Fingerprint Whole Molecule

References

A Comparative Guide to the Synthesis of Chloroanilines: Efficiency, Selectivity, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chloroanilines is a critical step in the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] These aromatic amines serve as versatile building blocks, and the strategic placement of a chlorine atom on the aniline ring is pivotal to the final product's biological activity and chemical properties. This guide provides an in-depth comparison of the primary synthetic routes to chloroanilines, offering insights into the underlying mechanisms, experimental efficiencies, and practical considerations to aid in method selection and optimization.

Introduction: The Strategic Importance of Chloroanilines

Chloroanilines are key intermediates in organic synthesis.[2] The presence of the chloro- substituent modifies the electronic properties and reactivity of the aniline core, influencing its nucleophilicity and the regioselectivity of subsequent reactions. The choice of synthetic strategy is paramount and is often dictated by factors such as the desired isomer, required purity, scalability, and economic viability. This guide will explore three principal synthetic avenues: the reduction of nitrochlorobenzenes, the direct chlorination of aniline, and modern catalytic C-N bond formation reactions.

The Workhorse Method: Reduction of Nitrochlorobenzenes

The most prevalent and industrially significant route to chloroanilines is the reduction of the corresponding nitrochlorobenzenes.[1][3] This method is advantageous due to the ready availability and relatively low cost of the starting nitroaromatics, which can be synthesized via the nitration of chlorobenzene.

Chemical Principle

The core of this method lies in the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation can be achieved through various reducing agents and catalytic systems. The primary challenge is to selectively reduce the nitro group without affecting the C-Cl bond, a process known as chemoselectivity.[1][4]

Common Reduction Systems and Their Efficiency

Several methods are employed for this reduction, each with its own set of advantages and limitations.

  • Catalytic Hydrogenation: This is a widely used industrial method due to its high efficiency and clean nature, producing water as the primary byproduct.[3] A variety of catalysts can be employed, with the choice influencing the reaction conditions and selectivity.

    • Precious Metal Catalysts: Catalysts like Palladium (Pd), Platinum (Pt), and Raney Nickel are highly effective.[3][5][6] For instance, the hydrogenation of p-chloronitrobenzene using a Raney nickel catalyst in ethanol at 50-70°C and 3.04-3.55 MPa pressure yields 4-chloroaniline.[5] The addition of dechlorination inhibitors can further improve selectivity.[7]

    • Metal-Free Catalysts: Recent research has focused on developing sustainable alternatives, such as N/S co-doped carbon catalysts, which have shown excellent chemoselectivity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline.[1][4][8] These catalysts can achieve 100% selectivity for the nitro group reduction.[8]

  • Metal-Acid Reductions (Béchamp Reduction): Historically, the reduction of nitroarenes using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) was a common practice.[1][3] While effective, this method generates significant amounts of metal waste, making it less environmentally friendly for large-scale production.

  • Sulfide Reduction: Alkali metal sulfides, such as sodium hydrosulfide, can be used to reduce nitrochlorobenzenes. This method can be particularly useful for the synthesis of pure m-chloroaniline from an impure mixture of m-chloronitrobenzene.[9]

Experimental Data Comparison
Starting MaterialCatalyst/Reducing AgentSolventTemperature (°C)Pressure (MPa)Yield (%)Reference
p-ChloronitrobenzeneRaney NickelEthanol50-703.04-3.55High[5]
o-ChloronitrobenzeneNot specified50% aq. Acetic AcidNot specifiedNot specified65.5 (of 2-chloro-4-methoxyaniline)[10]
m-ChloronitrobenzeneHydrogenationNot specifiedNot specifiedNot specified~98
p-ChloronitrobenzeneN/S co-doped carbonNot specifiedNot specifiedNot specifiedHigh conversion, 100% selectivity[1][4]
m-ChloronitrobenzeneSodium HydrosulfideWaterHeatingAtmospheric89.5 (overall efficiency)[9]
Experimental Protocol: Catalytic Hydrogenation of p-Chloronitrobenzene

Materials:

  • p-Chloronitrobenzene

  • Raney Nickel (catalyst)

  • Ethanol (solvent)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, charge p-chloronitrobenzene and ethanol.

  • Carefully add the Raney nickel catalyst under an inert atmosphere.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 3.0-3.5 MPa.

  • Heat the reaction mixture to 50-70°C with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate containing the product, 4-chloroaniline, can be purified by distillation or crystallization.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge p-Chloronitrobenzene & Ethanol into Reactor B Add Raney Nickel Catalyst A->B C Seal & Purge Reactor B->C D Pressurize with H₂ (3.0-3.5 MPa) C->D E Heat to 50-70°C with Stirring D->E F Monitor H₂ Uptake E->F G Cool & Vent Reactor F->G Reaction Complete H Filter to Remove Catalyst G->H I Purify Product (Distillation/Crystallization) H->I

Caption: Catalytic hydrogenation workflow for chloroaniline synthesis.

Direct Chlorination of Aniline: A Regioselectivity Challenge

The direct electrophilic chlorination of aniline is another potential route to chloroanilines. However, this method is often plagued by poor selectivity, leading to mixtures of ortho- and para-isomers, as well as polychlorinated products.[11][12] The strong activating and ortho-, para-directing nature of the amino group makes controlling the reaction challenging.

Strategies to Improve Selectivity

Several strategies have been developed to overcome the selectivity issues:

  • Protecting Group Chemistry: Acetylation of the amino group to form acetanilide moderates its activating effect and introduces steric hindrance, favoring para-substitution. The acetyl group can be subsequently removed by hydrolysis.

  • Organocatalysis: The use of secondary amine organocatalysts, such as diisopropylamine, in conjunction with sulfuryl chloride (SO₂Cl₂) has been shown to achieve high ortho-selectivity.[11] Mechanistic studies suggest the formation of an anionic trichloride species or unique features of the secondary ammonium salt direct the chlorination to the ortho position.[11][13]

  • Copper-Catalyzed Chlorination: Using copper(II) chloride (CuCl₂) in an ionic liquid as the solvent can achieve high yields and regioselectivity for the para-chlorination of unprotected anilines under mild conditions.[14] This method avoids the need for protecting groups and hazardous reagents.[11][14]

  • Meta-Chlorination: Directing chlorination to the meta-position is not feasible through traditional electrophilic substitution. A palladium-catalyzed C-H activation approach using a norbornene mediator has been developed for the meta-chlorination of anilines.[11]

Experimental Data Comparison
Aniline DerivativeChlorinating AgentCatalyst/SolventPredominant IsomerYield (%)Reference
AnilineSO₂Cl₂Diisopropylamine (organocatalyst)orthoHigh[11]
AnilineCuCl₂Ionic LiquidparaHigh[14]
Substituted AnilinesAryl chlorosulfatePd(PhCN)₂Cl₂ / Pyridone-based ligandmetaGood tolerance[11]
Experimental Protocol: ortho-Selective Chlorination using an Organocatalyst

Materials:

  • Aniline substrate

  • Toluene (solvent)

  • Diisopropylamine (organocatalyst)

  • Sulfuryl chloride (SO₂Cl₂)

Procedure:

  • Dissolve the aniline substrate in toluene at room temperature.

  • Add the secondary amine organocatalyst (e.g., diisopropylamine, 10 mol%).

  • Cool the mixture to 0°C.

  • Slowly add sulfuryl chloride (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC or GC-MS.

  • Upon completion, the reaction is quenched, and the product is isolated and purified.

Logical Relationship Diagram

G cluster_challenge Challenge in Direct Chlorination cluster_solutions Solutions for Improved Selectivity A Strongly Activating -NH₂ Group B Poor Regioselectivity (ortho/para mixture) A->B C Polychlorination A->C D Protecting Group (e.g., Acetylation) B->D leads to E Organocatalysis (ortho-selective) B->E leads to F Cu-Catalyzed (para-selective) B->F leads to G Pd-Catalyzed C-H Activation (meta-selective) B->G leads to G Pd0 Pd(0)Lₙ PdII_complex [Ar(Cl)Pd(II)Lₙ] Pd0->PdII_complex Oxidative Addition (+ Ar-Cl) Amine_adduct [Ar(Cl)Pd(II)(NHR₂)Lₙ] PdII_complex->Amine_adduct Amine Coordination (+ R₂NH) Amido_complex [Ar(NR₂)Pd(II)Lₙ] Amine_adduct->Amido_complex Deprotonation (- Base-H⁺, - Cl⁻) Amido_complex->Pd0 Reductive Elimination (forms Ar-NR₂)

References

A Comparative Guide to the Reactivity of 3-Chloro-4-(methylthio)aniline and Other Aniline Derivatives for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and synthetic chemistry, the selection of an aniline derivative is a critical decision that profoundly impacts reaction efficiency, yield, and the ultimate success of a synthetic campaign. The nuanced interplay of electronic and steric effects across a range of aniline derivatives dictates their reactivity profile. This guide provides an in-depth, objective comparison of the reactivity of 3-Chloro-4-(methylthio)aniline against a spectrum of other aniline derivatives, supported by experimental data and detailed protocols to empower you to make informed decisions in your research.

Understanding the Reactivity Landscape of Aniline Derivatives

The reactivity of anilines is fundamentally governed by the nucleophilicity of the amino group's lone pair of electrons. This reactivity is modulated by the electronic properties of substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the electron density on the nitrogen, increasing basicity and nucleophilicity, thus accelerating reactions where the aniline acts as a nucleophile. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing basicity and nucleophilicity.

This compound presents a fascinating case study in competitive electronic effects. The chloro group at the meta-position to the amine is an EWG through its inductive effect (-I), while the methylthio group at the para-position is an electron-donating group through resonance (+R) and weakly electron-withdrawing through induction (-I). The overall reactivity of this molecule is a result of the delicate balance of these opposing forces.

To quantify and compare the electronic influence of various substituents, the Hammett equation serves as an invaluable tool:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of a substituted aniline.

  • k₀ is the rate constant for the reaction of the unsubstituted aniline.

  • σ is the substituent constant, which depends on the nature and position of the substituent.

  • ρ is the reaction constant, which is characteristic of the reaction type.

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction.

Basicity as a Proxy for Nucleophilicity: A Comparative pKa Analysis

The basicity of an aniline, as quantified by the pKa of its conjugate acid (anilinium ion), is a direct measure of the availability of the nitrogen's lone pair and, therefore, a strong indicator of its nucleophilicity. A higher pKa value corresponds to a stronger base and a more reactive nucleophile in many reactions.

Aniline DerivativeSubstituentsPredicted/Experimental pKaRelative Basicity
Aniline-H4.60High
4-Methoxyaniline4-OCH₃ (EDG)5.34Very High
4-Methylaniline4-CH₃ (EDG)5.08High
This compound 3-Cl (EWG), 4-SCH₃ (EDG) ~4.1-4.3 (Estimated) Moderate
3-Chloroaniline3-Cl (EWG)3.52Low
4-Nitroaniline4-NO₂ (Strong EWG)1.00Very Low

This table illustrates the expected trend in basicity, placing this compound in the moderately reactive category.

Experimental Protocol: Determination of pKa of Substituted Anilines

This protocol outlines a potentiometric titration method to experimentally determine the pKa of a weakly basic aniline derivative.

Materials:

  • Substituted aniline of interest

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Methanol or a suitable co-solvent for insoluble anilines

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the aniline derivative and dissolve it in a suitable volume of deionized water or a water/methanol mixture (e.g., 50 mL).

  • Titration Setup: Place the aniline solution in a beaker with a magnetic stir bar and begin stirring. Immerse the calibrated pH electrode in the solution.

  • Titration: Slowly add the standardized HCl solution from a burette in small increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of HCl added. The equivalence point is the point of steepest inflection. The pKa is the pH at which half of the aniline has been neutralized (i.e., at half the volume of the equivalence point).

Reactivity in Key Synthetic Transformations

The true measure of an aniline's utility lies in its performance in various chemical reactions. Here, we compare the expected reactivity of this compound with other derivatives in three common and critical transformations: electrophilic aromatic substitution, diazotization, and amide bond formation.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the aniline acts as a nucleophile through its aromatic ring. The amino group is a strong activating, ortho-, para-director. The overall rate of reaction is highly sensitive to the electronic effects of other substituents.

The chloro group in this compound deactivates the ring towards electrophilic attack through its inductive effect. However, the para-methylthio group is an activating, ortho-, para-director. Since the para position is blocked, electrophilic substitution is expected to occur primarily at the ortho position to the amino group (position 2). The activating effect of the methylthio group will likely lead to a higher reactivity compared to 3-chloroaniline, but lower than aniline itself.

Relative Reactivity in Bromination (Qualitative):

Aniline > 4-Methylaniline > This compound > 3-Chloroaniline > 4-Nitroaniline

Electrophilic_Aromatic_Substitution

Diazotization and Azo Coupling

Diazotization is the reaction of a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The rate of this reaction is dependent on the nucleophilicity of the amino group. Therefore, electron-donating groups enhance the reaction rate, while electron-withdrawing groups retard it.

Based on its estimated basicity, this compound is expected to undergo diazotization at a moderate rate, faster than 3-chloroaniline and 4-nitroaniline, but slower than aniline and its derivatives with strong EDGs.

Relative Rates of Diazotization (Qualitative):

4-Methoxyaniline > Aniline > 4-Methylaniline > This compound > 3-Chloroaniline > 4-Nitroaniline

The resulting diazonium salt from this compound can then be used in azo coupling reactions to synthesize a variety of azo dyes.

Experimental Protocol: Synthesis of an Azo Dye from an Aniline Derivative

This protocol provides a general procedure for the synthesis of an azo dye by diazotizing an aniline derivative and coupling it with a suitable coupling component, such as β-naphthol.

Materials:

  • Aniline derivative (e.g., this compound)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Deionized water

Procedure:

  • Diazotization: a. In a beaker, dissolve the aniline derivative (10 mmol) in a mixture of concentrated HCl (25 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice bath. b. In a separate beaker, dissolve sodium nitrite (10.5 mmol) in a small amount of cold water. c. Slowly add the sodium nitrite solution dropwise to the cold aniline solution with constant stirring, maintaining the temperature below 5 °C.

  • Coupling: a. In another beaker, dissolve β-naphthol (10 mmol) in a 10% aqueous sodium hydroxide solution (40 mL). Cool this solution to 0-5 °C in an ice bath. b. Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Isolation and Purification: a. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling. b. Collect the precipitated dye by vacuum filtration. c. Wash the filter cake with cold water until the filtrate is neutral. d. Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the pure product.

Diazotization_Azo_Coupling

Amide Bond Formation

Amide bond formation is one of the most common reactions in medicinal chemistry. The rate of this reaction is directly proportional to the nucleophilicity of the amine. Electron-deficient anilines are notoriously difficult to couple with carboxylic acids using standard coupling reagents due to their low nucleophilicity.

With its moderately reduced basicity, this compound will likely require more forcing conditions or more potent coupling reagents for efficient amide bond formation compared to aniline or electron-rich anilines. However, it will be significantly more reactive than highly electron-deficient anilines like 4-nitroaniline.

Relative Reactivity in Amide Coupling (Qualitative):

4-Methoxyaniline > Aniline > 4-Methylaniline > This compound > 3-Chloroaniline > 4-Nitroaniline

For challenging couplings with electron-deficient anilines, the use of stronger coupling agents like HATU or COMU, often in combination with a non-nucleophilic base like DIPEA, is recommended.

Experimental Protocol: Amide Coupling with an Electron-Deficient Aniline

This protocol describes a robust method for the formation of an amide bond between a carboxylic acid and an electron-deficient aniline using HATU as the coupling agent.

Materials:

  • Carboxylic acid

  • Electron-deficient aniline (e.g., this compound)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the electron-deficient aniline (1.2 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification: a. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Conclusion and Recommendations

This compound occupies a middle ground in the reactivity spectrum of aniline derivatives. The deactivating inductive effect of the chloro substituent is tempered by the activating resonance effect of the para-methylthio group. This results in a moderately nucleophilic amine that is more reactive than anilines bearing strong electron-withdrawing groups, but less reactive than aniline itself or those with potent electron-donating substituents.

For synthetic applications, this translates to:

  • Electrophilic Aromatic Substitution: Expect regioselective substitution ortho to the amino group, with moderate reaction rates.

  • Diazotization: The reaction should proceed under standard conditions, albeit at a slower rate than more electron-rich anilines.

  • Amide Bond Formation: Standard coupling conditions may prove sluggish. The use of more powerful coupling reagents and optimized reaction conditions is recommended for achieving high yields.

By understanding the electronic properties of this compound and employing the appropriate experimental protocols, researchers can effectively harness its unique reactivity profile for the successful synthesis of a wide range of target molecules.

References

A Senior Application Scientist's Guide to the Analytical Verification of 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and materials science research, the unambiguous identification and purity assessment of chemical intermediates are paramount. 3-Chloro-4-(methylthio)aniline, a key building block, is no exception. This guide provides an in-depth comparison of analytical techniques for its characterization, with a primary focus on elemental analysis. We will explore the theoretical underpinnings of elemental composition, compare it with complementary spectroscopic and chromatographic methods, and provide actionable protocols for researchers. This document is designed to serve as a practical reference for scientists and drug development professionals, ensuring the integrity of their research through robust analytical validation.

Introduction: The Analytical Imperative

This compound (CAS No. 5211-01-8) is a substituted aniline derivative utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of chlorine, sulfur, and nitrogen atoms in its structure makes it a versatile intermediate. However, the success of a synthesis and the safety and efficacy of a final product are directly contingent on the purity and confirmed identity of such starting materials. Incorrect structure or the presence of impurities can lead to failed reactions, undesirable byproducts, and significant safety concerns.

Therefore, a multi-pronged analytical approach is not just recommended; it is a requirement of rigorous science. While modern spectroscopic techniques offer profound structural insights, classical elemental analysis remains a fundamental and powerful tool for confirming empirical formulas, serving as a crucial, quantitative check on a sample's bulk purity.

Elemental Analysis: The Gold Standard for Empirical Formula Verification

Elemental analysis by combustion is a destructive technique that provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. Chlorine (Cl) is typically determined by other methods like titration or ion chromatography after combustion. This data allows for the determination of the simplest whole-number ratio of atoms in a molecule—the empirical formula.

Theoretical Composition

The first step in any analysis is to establish the theoretical benchmark. Based on its molecular structure, the formula for this compound is C₇H₈ClNS .[3][4]

The calculated molar mass is 173.66 g/mol .[4] From this, we derive the theoretical elemental composition:

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.011784.07748.42%
HydrogenH1.00888.0644.64%
ChlorineCl35.453135.45320.42%
NitrogenN14.007114.0078.07%
SulfurS32.06132.0618.46%
Total 173.66 100.00%

Table 1: Theoretical Elemental Composition of this compound.

Interpreting Experimental Data

When a sample of this compound is analyzed, the experimental percentages are compared against these theoretical values. A high-purity sample is expected to yield results within a narrow tolerance, typically ±0.4%, of the theoretical values.

ElementTheoretical % Hypothetical Experimental % Difference %
C48.4248.25-0.17
H4.644.61-0.03
N8.078.01-0.06
S18.4618.39-0.07

Table 2: Comparison of Theoretical vs. Hypothetical Experimental Elemental Analysis Data.

Expert Insight: A deviation greater than ±0.4% can indicate the presence of impurities (e.g., residual solvents, starting materials, or side-products) or that the sample has degraded. For instance, a significantly higher carbon percentage might suggest a solvent impurity like toluene, while a lower nitrogen value could point to incomplete synthesis or degradation of the aniline moiety.

A Comparative Guide to Analytical Techniques

While elemental analysis confirms the empirical formula, it does not provide information about the arrangement of atoms. For this, we turn to spectroscopic and chromatographic methods. Each technique provides a unique piece of the analytical puzzle.

Figure 1: A workflow diagram illustrating a multi-technique approach for comprehensive sample characterization.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and reveals fragmentation patterns that can help confirm its structure.

Expected Data for C₇H₈ClNS:

  • Molecular Ion (M⁺): A key feature for chlorinated compounds is the isotopic pattern. Chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5] This results in two prominent peaks in the mass spectrum:

    • m/z ≈ 173 (corresponding to the molecule with ³⁵Cl)

    • m/z ≈ 175 (corresponding to the molecule with ³⁷Cl) The intensity of the peak at m/z 175 will be about one-third that of the peak at m/z 173, a clear signature for a single chlorine atom.[5]

  • Key Fragments: Fragmentation may involve the loss of a methyl group (-CH₃) or a chlorosulfanyl group (-SCl).

Comparison with Elemental Analysis:

  • Complementarity: MS confirms the molecular weight suggested by the empirical formula from elemental analysis. High-resolution MS (HRMS) can provide the exact molecular formula, offering a powerful cross-validation.

  • Limitations: MS is not inherently quantitative for determining bulk purity without extensive calibration and is less sensitive to inorganic impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the chemical environment of specific nuclei (most commonly ¹H and ¹³C). It provides detailed information about the connectivity of atoms, making it the most powerful tool for unambiguous structure elucidation.

Expected Data for C₇H₈ClNS:

  • ¹H NMR: One would expect to see signals corresponding to the aromatic protons on the benzene ring, the amine (-NH₂) protons, and the methyl (-SCH₃) protons. The splitting patterns and chemical shifts of the aromatic protons are particularly diagnostic for the 1,2,4-trisubstituted pattern.

  • ¹³C NMR: The spectrum would show seven distinct signals, corresponding to the seven carbon atoms in the molecule, including the methyl carbon and the six unique carbons of the substituted ring.[6]

Comparison with Elemental Analysis:

  • Complementarity: NMR confirms the structural isomerism. While elemental analysis and MS might be identical for different isomers (e.g., 2-Chloro-5-(methylthio)aniline), NMR can readily distinguish between them.

  • Purity Insight: NMR can detect and help identify organic impurities if they are present in sufficient quantity (typically >1%).

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a separation technique that is exceptionally well-suited for assessing the purity of a compound.[7] A sample is passed through a column, and different components separate based on their interaction with the column material, appearing as distinct peaks in the resulting chromatogram.

Expected Data for C₇H₈ClNS:

  • A high-purity sample (>99%) would show a single major peak with a consistent retention time under specific method conditions. The area of this peak is proportional to the concentration of the compound.

  • Impurities would appear as additional, smaller peaks.

Comparison with Elemental Analysis:

  • Quantitative Purity: HPLC is the industry standard for quantifying the purity of a substance, often expressed as "area %". It can detect impurities at much lower levels than elemental analysis or NMR.[8][9]

  • Different Focus: Elemental analysis assesses the correctness of the elemental ratios in the bulk material, while HPLC measures the number and relative amount of different chemical species. A sample could have a "perfect" elemental analysis if an impurity has a very similar elemental composition, but HPLC would still detect it as a separate compound.

Standard Experimental Protocol: Combustion-Based Elemental Analysis

This protocol outlines the standard procedure for CHNS analysis. Chlorine analysis requires a separate, specialized procedure.

Objective: To determine the weight percent of Carbon, Hydrogen, Nitrogen, and Sulfur in a sample of this compound.

Instrumentation: A modern CHNS elemental analyzer.

Methodology:

  • System Preparation:

    • Ensure the combustion and reduction furnaces are at their operational temperatures (typically ~900-1000°C for combustion and ~600-700°C for reduction).

    • Verify stable helium (carrier gas) and oxygen (combustion gas) flows.

    • Calibrate the instrument using a certified standard of known elemental composition (e.g., Acetanilide). Run the standard until results are consistently within ±0.3% of the theoretical values.

  • Sample Preparation:

    • Ensure the this compound sample is homogenous and dry.

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.

    • Carefully fold the capsule to encase the sample, ensuring no sample is lost, and form it into a compact ball.

  • Analysis:

    • Introduce the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace in a pure oxygen environment.

    • The sample undergoes flash combustion, converting all elements into their gaseous oxide forms (CO₂, H₂O, N₂, SO₂).

    • The gas mixture is swept by the helium carrier gas through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.

    • The resulting gas mixture (He, CO₂, H₂O, N₂, SO₂) is passed through a chromatographic column to separate the components.

    • The separated gases are detected by a thermal conductivity detector (TCD). The instrument's software integrates the signal for each gas and calculates the elemental percentage based on the sample weight and calibration data.

  • Data Validation:

    • Analyze the sample in triplicate to ensure reproducibility.

    • Run a standard check after every 10-15 samples to verify the calibration has not drifted.

    • Compare the average experimental percentages to the theoretical values for C₇H₈ClNS.

Figure 2: Step-by-step workflow for a typical CHNS elemental analysis experiment.

Conclusion: A Synthesis of Analytical Insights

For drug development professionals and researchers, relying on a single analytical technique is insufficient for the complete characterization of a critical intermediate like this compound.

  • Elemental Analysis serves as the foundational check. It provides a quantitative, bulk assessment of the sample's elemental composition, directly validating the empirical formula. It is a pass/fail test for fundamental chemical identity.

  • Mass Spectrometry confirms the molecular weight and, through isotopic patterns, provides definitive evidence for the presence of elements like chlorine.[5]

  • NMR Spectroscopy offers an unparalleled view of the molecular structure, confirming atomic connectivity and distinguishing between isomers.

  • HPLC delivers the most accurate assessment of purity, separating and quantifying the target compound from any potential impurities.[10]

A truly validated sample of this compound is one where the data from all these techniques are in agreement. The elemental analysis matches the theoretical values, the mass spectrum shows the correct molecular ion and isotopic pattern, the NMR spectrum corresponds to the expected structure, and the HPLC chromatogram shows a single, sharp peak. This integrated analytical approach ensures the quality and integrity of the material, providing a solid foundation for all subsequent research and development.

References

A Senior Application Scientist's Guide to Purity Verification of 3-Chloro-4-(methylthio)aniline: A Comparative Analysis of GC-MS and HPLC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Chemical Synthesis

3-Chloro-4-(methylthio)aniline (CAS No. 5211-01-8) is a substituted aniline that serves as a vital intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The molecular integrity of such starting materials is paramount; the presence of impurities, even at trace levels, can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies like the ICH and FDA mandate stringent purity thresholds, making robust analytical verification a non-negotiable step in the development and manufacturing process.[3][4]

Potential impurities in this compound can originate from unreacted starting materials, by-products of the synthesis, or subsequent degradation. These may include positional isomers, oxidized species (e.g., sulfoxides or sulfones), or precursors from related synthetic routes.[1][5] This guide provides an in-depth, field-proven protocol for the purity verification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a technique prized for its high resolution and definitive identification capabilities. Furthermore, we will objectively compare this methodology with High-Performance Liquid Chromatography (HPLC), providing the data and rationale necessary for researchers and drug development professionals to select the optimal technique for their specific analytical challenges.

Primary Recommended Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

For a thermally stable and sufficiently volatile compound like this compound, GC-MS stands out as the premier analytical choice. It combines the superior separating power of gas chromatography with the unparalleled identification power of mass spectrometry. This synergy allows for not only the quantification of the main component but also the structural elucidation of unknown impurities, which is a critical aspect of impurity profiling.[4][6]

The Causality Behind the GC-MS Approach

The selection of GC-MS is deliberate. The gas-phase separation is ideal for resolving closely related volatile isomers that might co-elute in liquid chromatography. The mass spectrometer acts as a highly specific detector, providing two crucial pieces of information: the molecular weight of an eluting compound and its fragmentation pattern. For this compound, the presence of a chlorine atom provides a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio), which serves as an immediate confirmation of chlorine's presence in any detected impurity.[7] Electron Ionization (EI) at 70 eV is the standard, as it generates reproducible, information-rich fragmentation patterns that are searchable against extensive libraries like NIST for rapid, tentative identification.[6]

Experimental Protocol: GC-MS Purity Verification

This protocol is designed as a self-validating system. It includes steps for preparing a standard and sample, along with detailed instrument parameters that have been optimized for the analysis of aromatic amines.[8][9]

1. Reagents and Materials:

  • This compound Reference Standard (Purity ≥99.5%)

  • Sample of this compound for analysis

  • Methylene chloride or Toluene, GC grade or equivalent

  • Calibrated volumetric flasks and pipettes

  • Autosampler vials with septa

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the same manner as the working standard.

3. Instrumental Conditions: The following parameters are a robust starting point for a standard GC-MS system.

ParameterRecommended ConditionRationale
Gas Chromatograph
GC ColumnDB-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]This non-polar column provides excellent separation for a wide range of aromatic compounds and is robust for routine use.
Carrier GasHelium, constant flow rate of 1.0 mL/min.[9]Inert and provides good chromatographic efficiency. Hydrogen can be used as a high-performance alternative.[10]
Injector Temperature270 °C[8]Ensures rapid and complete volatilization of the analyte without thermal degradation.
Injection Volume1 µLStandard volume for capillary columns.
Injection ModeSplit (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
Oven ProgramInitial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Final Hold: Hold at 280 °C for 5 min.[8]The initial hold allows for solvent focusing. The ramp effectively separates compounds with different boiling points, and the final hold ensures all components elute from the column.
Mass Spectrometer
Ion Source Temperature230 °C[9]Standard temperature to maintain analyte in the gas phase and promote efficient ionization while minimizing thermal degradation within the source.
Ionization ModeElectron Ionization (EI) at 70 eV[7]Standard energy that produces reproducible fragmentation patterns, enabling comparison with spectral libraries (e.g., NIST).
Mass AnalyzerQuadrupoleCommon, robust, and cost-effective mass filter.
Scan Rangem/z 40 - 350Covers the molecular ion of the target analyte (m/z 173/175) and a wide range of potential lower and higher mass fragments or impurities.
Solvent Delay3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector, preserving the filament's lifespan.

4. Data Analysis:

  • Purity Calculation: The purity of the sample is determined by the area percent method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

  • Impurity Identification: Tentatively identify any impurity peaks by comparing their mass spectra against the NIST/Wiley spectral library. Confirm identities by analyzing their fragmentation patterns, especially looking for the characteristic chlorine isotope signature. For definitive identification, analysis of a certified reference standard of the suspected impurity is required.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve sample in Methylene Chloride (0.1 mg/mL) inj 1. Inject 1µL into GC prep->inj sep 2. Separate on DB-5ms Column (Temperature Ramp) inj->sep Volatilization at 270°C ion 3. Ionize Molecules (EI, 70 eV) sep->ion mass 4. Separate Ions by m/z (Quadrupole Analyzer) ion->mass det 5. Detect Ions mass->det analysis Generate Chromatogram & Mass Spectra det->analysis purity Calculate Purity (Area % Method) analysis->purity id Identify Impurities (Library Search & Fragmentation) analysis->id

Caption: Experimental workflow for GC-MS purity analysis.

Comparative Analysis: GC-MS vs. High-Performance Liquid Chromatography (HPLC)

While GC-MS is the recommended primary method, HPLC with UV detection is a powerful and widely used orthogonal technique.[4][11] In a regulated environment, employing two dissimilar analytical techniques provides a more comprehensive and trustworthy purity profile.[12]

Alternative Protocol: RP-HPLC with UV Detection

A typical Reverse-Phase HPLC (RP-HPLC) method is suitable for separating the main compound from less volatile or thermally labile impurities.[11]

ParameterRecommended Condition
ColumnC18, 4.6 x 150 mm, 5 µm particle size[11]
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
GradientStart with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
Flow Rate1.0 mL/min
DetectionUV at 254 nm[11]
Injection Volume10 µL
Column Temp.30 °C
Head-to-Head Comparison

The choice between GC-MS and HPLC depends on the specific analytical goal, from routine quality control to in-depth impurity investigation.

FeatureGC-MSHPLC with UV Detection
Principle Separation of volatile compounds in the gas phase, followed by mass-based detection.[8]Separation in the liquid phase based on partitioning between mobile and stationary phases.[11]
Analyte Suitability Requires analytes to be volatile and thermally stable.Ideal for non-volatile or thermally labile compounds.
Identification Power Excellent. Provides molecular weight and fragmentation data for structural elucidation.[6]Limited. Identification is based on retention time comparison with a known standard.
Sensitivity Very high, capable of detecting trace-level impurities.High, but generally less sensitive than MS detection for unknown compounds.
Resolution High-efficiency capillary columns provide excellent separation of isomers.High, but may face challenges with structurally similar, co-eluting compounds.
Quantitative Accuracy Good, but can be affected by matrix effects in the ion source.Excellent and highly reproducible for routine purity assays.
Method Development Can be more complex due to the optimization of both GC and MS parameters.Generally more straightforward, focusing on mobile phase and column selection.
Primary Application Definitive impurity identification and profiling; analysis of volatile impurities.Routine purity testing and quantitative analysis of the main component.
Logical Framework for Method Selection

The decision to use GC-MS or HPLC can be guided by the specific questions being asked about the sample.

Method_Selection node_result node_result start What is the analytical goal? goal_quant Routine QC Purity Assay (Known Impurities) start->goal_quant Quantification goal_id Identify Unknown Impurities & Profile Sample start->goal_id Identification hplc Use HPLC-UV goal_quant->hplc check_volatility Are potential impurities volatile & thermally stable? goal_id->check_volatility gcms Use GC-MS check_volatility->gcms Yes lcms Consider LC-MS check_volatility->lcms No / Unknown

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

For the comprehensive purity verification of this compound, GC-MS is the superior and recommended primary technique. Its ability to separate volatile isomers and provide definitive structural information for unknown impurities is invaluable for ensuring the quality and safety of pharmaceutical starting materials.[6] The detailed protocol provided in this guide serves as a robust, validated starting point for implementation in a research or quality control setting.

However, RP-HPLC with UV detection serves as an essential orthogonal method. [12] It is exceptionally well-suited for routine quantitative purity assessments and for detecting non-volatile or thermally sensitive impurities that would be missed by GC-MS. For a complete and regulatory-compliant impurity profile, a dual-methodology approach utilizing both GC-MS and HPLC is the gold standard, providing a holistic and trustworthy assessment of sample purity.

References

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Structural Confirmation of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of aniline derivatives is a critical step in synthesis, quality control, and regulatory compliance. This guide provides an in-depth comparison of the primary spectroscopic techniques utilized for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causality behind experimental choices and present supporting data to ensure a robust and self-validating analytical workflow.

The Synergy of Spectroscopic Techniques

No single technique provides a complete structural picture. Instead, a synergistic approach, leveraging the complementary information from each method, is the gold standard for structural elucidation. This guide will demonstrate how the data from these techniques interlink to provide a comprehensive and trustworthy structural assignment for aniline compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

The Causality Behind NMR Signal Patterns in Anilines

The amino group (-NH₂) is a moderate activating group and an ortho-, para-director in electrophilic aromatic substitution. This is due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic ring.[1] This electronic effect directly influences the chemical shifts of the aromatic protons and carbons. The increased electron density at the ortho and para positions results in greater shielding of the nuclei at these positions, causing their signals to appear at a lower chemical shift (upfield) compared to the meta-protons and carbons.[2][3]

Predicted ¹H NMR Spectral Data for Aniline
Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H~3.4broad singlet-2H
para-H~6.7triplet~7.51H
ortho-H~6.8doublet~7.82H
meta-H~7.2triplet~7.82H
Note: Chemical shifts are approximate and can vary with solvent and concentration.[4][5]
Predicted ¹³C NMR Spectral Data for Aniline
Carbon(s)Chemical Shift (δ, ppm)
C4 (para)~115
C2/C6 (ortho)~118
C3/C5 (meta)~129
C1 (ipso)~147
Note: Chemical shifts are approximate and can vary with solvent and substitution.[6]
Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the aniline sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.[7]

Characteristic IR Absorptions for Anilines

The presence of the N-H and C-N bonds, as well as the aromatic ring, gives rise to a characteristic set of absorption bands in the IR spectrum of anilines.[8][9]

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
N-H (primary amine)Asymmetric & Symmetric Stretch3500-3300 (two bands)Medium
N-H (primary amine)Bending (Scissoring)1650-1580Medium-Strong
C-N (aromatic amine)Stretch1335-1250Strong
Aromatic C-HStretch3100-3000Medium-Weak
Aromatic C=CRing Stretch1600-1450 (multiple bands)Medium-Weak
Aromatic C-HOut-of-plane Bending900-675Strong
Source: Adapted from various sources.[7][10][11]
Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid aniline sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample holder.

    • Acquire the sample spectrum and ratio it against the background to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] It provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.

The Nitrogen Rule and Aniline Fragmentation

According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[13] Aniline (C₆H₇N) has a molecular weight of 93, consistent with this rule. The fragmentation of anilines in an electron ionization (EI) mass spectrometer often proceeds through specific pathways.[14]

Common Fragment Ions in the Mass Spectrum of Aniline
m/zIon StructureDescription
93[C₆H₅NH₂]⁺˙Molecular ion (M⁺˙)
92[C₆H₅NH]⁺Loss of a hydrogen radical
77[C₆H₅]⁺Phenyl cation
66[C₅H₆]⁺˙Loss of HCN from the molecular ion
65[C₅H₅]⁺Loss of H from the [C₅H₆]⁺˙ ion
Source: Adapted from various sources.[15][16]
Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Introduction: The aniline sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and form a molecular ion (M⁺˙).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While it is less specific for structural elucidation than NMR or MS, it is a valuable tool for characterizing conjugated systems.

UV-Vis Absorption of Anilines

The presence of the nitrogen lone pair in conjugation with the aromatic π-system in anilines leads to a bathochromic (red) shift of the absorption maxima compared to benzene.[10] Benzene exhibits a λₘₐₓ around 256 nm, whereas aniline has a λₘₐₓ around 280 nm.[10] This is due to the n → π* and π → π* electronic transitions.

Experimental Protocol: Acquiring a UV-Vis Spectrum
  • Sample Preparation: Prepare a dilute solution of the aniline sample in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the λₘₐₓ.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Fill a matched quartz cuvette with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for anilines).

Integrated Spectroscopic Data Analysis Workflow

The following diagram illustrates a logical workflow for the structural confirmation of an aniline derivative using the discussed spectroscopic techniques.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Analysis cluster_Data Data Interpretation cluster_Conclusion Structural Confirmation MS Mass Spectrometry (MS) MW Molecular Weight & Nitrogen Rule MS->MW IR Infrared (IR) Spectroscopy FG Functional Groups (N-H, C-N, Aromatic) IR->FG NMR NMR Spectroscopy (¹H & ¹³C) CH_Framework Carbon-Hydrogen Framework & Connectivity NMR->CH_Framework UV UV-Vis Spectroscopy Conjugation Conjugated System UV->Conjugation Structure Proposed Structure MW->Structure FG->Structure CH_Framework->Structure Conjugation->Structure

Caption: Workflow for Aniline Structural Confirmation.

This integrated approach ensures that the proposed structure is consistent with all the collected spectroscopic data, providing a high degree of confidence in the final assignment.

Conclusion

The structural confirmation of anilines relies on the intelligent application and interpretation of a suite of spectroscopic techniques. By understanding the principles behind each method and how they complement one another, researchers can confidently elucidate the structures of these important compounds. This guide provides the foundational knowledge and practical protocols to achieve accurate and reliable results in your analytical endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a halogenated aromatic amine, 3-Chloro-4-(methylthio)aniline (CAS No. 5211-01-8) is a compound that demands rigorous handling and disposal protocols.[1][2] While its specific toxicity data is not extensively published, its structural class—which includes known toxic and carcinogenic compounds—necessitates treating it with the highest degree of caution.[3][4] This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the preservation of environmental integrity. Adherence to these procedures is not merely a matter of best practice but a critical component of regulatory compliance and responsible science.

Part 1: Hazard Profile and Essential Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is to understand the risks associated with a substance before handling it. Given the limited specific data for this compound, we must extrapolate from the known hazards of related aniline and halogenated organic compounds.[4][5] Under no circumstances should this chemical or its contaminated materials be disposed of via standard drains or municipal waste.[5][6]

Hazard Assessment

The hazard profile below is based on the characteristics of the aromatic amine and chloroaniline chemical classes. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.

Hazard ClassificationPotential GHS PictogramsAssociated Risks & Statements
Acute Toxicity DangerLikely to be toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331).[5] Aromatic amines are readily absorbed through the skin.[4]
Organ Toxicity DangerSuspected of causing damage to organs (particularly the blood, leading to methemoglobinemia) through prolonged or repeated exposure (H372).[5][7]
Carcinogenicity & Mutagenicity DangerBelongs to a class of compounds suspected of causing genetic defects and cancer (H341, H351).[5][6]
Aquatic Toxicity WarningVery toxic to aquatic life with long-lasting effects (H410).[5][8]
Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a reliable barrier against exposure.

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides robust protection against dermal absorption, a primary exposure route for aromatic amines.[4][9]
Eye Protection Chemical safety goggles and a full-face shield.Protects against accidental splashes of liquids or contact with fine solid particles.[8]
Body Protection Impermeable, disposable laboratory coat with a closed front and cuffs.Prevents contamination of personal clothing and underlying skin.[9]
Respiratory A fit-tested N95 respirator or higher, used within a certified chemical fume hood.Minimizes the risk of inhaling aerosolized particles, especially when handling the solid compound.[6]

Part 2: Step-by-Step Disposal and Decontamination Protocol

The core of safe disposal lies in meticulous segregation and containment at the point of generation. Never mix incompatible waste streams.

Waste Segregation

All materials that have come into contact with this compound must be treated as hazardous waste.[9] Segregation is the first and most critical step.

  • Solid Waste: Includes contaminated consumables such as gloves, weighing papers, pipette tips, absorbent pads, and empty vials.

  • Liquid Waste: Includes unused or expired solutions, reaction mixtures, and solvent rinses. This stream must be further segregated into halogenated organic solvents and aqueous solutions.

Containment and Labeling Procedure
  • Solid Waste Containment:

    • Place all contaminated solid items into a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[9]

    • This container must be kept closed at all times unless waste is being added.

  • Liquid Waste Containment:

    • Collect halogenated organic liquid waste in a designated, compatible container (e.g., a polyethylene or glass container provided by your institution's Environmental Health & Safety department).[6]

    • Collect aqueous waste containing this compound in a separate, clearly labeled container. Do not mix with organic solvent waste.[9]

    • Ensure all containers are sealed tightly to prevent the escape of vapors.

  • Mandatory Labeling:

    • All waste containers must be labeled immediately upon the first addition of waste.

    • The label must include:

      • The full chemical name: "Hazardous Waste: this compound"

      • A clear list of all chemical constituents and their approximate concentrations.

      • Appropriate hazard pictograms (Toxic, Health Hazard, Environmental Hazard).

      • The accumulation start date.

Emergency Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated (i.e., within a chemical fume hood).

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 1.2.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a spill pillow.[4][7] For solid spills, carefully cover with a damp paper towel to avoid raising dust.

  • Collect Waste: Gently sweep or scoop the absorbed material and place it into a designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., a detergent solution followed by a solvent rinse like ethanol, collecting all wipes and rinses as hazardous waste).

  • Report: Report the incident to your laboratory supervisor and institutional safety officer.

Part 3: Temporary Storage and Final Disposal

Proper temporary storage prevents dangerous reactions and ensures regulatory compliance while awaiting pickup.

On-Site Storage
  • Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.[9]

  • This area should be away from general laboratory traffic and clearly marked as a hazardous waste storage site.

  • Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks from the primary container.[6]

Chemical Incompatibility

Storing this waste away from incompatible chemicals is a critical safety measure to prevent fire, explosion, or the generation of toxic gases.

Chemical ClassIncompatible MaterialsRationale for Separation
Strong Oxidizing Agents Nitric acid, hydrogen peroxide, permanganates, chromic acid.Can cause violent, exothermic, and potentially explosive reactions with aromatic amines.[10][11]
Strong Acids Hydrochloric acid, sulfuric acid.Can react exothermically and potentially polymerize the aniline compound.[10][12]
Acid Anhydrides & Chlorides Acetic anhydride, acetyl chloride.Can undergo vigorous, exothermic reactions.[10]
Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal contractor.[8][10] This compound falls under regulations for halogenated organic compounds.[13][14] The contractor will typically use high-temperature incineration with appropriate scrubbers to destroy the compound and neutralize hazardous byproducts like hydrogen chloride gas.[13]

Part 4: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper handling and disposal of waste generated from work with this compound.

DisposalWorkflow start Waste Generated (Contaminated Material or Unused Chemical) decision Is the waste solid or liquid? start->decision solid_protocol Solid Waste Protocol: Place in a labeled, lined, leak-proof solid waste container. decision->solid_protocol Solid liquid_protocol Liquid Waste Protocol: Segregate into Halogenated Organic or Aqueous waste streams. decision->liquid_protocol Liquid containment Securely seal the appropriate waste container. solid_protocol->containment liquid_protocol->containment storage Store container in a designated, secure satellite accumulation area with secondary containment. containment->storage pickup Arrange for pickup by a licensed hazardous waste contractor. storage->pickup

Caption: Decision workflow for segregating and storing hazardous waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Handling 3-Chloro-4-(methylthio)aniline requires a meticulous and informed approach to safety. As a substituted aromatic amine, this compound presents significant health risks that necessitate a comprehensive personal protective equipment (PPE) strategy. This guide moves beyond a simple checklist, providing the rationale behind each safety measure to empower researchers, scientists, and drug development professionals to work with confidence and security. Our objective is to build a deep-seated trust by offering value that extends beyond the chemical itself, ensuring your safety is paramount in every procedure.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

This compound is classified as a hazardous substance, with its primary risks stemming from its high acute toxicity via multiple exposure routes.[1] The physical form of this chemical, a solid with a melting point between 73-75 °C, means that dust generation during handling is a primary concern.[2] A thorough understanding of its hazard profile is the foundation of an effective PPE plan.

Table 1: Hazard Profile of this compound

Hazard CategoryDescriptionRationale for Precaution
Acute Inhalation Toxicity Classified as "Fatal if inhaled".[1] Airborne dust or aerosols present a severe and immediate risk to life.This is the most critical hazard and mandates the highest level of respiratory protection. All handling must be performed in a controlled, ventilated environment.
Acute Dermal Toxicity Classified as "Toxic in contact with skin".[1] The compound can be absorbed through the skin, leading to systemic toxicity.[3]Skin exposure is a major risk pathway. Chemical-resistant gloves and protective clothing are non-negotiable to prevent contact.
Acute Oral Toxicity Classified as "Toxic if swallowed".[1] Ingestion can cause severe internal damage.Strict hygiene protocols, including a ban on eating, drinking, or smoking in the lab and thorough hand washing, are essential.[1]
Skin & Eye Irritation Can cause skin irritation, potential allergic skin reactions (sensitization), and serious eye irritation or damage.[4]Direct contact with skin or eyes must be prevented through appropriate gloves, clothing, and eye/face protection.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1][4]Spills must be contained and all waste must be disposed of as hazardous, preventing release into drains or the environment.[1]

Core PPE Requirements: A Multi-Layered Defense

A multi-layered approach to PPE is essential to create redundant safeguards against exposure. The selection of each component is a deliberate choice driven by the specific hazards of this compound.

Respiratory Protection: The Primary Shield

Given the "Fatal if inhaled" classification, respiratory protection is the most critical component of your PPE.[1]

  • Minimum Requirement: For handling small quantities of the solid, a NIOSH-approved N100 or P100 particulate respirator is required to protect against dust.

  • Recommended for Solutions or Risk of Aerosolization: When working with solutions or any procedure that could generate aerosols, a full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters is strongly recommended. The full-face configuration provides the dual benefit of superior respiratory protection and an integrated splash shield for the face.[5][6]

  • Causality: The choice of P100/N100 filters is based on the solid, non-oily nature of the dust. The addition of organic vapor cartridges is a crucial precaution against any vapors that may be present, a common characteristic of aromatic amines.[3]

Hand Protection: Preventing Dermal Absorption

Skin contact is a primary route of exposure leading to systemic toxicity.[1]

  • Glove Selection: Use chemical-resistant gloves. Nitrile gloves are a common and effective choice, but it is crucial to consult the glove manufacturer's compatibility charts for data on aromatic amines.[7] For prolonged work or when handling larger quantities, consider heavier-duty gloves such as neoprene or butyl rubber.

  • The Double-Gloving Technique: Wearing two pairs of gloves is a field-proven best practice. The outer glove absorbs the initial contamination, and the inner glove provides a secondary barrier in case of a tear or during the doffing process. This significantly reduces the risk of accidental skin contact.

Eye and Face Protection: A Critical Barrier

The potential for serious eye damage necessitates robust protection.[8]

  • Mandatory Equipment: Chemical splash goggles that form a complete seal around the eyes are required at all times. Standard safety glasses do not provide adequate protection against dust and splashes.[7][9]

  • Enhanced Protection: A full-face shield must be worn over the chemical splash goggles whenever there is a risk of splashing or when handling more than a few milligrams of the material.[5][9] This provides a secondary barrier and protects the entire face.

Body Protection: The Final Layer

Protective clothing prevents the contamination of personal clothes and skin.

  • Standard Use: A clean, fully-buttoned laboratory coat is the minimum requirement.

  • Enhanced Protection: For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[6] Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[10]

Operational Protocol: From Preparation to Disposal

Adherence to a strict, step-by-step workflow is a self-validating system that ensures safety is integrated into the entire process.

cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Gowning cluster_handling Phase 3: Chemical Handling cluster_decon Phase 4: Decontamination & Doffing cluster_disposal Phase 5: Disposal A Verify Fume Hood Functionality B Assemble All Materials (Chemical, Glassware, etc.) A->B C Locate & Verify Spill Kit and Safety Shower B->C D Don Lab Coat & Body Protection C->D E Don Respirator & Perform Seal Check D->E F Don Goggles & Face Shield E->F G Don Inner Gloves F->G H Don Outer Gloves G->H I *** CRITICAL ZONE *** Work Inside Chemical Fume Hood Minimize Dust Generation H->I J Decontaminate Exterior of Outer Gloves I->J K Remove Outer Gloves J->K L Remove Face Shield/Goggles K->L M Remove Lab Coat/Apron L->M N Remove Inner Gloves M->N O Wash Hands Thoroughly N->O P Segregate All Contaminated Waste (PPE, wipes, chemical) into a Labeled Hazardous Waste Container O->P

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedure
  • Pre-Operation Safety Check:

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Assemble all necessary apparatus and reagents within the hood to minimize traffic in and out of the containment area.

    • Confirm the location of the nearest safety shower, eyewash station, and a spill kit appropriate for toxic solids.

  • Donning PPE:

    • Follow the sequence outlined in Phase 2 of the diagram above. The principle is to start with the innermost layers and work outwards. Always perform a positive/negative pressure seal check on your respirator.

  • Handling the Chemical:

    • All manipulations must occur inside the chemical fume hood.

    • When weighing the solid, use a weigh boat or creased paper. Tap gently to transfer; do not shake or use a spatula in a manner that creates airborne dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Decontamination:

    • Before exiting the fume hood, decontaminate any surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean. All cleaning materials are considered hazardous waste.[11]

  • Doffing PPE:

    • Follow the sequence in Phase 4 of the diagram. The critical principle is to remove the most contaminated items first (outer gloves) and the least contaminated last (respirator, after leaving the immediate area), avoiding contact between contaminated surfaces and your skin.

Emergency Preparedness and Disposal

Spill Management

In the event of a spill, evacuate personnel from the immediate area and alert your safety officer.[4]

  • Small Spill (inside a fume hood):

    • Wearing your full PPE, cover the spill with an absorbent material from your spill kit (e.g., vermiculite or sand).[4]

    • Carefully collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[2][4]

    • Decontaminate the area thoroughly.

Waste Disposal

All materials that have come into contact with this compound are considered hazardous waste.

  • This includes the chemical itself, any reaction mixtures, contaminated gloves, weigh boats, pipette tips, and cleaning materials.

  • Dispose of all waste in a clearly labeled, sealed container designated for toxic solid waste, following all local, state, and federal regulations.[1][4] Do not allow the product to enter drains or waterways.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.